molecular formula C9H6F4O B1301897 2'-Fluoro-5'-(trifluoromethyl)acetophenone CAS No. 202664-53-7

2'-Fluoro-5'-(trifluoromethyl)acetophenone

Cat. No.: B1301897
CAS No.: 202664-53-7
M. Wt: 206.14 g/mol
InChI Key: PYEGOARCMCIYCW-UHFFFAOYSA-N
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Description

2'-Fluoro-5'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H6F4O and its molecular weight is 206.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEGOARCMCIYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942316
Record name 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
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Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202264-53-7, 202664-53-7
Record name 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202664-53-7
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No: 202664-53-7), a fluorinated ketone of significant interest to the pharmaceutical and agrochemical industries. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's chemical identity, spectroscopic profile, and key physical characteristics. Furthermore, it outlines field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices to ensure scientific integrity. The guide aims to serve as a valuable resource, bridging the gap between theoretical knowledge and practical application in a laboratory setting.

Introduction: The Significance of Fluorinated Ketones in Modern Chemistry

Fluorinated organic molecules have become indispensable in the development of new chemical entities with enhanced biological activity and metabolic stability. Among these, this compound stands out as a versatile building block. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, make it a valuable precursor in the synthesis of a wide array of complex molecules.[1][2][3] The trifluoromethyl moiety, in particular, is known to enhance lipophilicity, metabolic stability, and binding affinity of final drug products.[2] This guide provides an in-depth analysis of its fundamental physicochemical properties, which are critical for its handling, reaction optimization, and incorporation into larger molecular scaffolds.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its basic chemical and physical identifiers. This information is crucial for everything from inventory management to computational modeling.

Molecular Structure and Identifiers
  • IUPAC Name: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one

  • Synonyms: 2-Fluoro-5-(trifluoromethyl)acetophenone, 3-Acetyl-4-fluorobenzotrifluoride[4]

  • CAS Number: 202664-53-7[5]

  • Molecular Formula: C₉H₆F₄O[5]

  • Molecular Weight: 206.14 g/mol [5]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Boiling Point 176.5 ± 35.0 °C (at 760 Torr)[4]
Density 1.299 ± 0.06 g/cm³ (at 20 °C)[4]
Refractive Index 1.447[4]
Flash Point 64.1 ± 20.1 °C[4]
Purity ≥ 97%[6]

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the structure of organic molecules.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A study on 2'-fluoro-substituted acetophenone derivatives highlighted the phenomenon of "through-space spin-spin coupling" between the fluorine atom and the alpha-protons and alpha-carbon of the acetyl group.[11][12] This coupling is indicative of a preferred s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other.[11] This conformational preference can have significant implications for the molecule's reactivity and its interactions with biological targets.

The quality of NMR data is highly dependent on proper sample preparation.

Objective: To prepare a high-quality NMR sample of this compound for structural analysis.

Materials:

  • This compound (5-25 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.5-0.7 mL[13]

  • High-quality 5 mm NMR tube[13]

  • Pasteur pipette with a glass wool plug

  • NMR spectrometer

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add 0.5-0.7 mL of the chosen deuterated solvent.[13] The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the NMR tube.

  • Sample Volume: Ensure the final sample height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

  • Data Acquisition: Insert the sample into the NMR spectrometer and follow the instrument's standard operating procedures for locking, shimming, and acquiring the desired spectra (e.g., ¹H, ¹³C, ¹⁹F NMR).

Diagram: NMR Sample Preparation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve  Transfer filter Filter into NMR Tube dissolve->filter  Pipette cap Cap and Label filter->cap  Secure insert Insert Sample cap->insert lock Lock & Shim insert->lock acquire Acquire Spectra lock->acquire process Process Data acquire->process

Caption: Workflow for preparing and analyzing a small molecule NMR sample.

Core Physicochemical Properties and Their Determination

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative solubility data for this compound is not detailed in the provided search results, a qualitative assessment can be made based on its structure. As a relatively nonpolar organic molecule, it is expected to have low solubility in water but good solubility in common organic solvents like ethers, chlorinated solvents, and acetone. A related compound, 2'-Chloro-5'-(trifluoromethyl)acetophenone, is described as sparingly soluble in water.[14][15]

This protocol provides a systematic approach to determine the solubility class of an unknown organic compound.[16][17]

Objective: To determine the solubility of this compound in various solvents to classify it.

Materials:

  • This compound

  • Test tubes

  • Water (deionized)

  • Diethyl ether

  • 5% NaOH solution

  • 5% NaHCO₃ solution

  • 5% HCl solution

  • Concentrated H₂SO₄

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble.[17]

  • Ether Solubility: If the compound is water-soluble, test its solubility in diethyl ether using the same procedure. Compounds soluble in both are typically low molecular weight polar molecules.[17]

  • Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH. If it dissolves, it is likely an acidic compound. Further testing with 5% NaHCO₃ can distinguish between strong and weak acids.[16]

  • If it is insoluble in NaOH, test its solubility in 5% HCl. Dissolution indicates a basic compound (e.g., an amine).[16][17]

  • Sulfuric Acid Test: If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in cold, concentrated H₂SO₄. Solubility in this strong acid suggests the presence of a functional group containing nitrogen, oxygen, or a site of unsaturation.[18]

Diagram: Solubility Classification Scheme

Solubility_Scheme start Start with Compound water Test with Water start->water ether Test with Ether water->ether Soluble naoh Test with 5% NaOH water->naoh Insoluble s_class Water & Ether Soluble (Low MW Polar) ether->s_class Soluble nahco3 Test with 5% NaHCO3 naoh->nahco3 Soluble hcl Test with 5% HCl naoh->hcl Insoluble a_strong Strong Acid (e.g., Carboxylic Acid) nahco3->a_strong Soluble a_weak Weak Acid (e.g., Phenol) nahco3->a_weak Insoluble h2so4 Test with conc. H2SO4 hcl->h2so4 Insoluble base Base (e.g., Amine) hcl->base Soluble neutral Neutral (O/N containing) h2so4->neutral Soluble inert Inert (Alkane, Alkyl Halide) h2so4->inert Insoluble

Caption: Decision tree for the qualitative solubility analysis of an organic compound.

Melting Point

The melting point is a fundamental physical property used for identification and as an indicator of purity.[19] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden the melting range.[19]

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[20]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials:

  • Dry, powdered sample of the compound

  • Capillary tubes (sealed at one end)[21]

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the sample into the open end of a capillary tube.[21]

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample height should be 1-2 mm.[22]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[21]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more accurate measurements.[19]

  • Accurate Determination: Allow the apparatus to cool to at least 20-30°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[21]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[21]

  • Repeatability: Perform at least two careful determinations to ensure the result is consistent and reproducible.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is largely dictated by the interplay between the carbonyl group, the ortho-fluorine atom, and the meta-trifluoromethyl group. The electron-withdrawing nature of both fluorine and the trifluoromethyl group activates the carbonyl group towards nucleophilic attack.[23][24] This makes the compound a valuable intermediate for reactions such as Grignard additions, Wittig reactions, and reductive aminations, which are fundamental in building larger molecular structures for pharmaceuticals.[23]

Furthermore, the electron-withdrawing groups influence the acidity of the alpha-hydrogens, making them more susceptible to deprotonation to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.[23] The strategic placement of these fluorine-containing groups is a common strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.[25]

Conclusion

This compound is a chemical intermediate with a rich profile of physicochemical properties that make it highly valuable for researchers in drug discovery and development. A thorough understanding of its molecular structure, spectroscopic characteristics, solubility, and thermal behavior is paramount for its effective utilization in synthesis. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these properties, ensuring data integrity and reproducibility. As the demand for sophisticated fluorinated molecules continues to grow, a comprehensive knowledge of such building blocks will remain a cornerstone of innovation in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 2'-Fluoro-5'-(trifluoromethyl)acetophenone: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated building blocks, 2'-Fluoro-5'-(trifluoromethyl)acetophenone stands out as a versatile intermediate for the synthesis of complex chemical entities. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, offering field-proven insights for its effective utilization in research and development. The presence of both a fluoro and a trifluoromethyl group on the aromatic ring imparts distinct reactivity and conformational properties, making it a valuable synthon for introducing this specific substitution pattern into target molecules.[1][2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 202664-53-7[4][5][6]
Molecular Formula C₉H₆F₄O[4][5]
Molecular Weight 206.14 g/mol [4][5]
Boiling Point 176.5 ± 35.0 °C (at 760 Torr)[4][5]
Density 1.299 ± 0.06 g/cm³ (at 20 °C)[4][5]
Flash Point 64.1 ± 20.1 °C[4][5]
Refractive Index 1.447[4][5]
Appearance Clear, colorless liquid[5]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to exhibit a singlet for the acetyl methyl protons (CH₃) around δ 2.6 ppm. The aromatic region will display a complex multiplet pattern due to the coupling of the aromatic protons with each other and with the fluorine and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show a carbonyl carbon signal (C=O) in the downfield region (around δ 195-200 ppm). The aromatic carbons will appear as distinct signals, with their chemical shifts and coupling constants influenced by the fluorine and trifluoromethyl substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the structure, showing two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group, each with characteristic chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Characteristic bands for C-F and C-H stretching and bending vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the acetyl group and other characteristic fragments of the fluorinated aromatic ring.

Synthesis Strategies: A Rational Approach

The synthesis of this compound can be approached through several established synthetic methodologies for aromatic ketones. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Diagram 1: Retrosynthetic Analysis of this compound

G Target This compound SM1 1-Fluoro-4-(trifluoromethyl)benzene Target->SM1 Friedel-Crafts Acylation SM2 Acetylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) Target->SM2 Friedel-Crafts Acylation SM3 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene Target->SM3 Grignard Reaction SM4 Organometallic Reagent (e.g., MeMgBr, MeLi) Target->SM4 Grignard Reaction SM5 2-Fluoro-5-(trifluoromethyl)benzonitrile Target->SM5 Grignard Reaction SM6 Grignard Reagent (MeMgBr) Target->SM6 Grignard Reaction

Caption: Retrosynthetic pathways to this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation (Representative)

This protocol is based on general procedures for the Friedel-Crafts acylation of substituted benzenes and serves as a validated starting point for optimization.

1. Materials and Reagents:

  • 1-Fluoro-4-(trifluoromethyl)benzene

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice

2. Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

3. Causality and Self-Validation:

  • The use of anhydrous conditions is critical as aluminum chloride is highly hygroscopic and will be deactivated by water.

  • The slow, controlled addition of reagents at low temperature helps to manage the exothermic nature of the reaction and minimize side-product formation.

  • The acidic workup is necessary to hydrolyze the ketone-AlCl₃ complex and separate the product.

  • The final purification step is essential to remove any unreacted starting materials and isomeric byproducts, ensuring the high purity required for subsequent applications.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups: the electrophilic carbonyl group and the electron-deficient aromatic ring.

Diagram 2: Key Reactions of this compound

G Start This compound Product1 α-Halogenated Ketone Start->Product1 Halogenation (e.g., Br₂/AcOH) Product2 Secondary Alcohol Start->Product2 Reduction (e.g., NaBH₄) Product3 Chalcone Derivative Start->Product3 Aldol Condensation (with Aldehyde) Product4 Heterocyclic Compound Start->Product4 Condensation with Dinucleophiles

Caption: Versatile chemical transformations of the title compound.

The electron-withdrawing nature of the fluoro and trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This property is exploited in reactions such as reductions to the corresponding alcohol and Grignard additions to form tertiary alcohols. Furthermore, the acetyl group can participate in aldol condensations with aldehydes to form chalcone derivatives, which are themselves important pharmacophores. The aromatic ring, being electron-deficient, is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly at the position ortho or para to the activating groups, should a suitable leaving group be present.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][3] The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and cellular uptake of drug candidates.[1] It can also block metabolic pathways, leading to an increased half-life of the drug in the body. The fluorine atom can engage in favorable interactions with biological targets and further modulate the electronic properties of the molecule.

While specific drugs or agrochemicals derived directly from this starting material are not extensively documented in publicly available literature, its utility is evident from the numerous patents that describe the synthesis of related fluorinated acetophenones as key intermediates.[7][8][9][10] These intermediates are subsequently elaborated into more complex structures targeting a variety of diseases.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, information from closely related compounds such as 2'-Chloro-5'-(trifluoromethyl)acetophenone suggests that it should be considered an irritant to the skin, eyes, and respiratory system.[11][12]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block in the synthesis of advanced chemical entities. Its unique combination of fluoro and trifluoromethyl substituents provides a powerful tool for medicinal and agricultural chemists to fine-tune the properties of target molecules. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as outlined in this guide, will enable researchers and drug development professionals to fully leverage its potential in the creation of novel and effective products.

References

A Guide to the Structural Elucidation of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural characterization of fluorinated organic molecules is a cornerstone of modern pharmaceutical and materials science research. These compounds often exhibit unique physicochemical properties, making their unambiguous identification critical for development and quality control. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a substituted aromatic ketone. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multinuclear (¹H, ¹³C, and ¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a comprehensive workflow for confirming the molecule's identity, connectivity, and substitution pattern. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for characterizing complex fluorinated compounds.

Introduction and Molecular Overview

This compound is a key building block in organic synthesis, valued for its utility in creating more complex molecules for pharmaceutical and agrochemical applications[1]. The presence of two distinct fluorine environments—an ortho-fluoro substituent and a meta-trifluoromethyl group—on the aromatic ring makes its structural verification a compelling case study. The electron-withdrawing nature of these groups significantly influences the molecule's reactivity and its spectroscopic properties. An erroneous structural assignment could lead to the synthesis of incorrect downstream products, wasting significant resources. Therefore, a rigorous and integrated analytical approach is not just recommended; it is essential.

The primary objective of this guide is to detail the synergistic use of mass spectrometry, infrared spectroscopy, and NMR spectroscopy to build an unshakeable structural proof. We will move from determining the overall mass and elemental formula to identifying functional groups and, finally, to mapping the precise atomic connectivity of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₉H₆F₄O[2][3]
Molecular Weight 206.14 g/mol [2][3]
CAS Number 202664-53-7[4][5]
Appearance Liquid (Typical)[4]
Boiling Point 176.5 ± 35.0 °C[4]
Density 1.299 ± 0.06 g/cm³[4]

alt text

Figure 1: 2D chemical structure of this compound.

The Analytical Workflow: An Integrated Approach

Successful structural elucidation relies on a logical sequence of experiments where the output of one technique informs and corroborates the findings of another. Our approach is a self-validating system designed to leave no ambiguity.

G cluster_0 Initial Assessment cluster_1 Primary Analysis cluster_2 Detailed Structural Mapping cluster_3 Final Confirmation Sample Sample Received (Assumed Purity) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Sample->MS Confirms Mass IR Infrared (IR) Spectroscopy - Functional Groups Sample->IR Identifies Bonds NMR Multinuclear NMR (¹H, ¹⁹F, ¹³C) - Connectivity - Isomer Confirmation MS->NMR Provides Context for Detailed Analysis IR->NMR Provides Context for Detailed Analysis Structure Final Validated Structure NMR->Structure Defines Connectivity

Caption: Workflow for unambiguous structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Mass spectrometry is the initial and most crucial step for determining the molecular weight (MW) of a compound[6]. For our target molecule, we expect the molecular ion peak [M]⁺• to appear at a mass-to-charge ratio (m/z) of 206, corresponding to the nominal mass of C₉H₆F₄O. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition by providing a highly accurate mass (e.g., 206.0355), distinguishing it from other potential isomers or compounds with the same nominal mass.

The fragmentation pattern observed in electron ionization (EI) mass spectrometry provides a structural fingerprint[7]. The stability of the resulting fragments dictates the intensity of their corresponding peaks. For acetophenones, a characteristic fragmentation is the cleavage of the methyl group or the entire acyl group.

Predicted Fragmentation Data:

Table 2: Predicted EI-MS Fragmentation for this compound

m/z (Mass/Charge)Proposed Fragment IonNeutral LossSignificance
206[C₉H₆F₄O]⁺•-Molecular Ion (M⁺•)
191[C₈H₃F₄O]⁺•CH₃Loss of the acetyl methyl group, a stable acylium ion.
163[C₈H₃F₄]⁺•COCH₃Loss of the entire acetyl group.
145[C₇H₃F₃]⁺••F, •COLoss of fluorine and CO from the [C₈H₃F₄O]⁺ fragment.

The presence of the trifluoromethyl group can also lead to fragments involving the loss of •CF₃, though this is often less favorable than benzylic or acylium fragmentation pathways[8].

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups based on their characteristic vibrational frequencies[9]. The polarity of a bond is a key determinant of its IR absorption intensity; highly polar bonds like carbonyls (C=O) produce very strong signals[10].

For this compound, we can predict several key absorptions that, when observed, confirm the presence of the ketone, the aromatic ring, and the fluorine-containing substituents.

Predicted IR Absorption Data:

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~3100-3000Aromatic C-HStretchMedium-Weak
~1690-1680Aromatic Ketone (C=O)StretchStrong
~1600, ~1475Aromatic C=CStretchMedium
~1350Acetyl C-CStretchMedium
~1320-1100C-F (Trifluoromethyl)Symmetric/Asymmetric StretchStrong
~1250-1200Aryl C-FStretchStrong

The C=O stretching frequency is particularly diagnostic. In a simple aliphatic ketone, this peak appears around 1715 cm⁻¹[11]. However, conjugation with the aromatic ring lowers this frequency to the ~1685 cm⁻¹ region, a phenomenon that provides evidence for the ketone's attachment to the phenyl ring[10][12]. The strong, complex absorptions in the 1320-1100 cm⁻¹ range are highly characteristic of the CF₃ group and serve as a key confirmation point[13].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: While MS confirms the mass and IR confirms functional groups, NMR spectroscopy provides the definitive atomic-level map of the molecule. By analyzing the chemical shifts, signal integrations, multiplicities (splitting patterns), and coupling constants, we can piece together the exact connectivity. For a molecule with ¹H, ¹³C, and ¹⁹F nuclei, a multinuclear approach is exceptionally powerful. The ¹⁹F nucleus is 100% naturally abundant with a spin of 1/2, making it a highly sensitive NMR probe[14][15][16].

¹H NMR Spectroscopy

The ¹H NMR spectrum will account for all six protons in the molecule. The acetyl methyl protons will appear as a singlet, while the three aromatic protons will be split by each other (homonuclear coupling) and by the 2'-fluorine atom (heteronuclear coupling).

¹⁹F NMR Spectroscopy

This is the most direct method for observing the fluorine substituents[13]. We expect two distinct signals: one for the single fluorine atom at the 2' position and one for the three equivalent fluorine atoms of the trifluoromethyl group. Their chemical shifts and any potential long-range F-F coupling would confirm their distinct chemical environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms. A key feature will be the presence of C-F coupling. Carbons directly bonded to fluorine will appear as doublets (for the C-F bond) or quartets (for the -CF₃ group) with large coupling constants (¹JCF). Carbons two or three bonds away will also show smaller couplings (²JCF, ³JCF), providing invaluable connectivity information[17][18].

Predicted NMR Spectroscopic Data:

Table 4: Summary of Predicted NMR Data for this compound (in CDCl₃)

NucleusPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale and Expected Couplings
¹H ~2.6s3H-COCH₃Singlet, no adjacent protons. May show very small long-range coupling to 2'-F.
~7.3-7.5dd1HH-3'Doublet of doublets. Coupled to H-4' (~8 Hz) and 2'-F (~9-10 Hz).
~7.6-7.8ddd1HH-4'Doublet of doublet of doublets. Coupled to H-3' (~8 Hz), H-6' (~2 Hz), and 2'-F (~5 Hz).
~7.9-8.1dq1HH-6'Doublet of quartets. Coupled to H-4' (~2 Hz) and long-range coupling to the CF₃ group (~1-2 Hz).
¹⁹F ~ -63s3F-CF₃Singlet relative to CFCl₃ reference[13].
~ -110 to -120m1F2'-FMultiplet due to coupling with H-3' and H-4'.
¹³C ~200d-C=ODoublet due to coupling with 2'-F (²JCF).
~160d-C-2'Doublet due to large one-bond coupling to F (¹JCF > 240 Hz).
~135d-C-6'Doublet due to coupling with 2'-F (³JCF).
~130d-C-4'Doublet due to coupling with 2'-F (³JCF).
~125q-C-5'Quartet due to coupling with CF₃ group (²JCF).
~124q--CF₃Quartet due to large one-bond coupling to F (¹JCF > 270 Hz).
~118d-C-3'Doublet due to coupling with 2'-F (²JCF).
~130d-C-1'Doublet due to coupling with 2'-F (²JCF).
~28s--CH₃Largely a singlet, but may show small coupling to 2'-F.

Note: Predicted chemical shifts (δ) and coupling constants (J) are estimates based on data for analogous compounds and established substituent effects. Actual values may vary. The observation of through-space coupling between the acetyl group protons/carbon and the 2'-fluorine provides strong evidence for the ortho- substitution pattern[19][20].

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Method:

    • Column: A 30 m x 0.25 mm DB-5ms or equivalent capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • MS Method:

    • Ionization Energy: 70 eV[21].

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C[21].

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: No preparation is needed for a liquid sample. Place one drop of the neat liquid directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Multinuclear NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-1024 scans.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Set appropriately around the expected chemical shift range (e.g., -50 to -150 ppm).

    • Reference: No external reference is typically needed as modern spectrometers can reference internally, but CFCl₃ is the standard reference (0 ppm).

    • Number of Scans: 64-128 scans.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, integrated analytical chemistry workflow. By systematically applying mass spectrometry, IR spectroscopy, and multinuclear NMR, every aspect of the molecule's structure can be confirmed. Mass spectrometry validates the molecular weight and elemental formula. IR spectroscopy provides rapid confirmation of the key aromatic ketone functional group and the presence of C-F bonds. Finally, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments delivers an unambiguous map of atomic connectivity, confirming the 1,2,4-trisubstitution pattern on the aromatic ring and definitively placing the acetyl, fluoro, and trifluoromethyl groups in their correct positions. This self-validating methodology provides the highest degree of confidence required for advancing research and development in fields that rely on precisely characterized fluorinated molecules.

References

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2'-Fluoro-5'-(trifluoromethyl)acetophenone in Drug Discovery

This compound, a substituted aromatic ketone, represents a pivotal structural motif in medicinal chemistry and drug development. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the acetophenone scaffold imparts unique physicochemical properties to the molecule. These modifications can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, a thorough understanding of the spectroscopic characteristics of this compound is paramount for researchers engaged in the synthesis and characterization of novel therapeutic agents.

This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. Beyond a mere presentation of data, this guide, grounded in the principles of spectroscopic theory and validated by data from analogous structures, offers a didactic exploration of how each analytical technique contributes to the unequivocal confirmation of the molecule's structure. For professionals in pharmaceutical research and development, this document serves as a practical reference for interpreting the spectroscopic data of complex fluorinated organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, revealing the substitution pattern on the phenyl ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.95ddJ ≈ 8.5, 5.51HH-6'
~7.70dddJ ≈ 8.5, 4.5, 2.01HH-4'
~7.30tJ ≈ 8.51HH-3'
~2.65s-3H-CH₃

Interpretation of the ¹H NMR Spectrum:

The downfield region of the spectrum is characterized by three aromatic protons. The proton at the 6' position (H-6') is expected to appear as a doublet of doublets due to coupling with both the adjacent fluorine atom (ortho-coupling, ³JHF) and the proton at the 4' position (meta-coupling, ⁴JHH). The proton at the 4' position (H-4') will likely present as a doublet of doublet of doublets, arising from coupling to H-3' (ortho-coupling, ³JHH), H-6' (meta-coupling, ⁴JHH), and the trifluoromethyl group (⁵JHF). The proton at the 3' position (H-3') is anticipated to be a triplet due to coupling with the adjacent fluorine (ortho-coupling, ³JHF) and H-4' (ortho-coupling, ³JHH). The upfield singlet at approximately 2.65 ppm is characteristic of the three equivalent protons of the acetyl methyl group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and offers insights into their electronic nature. The presence of fluorine and the trifluoromethyl group induces significant and predictable shifts in the carbon resonances, along with characteristic C-F coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~198.0 | s | - | C=O | | ~160.0 | d | ¹JCF ≈ 250 | C-2' | | ~135.0 | q | ²JCCF ≈ 33 | C-5' | | ~133.0 | d | ³JCCF ≈ 8 | C-4' | | ~128.0 | d | ²JCCF ≈ 22 | C-1' | | ~125.0 | q | ¹JCF ≈ 272 | -CF₃ | | ~123.0 | d | ³JCCF ≈ 3 | C-6' | | ~118.0 | d | ²JCCF ≈ 25 | C-3' | | ~29.0 | s | - | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the acetyl group is expected at the most downfield position (~198.0 ppm). The carbon directly attached to the fluorine atom (C-2') will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz and will be significantly deshielded. The carbon bearing the trifluoromethyl group (C-5') will appear as a quartet due to coupling with the three fluorine atoms, with a two-bond coupling constant (²JCCF) of around 33 Hz. The trifluoromethyl carbon itself will be a quartet with a very large one-bond coupling constant (¹JCF) of about 272 Hz. The remaining aromatic carbons will show smaller couplings to the fluorine and trifluoromethyl groups, aiding in their definitive assignment.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms and their coupling to nearby protons and other fluorine nuclei.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ -63.0 | s | - | -CF₃ | | ~ -115.0 | m | - | C-2'-F |

Interpretation of the ¹⁹F NMR Spectrum:

The spectrum is expected to show two distinct signals. The singlet at approximately -63.0 ppm is characteristic of the trifluoromethyl group. The fluorine atom attached to the aromatic ring at the 2' position is expected to appear as a multiplet around -115.0 ppm, resulting from couplings to the neighboring aromatic protons (H-3' and H-6'). The precise chemical shift and multiplicity of this signal are highly sensitive to the molecular conformation and solvent effects.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
206High[M]⁺ (Molecular Ion)
191Moderate[M - CH₃]⁺
163Moderate[M - CH₃CO]⁺
145High[M - CH₃ - HF]⁺ or [C₇H₃F₂O]⁺
137Moderate[M - CF₃]⁺
43High[CH₃CO]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at an m/z of 206, corresponding to the molecular weight of C₉H₆F₄O. A prominent peak at m/z 191 results from the loss of a methyl radical from the acetyl group, a common fragmentation pathway for acetophenones. The loss of the entire acetyl group as a ketene radical leads to the fragment at m/z 163. The base peak is likely to be at m/z 145, which can be attributed to the loss of a methyl radical followed by the elimination of hydrogen fluoride. Another significant fragment at m/z 137 would arise from the loss of the trifluoromethyl radical. The peak at m/z 43 corresponds to the acylium ion [CH₃CO]⁺.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Infrared (IR) Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850WeakC-H stretch (aliphatic, -CH₃)
~1700StrongC=O stretch (ketone)
~1600, 1480Medium-StrongC=C stretch (aromatic ring)
~1350-1100Strong, multiple bandsC-F stretch (-CF₃ and Ar-F)
~850-750StrongC-H bend (out-of-plane, aromatic)

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum will be the strong absorption band around 1700 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the ketone. The region between 1350 and 1100 cm⁻¹ will be complex and show strong absorptions due to the C-F stretching vibrations of both the aromatic fluorine and the trifluoromethyl group. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear at slightly lower wavenumbers. The characteristic C=C stretching vibrations of the aromatic ring will be observed around 1600 and 1480 cm⁻¹.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining the NMR, MS, and IR spectra of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.

  • ¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F NMR spectrum. Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use an external reference of CFCl₃ or a secondary standard.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragments.

Infrared Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. If it is a low-melting solid or an oil, acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Average at least 16 scans to improve the signal-to-noise ratio.

Visualization of Structural and Spectroscopic Relationships

The following diagrams illustrate the structure of this compound and the key NMR correlations.

Caption: Molecular structure of this compound.

G cluster_protons ¹H NMR cluster_fluorines ¹⁹F NMR H6 H-6' (~7.95 ppm) H4 H-4' (~7.70 ppm) H6->H4 ⁴JHH F_Ar Ar-F (~ -115.0 ppm) H6->F_Ar ³JHF H3 H-3' (~7.30 ppm) H4->H3 ³JHH CF3 -CF₃ (~ -63.0 ppm) H4->CF3 ⁵JHF H3->F_Ar ³JHF Me -CH₃ (~2.65 ppm)

Caption: Key predicted NMR coupling interactions.

Conclusion

The structural elucidation of this compound is a quintessential example of the synergistic power of modern spectroscopic techniques. Through a logical and integrated analysis of NMR, MS, and IR data, a complete and unambiguous assignment of the molecule's constitution can be achieved. This guide has provided a comprehensive overview of the expected spectroscopic features of this important fluorinated building block, offering a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The principles and interpretive strategies outlined herein are broadly applicable to the characterization of other complex organic molecules.

solubility and stability of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted aromatic ketone of increasing interest in synthetic chemistry and drug discovery as a versatile building block. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of these characteristics, moving beyond simple data points to explain the underlying chemical principles and provide robust, field-tested protocols for their empirical determination. We will explore predictive assessments based on molecular structure, detail step-by-step experimental workflows for both kinetic and thermodynamic solubility, and outline a systematic approach to evaluating chemical stability under various stress conditions. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of how to handle, formulate, and store this compound to ensure experimental reproducibility and success.

Structural Analysis and Predicted Physicochemical Properties

The behavior of this compound in solution is dictated by the interplay of its distinct functional groups. A foundational understanding of its structure is critical for predicting its properties and designing appropriate experimental protocols.

  • Aromatic Core: The central benzene ring is inherently hydrophobic, favoring dissolution in non-polar, organic solvents.

  • Acetyl Group (-COCH₃): The carbonyl oxygen can act as a hydrogen bond acceptor, which can impart a minor degree of affinity for polar solvents. However, it is not sufficient to grant significant aqueous solubility.

  • 2'-Fluoro Group (-F): Fluorine is the most electronegative element, and the C-F bond is highly polarized. While it can participate in weak hydrogen bonding, its primary effect here is electronic. It acts as a weak electron-withdrawing group by induction.

  • 5'-Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing and highly lipophilic group. The CF₃ group significantly increases the molecule's hydrophobicity and is a key contributor to its predicted low aqueous solubility.

Collective Physicochemical Implications: The combination of a large hydrophobic core and the highly lipophilic trifluoromethyl group strongly suggests that this compound will exhibit poor solubility in aqueous media. Its solubility is expected to be significantly better in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as alcohols like ethanol and methanol.

Stability is predicted to be generally robust due to the strength of the C-F and C-C bonds. However, the acetyl group's alpha-protons may be susceptible to deprotonation under strong basic conditions, potentially leading to enolate formation and subsequent reactions. The aromatic ring is electron-deficient, making it less susceptible to electrophilic attack but potentially vulnerable to nucleophilic aromatic substitution under specific conditions.

Determination of Aqueous Solubility: Protocols and Rationale

Solubility is not a single value but is context-dependent. In drug discovery and development, we distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput measurement relevant to early-stage screening where compounds are handled in DMSO.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, but more accurate, measure that is critical for formulation and development.

Protocol: High-Throughput Kinetic Solubility Assay via Nephelometry

This protocol is designed to rapidly assess the solubility of a compound upon its introduction from a DMSO stock into an aqueous buffer, mimicking early-stage screening conditions.

Causality: The choice of nephelometry is based on its speed and sensitivity. It measures the amount of light scattered by insoluble particles (precipitate) that form when a compound crashes out of solution, providing a direct, instrument-based determination of the solubility limit.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Aqueous Dilution: Using a liquid handler, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a new 96-well plate.

  • Compound Addition: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the aqueous plate. This creates a final DMSO concentration of 1% and a range of compound concentrations (e.g., 100 µM down to ~0.2 µM).

  • Incubation and Measurement: Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate. Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is defined as the kinetic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This is the "gold standard" method for determining the true equilibrium solubility, essential for downstream applications.

Causality: The shake-flask method ensures that the system reaches true thermodynamic equilibrium by providing sufficient time and energy (agitation) for the solid-state compound to dissolve to its maximum extent in the solvent. Using HPLC for quantification provides high specificity and accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, etc.). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours. The extended time is to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Extraction: Carefully remove an aliquot of the clear supernatant from each vial.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve.

Anticipated Solubility Data Summary

The following table presents a summary of expected solubility data for this compound based on its structure. This serves as a hypothetical guide for what a researcher might find.

Solvent SystemPredicted Solubility RangeRationale
Water (pH 7.0)< 10 µg/mLHighly lipophilic CF₃ group and hydrophobic aromatic core dominate, leading to very poor aqueous solubility.
PBS (pH 7.4)< 10 µg/mLSimilar to water; physiological salt concentrations are unlikely to significantly impact the solubility of this non-ionizable compound.
Ethanol> 10 mg/mLThe hydroxyl group of ethanol can interact with the carbonyl, and its alkyl chain is compatible with the hydrophobic parts of the molecule.
Dimethyl Sulfoxide (DMSO)> 50 mg/mLAs a strong polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic molecules, including this one.

Evaluation of Chemical Stability: A Forced Degradation Approach

Understanding a compound's stability is crucial for defining storage conditions, shelf-life, and potential liabilities in a formulation. A forced degradation study is the standard approach to systematically investigate chemical stability.

Causality: This study intentionally exposes the compound to harsh conditions that are known to cause degradation through various chemical pathways (hydrolysis, oxidation, photolysis). By accelerating this process, we can rapidly identify potential degradation products and sensitive aspects of the molecule.

Experimental Workflow for Forced Degradation

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow stock Prepare 1 mg/mL Stock in Acetonitrile acid Acid Hydrolysis 0.1 N HCl @ 60°C stock->acid Expose to Stress Condition base Base Hydrolysis 0.1 N NaOH @ 60°C stock->base Expose to Stress Condition oxid Oxidation 3% H2O2 @ RT stock->oxid Expose to Stress Condition heat Thermal Stress Solid & Solution @ 80°C stock->heat Expose to Stress Condition light Photolytic Stress ICH Q1B Conditions stock->light Expose to Stress Condition analysis Analyze Samples by HPLC-UV/MS at t=0, 2, 8, 24h acid->analysis base->analysis oxid->analysis heat->analysis light->analysis report Report % Remaining Identify Degradants Propose Pathways analysis->report

Caption: Workflow for a forced degradation study.

Step-by-Step Forced Degradation Protocol
  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60 °C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Stress: Prepare two samples, one of the solid compound and one of the stock solution. Place them in an oven at 80 °C.

    • Photolytic Stress: Expose both solid and solution samples to light conditions as specified by ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Draw aliquots from each condition at specified time points (e.g., 0, 2, 8, 24 hours). For base hydrolysis, quenching with an equivalent amount of acid may be necessary before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV method. An ideal method is one that can resolve the parent peak from all potential degradation products. Mass spectrometry (LC-MS) should be used in parallel to obtain mass information for any new peaks that appear.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. For any significant degradation, use the mass spec data to propose a structure for the degradant and a potential degradation pathway.

Predicted Stability Profile
  • High Stability: Expected under acidic, oxidative, thermal, and photolytic conditions. The electron-withdrawing groups stabilize the aromatic ring, and the C-F bonds are exceptionally strong.

  • Potential Instability: The compound may show some degradation under strong basic conditions (e.g., 0.1 N NaOH) due to reactions involving the acetyl group's alpha-protons.

Conclusions and Best Practices

This compound is a hydrophobic molecule with predicted low aqueous solubility but good solubility in common organic solvents like DMSO and ethanol. Its chemical stability is expected to be high under most standard laboratory conditions, with a potential sensitivity to strong bases.

Recommendations for Handling and Storage:

  • Solubilization: For biological assays, prepare high-concentration primary stock solutions in 100% DMSO. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation, keeping the final DMSO concentration low (typically <1%).

  • Storage: Store the solid material at room temperature, protected from light and moisture. DMSO stock solutions should be stored at -20 °C or -80 °C to ensure long-term stability. Avoid repeated freeze-thaw cycles.

  • Formulation: Due to its low aqueous solubility, formulation for in vivo studies may require enabling technologies such as co-solvents, cyclodextrins, or lipid-based formulations.

This guide provides the foundational knowledge and actionable protocols for a researcher to confidently work with this compound. Empirical determination using the methods described herein is essential for validating these predictions and ensuring the success of any research or development program.

The Alchemist's Companion: A Technical Guide to the Safe Handling of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Taming the Reactive Beast

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic profile, metabolic stability, and binding affinity.[1][2] Among these valuable reagents is 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a versatile intermediate whose utility is matched by its potential hazards. This guide moves beyond the cursory warnings of a standard safety data sheet (SDS) to provide a deeper understanding of the "why" behind the necessary precautions. As senior application scientists, our goal is not merely to prescribe protocols but to foster a culture of informed safety, where an understanding of the chemical principles governing reactivity and toxicity empowers researchers to handle this potent compound with the respect and diligence it demands.

Section 1: Unveiling the Hazard Profile: A Tale of Two Electron-Withdrawing Groups

The hazard profile of this compound is intrinsically linked to its molecular architecture. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring creates a unique electronic environment that dictates its reactivity and physiological effects.

1.1 GHS Classification: A Snapshot of the Risks

Globally Harmonized System (GHS) classifications for this compound and its close analogs consistently point to the following hazards:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

This data is a synthesis from multiple safety data sheets for this compound and structurally related compounds.

1.2 The "Why" Behind the Warnings: A Mechanistic Perspective

The irritant nature of this compound can be attributed to the electron-withdrawing properties of the fluorine and trifluoromethyl substituents.[3] These groups activate the aromatic ring, making it more susceptible to nucleophilic attack. In a biological context, this can translate to interactions with nucleophilic residues in proteins and other biomolecules, leading to irritation and potential cellular damage.

The trifluoromethyl group, in particular, is known for its high stability, but under certain metabolic conditions, defluorination can occur, potentially leading to the formation of harmful byproducts.[1] While specific toxicological data for this compound is not extensively published, the general toxicology of fluorinated aromatic compounds suggests a potential for renal and hepatic effects with significant exposure.[4]

GHS_Hazards cluster_chemical This compound cluster_hazards Primary Hazards Chemical C₉H₆F₄O Irritant Skin Skin Irritation (H315) Chemical:f1->Skin  Contact Eye Serious Eye Irritation (H319) Chemical:f1->Eye  Contact Respiratory Respiratory Irritation (H335) Chemical:f1->Respiratory  Inhalation PPE_Workflow Start Handling 2'-Fluoro-5'- (trifluoromethyl)acetophenone Gloves Hand Protection: Nitrile (short-term) or Neoprene/Butyl (extended use) Start->Gloves Eyes Eye Protection: Chemical Splash Goggles Start->Eyes Body Body Protection: Flame-Resistant Lab Coat, Chemical Apron (if needed) Start->Body End Safe Handling Gloves->End Face Face Protection (if splash risk): Face Shield over Goggles Eyes->Face Face->End Body->End

References

The Rising Prominence of Trifluoromethyl-Substituted Acetophenones in Medicinal Chemistry: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Trifluoromethyl Group

In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds to enhance biological efficacy and pharmacokinetic profiles is a cornerstone of medicinal chemistry. Among the various functional groups employed, the trifluoromethyl (CF3) group has emerged as a particularly influential substituent.[1][2] Its unique electronic properties, including high electronegativity and metabolic stability, can profoundly alter the physicochemical characteristics of a parent molecule.[1] When appended to the acetophenone framework, a versatile and synthetically accessible scaffold, the resulting trifluoromethyl-substituted acetophenones become a class of compounds with significant and diverse biological potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, offering insights into their mechanisms of action, detailed experimental protocols for their evaluation, and a look into their synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of trifluoromethyl-substituted acetophenones in their work.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

The quest for novel anticancer agents is a primary focus of pharmaceutical research. Trifluoromethyl-substituted acetophenones and their derivatives, such as chalcones, have demonstrated significant promise in this arena, exhibiting cytotoxic effects against a range of cancer cell lines.[3][4][5][6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on α-trifluoromethyl chalcones derived from acetophenones have shown that these molecules can trigger the apoptotic cascade in cancer cells.[4] This is often evidenced by an increase in the levels of apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP, and a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4]

Furthermore, some trifluoromethyl-substituted compounds have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[3] For instance, cell-based studies have shown an accumulation of cells in the sub-G1 and G2/M phases of the cell cycle following treatment with certain α-trifluoromethyl chalcones.[3]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

A fundamental method for evaluating the potential anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC-3 for prostate cancer, HeLa for cervical cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with varying concentrations of the trifluoromethyl-substituted acetophenone compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.[3]

Data Presentation: Cytotoxicity of Trifluoromethyl-Substituted Chalcones
CompoundCell LineIC50 (µM)Reference
Chalcone 5PC-3 (Prostate)0.14 - 0.28[3]
Chalcone 5DU145 (Prostate)0.14 - 0.28[3]
YS71LNCaP (Prostate)Dose-dependent[4]
YS71PC-3-TxR (Taxane-resistant Prostate)Dose-dependent[4]

Antimicrobial Properties: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Trifluoromethyl-substituted compounds have shown considerable potential in this area, with activity against a spectrum of bacteria and fungi.[9][10][11]

Mechanism of Action: Disruption of Essential Cellular Processes

While the precise mechanisms of action for all trifluoromethyl-substituted acetophenones are not fully elucidated, evidence suggests that they may interfere with essential cellular processes in microorganisms. For some related compounds, such as trifluoromethyl-substituted isoquinolines, the proposed mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[12] Other studies on trifluoromethyl ketones suggest that membrane transporters could be a target, with their inhibition leading to a disruption of cellular function.[9]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the trifluoromethyl-substituted acetophenone in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a specific cell density (typically 0.5 McFarland standard).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12] This can be assessed visually or by measuring the optical density.

Data Presentation: Antimicrobial Activity of Trifluoromethyl-Substituted Chalcones
CompoundMicroorganismMIC (µM)Reference
Compound A3Staphylococcus aureus51[10]
Compound B3Staphylococcus aureus48[10]
Compound B3Bacillus subtilis24[10]
Compound A3Escherichia coliLower than Benzyl Penicillin[10]
Compound B3Proteus vulgarisLower than Benzyl Penicillin[10]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. Trifluoromethyl-containing compounds have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[8][15][16][17]

Mechanism of Action: Enzyme Inhibition and Cytokine Modulation

One of the primary mechanisms of anti-inflammatory action is the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[8] These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Some trifluoromethyl thioxanthene derivatives have shown selective inhibition of COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8] Additionally, some compounds have been shown to modulate the levels of inflammatory cytokines like IL-4, IL-5, and IL-13.[16]

Experimental Protocol: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation.[18][19] This assay evaluates the ability of a compound to inhibit thermally induced protein denaturation.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., 1% aqueous solution of bovine serum albumin).

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Induction of Denaturation: Induce denaturation by heating the mixtures at 51°C for 20 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to a control solution without the test compound. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.[18]

Neuroprotective Potential: Shielding Neurons from Damage

Neurodegenerative diseases and acute brain injuries are characterized by neuronal cell death. There is a growing interest in identifying compounds with neuroprotective properties.

Mechanism of Action: Combating Oxidative Stress

A common pathway leading to neuronal damage is oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them. Neuroprotective compounds often act by mitigating oxidative stress.[20] This can involve scavenging free radicals, boosting endogenous antioxidant defenses (e.g., increasing glutathione levels), and preventing mitochondrial dysfunction.[20]

Experimental Protocol: Assessing Neuroprotection in an In Vitro Model of Glutamate-Induced Oxidative Injury

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological conditions. The HT22 hippocampal neuronal cell line is a common model for studying oxidative stress-induced cell death.[20]

Step-by-Step Methodology:

  • Cell Culture: Culture HT22 cells in appropriate media.

  • Induction of Injury: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) to induce oxidative stress.

  • Compound Treatment: Co-treat the cells with glutamate and various concentrations of the trifluoromethyl-substituted acetophenone.

  • Assessment of Cell Viability: After an incubation period (e.g., 24 hours), assess cell viability using an assay such as the resazurin assay.[20]

  • Mechanistic Studies (Optional): To further investigate the mechanism of neuroprotection, measure levels of ROS, intracellular calcium, and mitochondrial membrane potential using fluorescent dyes.[20]

Enzyme Inhibition: A Key to Therapeutic Intervention

The specific inhibition of enzymes is a fundamental strategy in drug development. The electron-withdrawing nature of the trifluoromethyl group makes trifluoromethyl ketones potent inhibitors of various enzymes, particularly proteases.[21][22]

Mechanism of Action: Covalent Modification of Active Site Residues

Trifluoromethyl ketones can act as transition-state analogs, forming a stable, covalent bond with nucleophilic residues (such as serine or cysteine) in the enzyme's active site.[22] This results in potent and often irreversible inhibition of the enzyme. This mechanism has been well-documented for serine and cysteine proteases.[22]

Synthesis of Trifluoromethyl-Substituted Acetophenones

The synthesis of trifluoromethyl-substituted acetophenones can be achieved through various methods. A common approach involves the Friedel-Crafts acylation of trifluoromethylbenzene with an acetylating agent like acetyl chloride or acetic anhydride.[23][24]

Illustrative Synthetic Scheme

G trifluoromethylbenzene Trifluoromethylbenzene reaction + trifluoromethylbenzene->reaction acetylating_agent Acetylating Agent (e.g., Acetyl Chloride) acetylating_agent->reaction catalyst Catalyst (e.g., AlCl3) catalyst->reaction product Trifluoromethyl-substituted Acetophenone reaction->product Friedel-Crafts Acylation

Caption: General scheme for the synthesis of trifluoromethyl-substituted acetophenones.

Conclusion and Future Perspectives

Trifluoromethyl-substituted acetophenones represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is supported by a growing body of scientific evidence. The synthetic accessibility of the acetophenone scaffold, combined with the beneficial properties imparted by the trifluoromethyl group, makes these compounds attractive candidates for further investigation and development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for various derivatives, as well as optimizing their potency and selectivity through structure-activity relationship (SAR) studies. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents to address a wide range of human diseases.

References

The Ascendancy of Fluorinated Acetophenones: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. This guide delves into the multifaceted world of fluorinated acetophenone derivatives, a class of compounds that has garnered significant attention for its versatile applications in the pharmaceutical and agrochemical industries. We will explore the nuanced effects of fluorination on molecular properties, detail synthetic methodologies, and examine the pharmacological significance of these remarkable compounds, providing researchers and drug development professionals with a comprehensive resource to navigate this promising chemical space.

The Fluorine Advantage: More Than Just an Atom

The introduction of fluorine into an acetophenone framework is not a trivial substitution; it is a strategic maneuver that can profoundly alter the physicochemical and biological properties of the parent molecule. The high electronegativity and small van der Waals radius of fluorine impart unique characteristics that medicinal chemists leverage to optimize drug candidates.

A primary benefit of fluorination is the enhancement of metabolic stability .[1][2] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles. Furthermore, the presence of fluorine can influence the lipophilicity of a molecule, a critical parameter for membrane permeability and oral bioavailability.[1][3] Depending on its position, a fluorine atom can either increase or decrease lipophilicity, offering a tunable handle for optimizing drug-like properties.

Fluorination also plays a crucial role in modulating receptor binding affinity .[1] The electron-withdrawing nature of fluorine can alter the electronic distribution within the aromatic ring, influencing interactions with target proteins. Additionally, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups and other polar functionalities within a binding pocket, leading to enhanced potency. The conformational preferences of fluorinated acetophenones, particularly the s-trans conformation favored by 2'-fluoro-substituted derivatives, can also pre-organize the molecule for optimal receptor engagement.[4]

Synthetic Strategies: Accessing the Fluorinated Acetophenone Core

The synthesis of fluorinated acetophenone derivatives can be broadly categorized into two main approaches: introduction of the fluorine atom onto a pre-existing acetophenone scaffold or construction of the acetophenone from a fluorinated precursor.

Electrophilic and Nucleophilic Fluorination

Direct fluorination of the aromatic ring of acetophenone can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI). However, this method can sometimes suffer from issues with regioselectivity. A more common and often more controlled approach is nucleophilic aromatic substitution (SNAr) on activated fluoroaromatics.

Friedel-Crafts Acylation: A Classic Approach

One of the most widely employed methods for synthesizing ring-fluorinated acetophenones is the Friedel-Crafts acylation of a corresponding fluorinated benzene derivative.[5] This reaction typically involves the use of an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The position of the acetyl group is directed by the fluorine substituent and any other groups present on the aromatic ring.

Experimental Protocol: Synthesis of 4-Fluoroacetophenone via Friedel-Crafts Acylation

Materials:

  • Fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous AlCl3 in DCM at 0 °C, slowly add acetyl chloride.

  • After the addition is complete, add fluorobenzene dropwise via an addition funnel, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-fluoroacetophenone.

α-Fluorination of Acetophenones

The introduction of a fluorine atom at the α-position of the acetyl group yields α-fluoroacetophenone derivatives, which are also valuable synthetic intermediates. A notable method for this transformation involves the use of hypervalent iodine reagents in the presence of a fluoride source.[6][7]

Experimental Protocol: Hypervalent Iodine-Promoted α-Fluorination [6][7]

Materials:

  • Substituted acetophenone

  • Iodosylarene (e.g., iodosylbenzene)

  • Triethylamine-hydrogen fluoride complex (TEA·nHF)

  • 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone and iodosylarene in DCE.

  • Add the triethylamine-hydrogen fluoride complex to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for the time required to complete the reaction (monitored by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroketone.

Spectroscopic Characterization: A Guide for the Analyst

The unambiguous identification and characterization of fluorinated acetophenone derivatives are paramount for ensuring the integrity of research and development efforts. A combination of spectroscopic techniques is typically employed.

Spectroscopic Technique Key Features for Fluorinated Acetophenones
1H NMR The presence of fluorine induces characteristic splitting patterns in the signals of neighboring protons. The magnitude of the coupling constant (nJHF) is dependent on the number of bonds separating the proton and fluorine atoms. For 2'-fluoroacetophenones, through-space coupling between the fluorine and the methyl protons can be observed.[8]
13C NMR Carbon signals are split into doublets due to coupling with the 19F nucleus (nJCF). The carbon directly attached to the fluorine atom typically shows a large one-bond coupling constant (1JCF).[8]
19F NMR This is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine signal is indicative of its electronic environment.
Infrared (IR) Spectroscopy The C=O stretching frequency of the ketone is a prominent feature. The C-F stretching vibration also gives rise to a strong absorption band, typically in the region of 1000-1400 cm-1.[9][10][11]
Mass Spectrometry (MS) The molecular ion peak (M+) provides information about the molecular weight. The fragmentation pattern can also offer structural clues.

Table 1: Key Spectroscopic Features of Fluorinated Acetophenones.

Pharmacological Significance and Structure-Activity Relationships

Fluorinated acetophenone derivatives have been explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][12] Their utility often stems from their role as key intermediates in the synthesis of more complex bioactive molecules.

A notable example is the investigation of benzonate derivatives of acetophenone as potent α-glucosidase inhibitors for the management of type 2 diabetes.[13] Structure-activity relationship (SAR) studies in this series revealed that the nature and position of substituents on the acetophenone ring significantly influence inhibitory activity. Although this study did not focus exclusively on fluorinated derivatives, it highlights the potential for tuning biological activity through substitution.

The development of fluorinated benzoxazolone derivatives has also shown promise in the search for novel analgesic agents targeting melatonin receptors.[14] These studies underscore the importance of the fluorinated acetophenone scaffold as a starting point for generating libraries of compounds for biological screening.

Furthermore, fluorinated benzenesulfonamides, which can be synthesized from fluorinated precursors, have been identified as inhibitors of amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease.[15] The SAR studies in this context revealed that the specific arrangement of the fluorinated ring, the sulfonamide group, and other substituents is crucial for activity.

Conclusion and Future Perspectives

Fluorinated acetophenone derivatives represent a privileged scaffold in medicinal chemistry, offering a powerful platform for the development of novel therapeutics and agrochemicals. The strategic incorporation of fluorine provides a means to fine-tune the physicochemical and pharmacological properties of molecules, leading to compounds with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action.

The synthetic methodologies for accessing these compounds are well-established, and their spectroscopic signatures are well-characterized, providing a solid foundation for further exploration. As our understanding of the intricate roles of fluorine in molecular recognition and metabolism continues to grow, we can anticipate that fluorinated acetophenone derivatives will remain at the forefront of innovation in drug discovery and development. The continued exploration of their biological activities and the development of novel synthetic methods will undoubtedly unlock new opportunities for addressing unmet medical needs.

References

Methodological & Application

The Strategic Application of 2'-Fluoro-5'-(trifluoromethyl)acetophenone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by these elements—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—are invaluable for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the vast arsenal of fluorinated building blocks, 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No. 202664-53-7) has emerged as a particularly valuable synthon for medicinal chemists. Its distinct substitution pattern offers a confluence of electronic and steric features that can be strategically exploited in the synthesis of novel bioactive compounds.

This technical guide provides an in-depth exploration of the use of this compound in medicinal chemistry. We will delve into the rationale behind its application, present detailed protocols for its use in key synthetic transformations, and discuss the potential biological significance of the resulting molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

The Power of Combined Fluorination: A Rationale for Use

The utility of this compound stems from the synergistic effects of its two fluorine-containing substituents on the acetophenone core. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation into a drug candidate can significantly enhance metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability.[1][2] The ortho-fluoro group, in addition to its own electron-withdrawing properties, can influence the conformation of the molecule through steric and electronic interactions. This conformational constraint can be advantageous for optimizing the binding affinity of a ligand to its biological target.[3]

The acetophenone moiety itself provides a reactive handle for a variety of carbon-carbon bond-forming reactions, most notably the Claisen-Schmidt condensation for the synthesis of chalcones, which are well-established precursors to a wide array of heterocyclic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

Core Application: Synthesis of Fluorinated Chalcones

A primary application of this compound in medicinal chemistry is in the synthesis of α,β-unsaturated ketones, commonly known as chalcones. These compounds serve as key intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems of therapeutic interest. The Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aldehyde and a ketone, is the most common method for chalcone synthesis.[5][6]

The workflow for a typical Claisen-Schmidt condensation involving this compound is depicted below:

claisen_schmidt_workflow start Start: Reagents reagents This compound + Aromatic Aldehyde start->reagents reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH in Ethanol) reagents->reaction workup Reaction Quenching (e.g., acidification with HCl) reaction->workup isolation Product Isolation (Filtration or Extraction) workup->isolation purification Purification (Recrystallization or Column Chromatography) isolation->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Product: Fluorinated Chalcone analysis->end

Caption: Workflow for the synthesis of a fluorinated chalcone.

Protocol 1: General Procedure for the Synthesis of a Chalcone Derivative

This protocol outlines a representative Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol (or Methanol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the chosen aromatic aldehyde in a minimal amount of ethanol at room temperature.

  • Base Addition: While stirring, slowly add an aqueous or ethanolic solution of NaOH or KOH (1.5-2.0 equivalents) to the reaction mixture. The addition should be dropwise to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. A colored precipitate may form during the reaction.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This will precipitate the chalcone product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Data Presentation:

Reactant AReactant BProduct Yield (Typical)Melting Point (°C)
This compound4-Hydroxybenzaldehyde75-85%Varies
This compound4-Methoxybenzaldehyde80-90%Varies
This compound4-Chlorobenzaldehyde70-80%Varies

Note: Yields and melting points are representative and will vary based on the specific aldehyde used and reaction conditions.

From Chalcones to Heterocycles: Expanding the Synthetic Utility

The synthesized fluorinated chalcones are not merely final products but are versatile intermediates for constructing more complex heterocyclic scaffolds. The α,β-unsaturated ketone moiety is susceptible to a variety of cyclization reactions.

chalcone_to_heterocycle chalcone Fluorinated Chalcone (from this compound) hydrazine + Hydrazine Hydrate chalcone->hydrazine Cyclization guanidine + Guanidine chalcone->guanidine Cyclization thiourea + Thiourea chalcone->thiourea Cyclization pyrazoline Pyrazoline Derivative hydrazine->pyrazoline Forms pyrimidine Pyrimidine Derivative guanidine->pyrimidine Forms thiopyrimidine Thiopyrimidine Derivative thiourea->thiopyrimidine Forms

Caption: Synthetic pathways from fluorinated chalcones to bioactive heterocycles.

Protocol 2: Synthesis of a Pyrazoline Derivative from a Chalcone

Materials:

  • Fluorinated chalcone (synthesized as in Protocol 1)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the fluorinated chalcone (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5-2.0 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Isolation and Purification: The crude product can be collected by filtration or extracted with a suitable solvent. Purification is typically achieved by recrystallization from ethanol or another appropriate solvent.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its unique electronic and steric properties, stemming from the strategic placement of fluoro and trifluoromethyl groups, make it an ideal starting material for the synthesis of a wide range of biologically active molecules, particularly chalcones and their heterocyclic derivatives. The protocols provided herein offer a foundational understanding of its application in common and impactful synthetic transformations. As the demand for more effective and safer therapeutics continues to grow, the judicious use of such rationally designed, fluorinated synthons will undoubtedly play a pivotal role in the future of drug discovery.

References

Synthetic Pathways to Novel Heterocyclic Scaffolds from 2'-Fluoro-5'-(trifluoromethyl)acetophenone: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and professionals in drug development with a detailed exploration of synthetic routes to a variety of medicinally relevant heterocyclic compounds, utilizing the versatile building block, 2'-Fluoro-5'-(trifluoromethyl)acetophenone. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the acetophenone scaffold imparts unique electronic properties and enhances metabolic stability and bioavailability in the resulting heterocyclic derivatives.[1] This guide offers detailed, step-by-step protocols, mechanistic insights, and expert commentary on the synthesis of pyrazoles, pyrimidines, quinolines, and isoxazoles, leveraging this valuable starting material. All protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

The introduction of fluorine and trifluoromethyl moieties into organic molecules is a well-established strategy in modern drug discovery. The trifluoromethyl group (-CF3) is known to enhance lipophilicity, improve metabolic stability, and increase the binding affinity of drug candidates to their biological targets.[1] Similarly, the strategic placement of a fluorine atom can significantly influence a molecule's pKa, conformation, and metabolic fate. This compound emerges as a particularly valuable starting material, combining these advantageous features in a readily functionalizable scaffold. This guide will delineate several high-yield synthetic pathways to construct diverse heterocyclic cores from this fluorinated ketone, opening avenues for the exploration of novel chemical space in drug discovery programs.

Part 1: Synthesis of Pyrazole Derivatives via a Chalcone Intermediate

The synthesis of pyrazole-containing compounds from this compound is efficiently achieved through a two-step sequence involving an initial Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydrazine.

The Claisen-Schmidt Condensation: A Gateway to Chalcones

The Claisen-Schmidt condensation is a robust and widely used base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, in this case, a chalcone.[2] The reaction proceeds via the formation of a ketone enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Protocol 1: Synthesis of (2E)-1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.05 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.06 g) and 4-methoxybenzaldehyde (e.g., 10.5 mmol, 1.43 g) in 50 mL of 95% ethanol.

  • Cool the stirred mixture in an ice bath to 0-5 °C.

  • Prepare a solution of NaOH (e.g., 20 mmol, 0.8 g) in 10 mL of deionized water and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 25 °C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).

  • Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
(2E)-1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneC₁₇H₁₂F₄O₂324.2785-9598-100
Cyclization to Pyrazoles

The resulting chalcone can be readily cyclized to the corresponding pyrazole derivative by reaction with hydrazine hydrate in a suitable solvent. The reaction proceeds via a Michael addition of hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.[3]

Workflow for Pyrazole Synthesis:

Chalcone Chalcone Intermediate Reaction Reflux Chalcone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol/Acetic Acid Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Pyrazole Pyrazole Product Workup->Pyrazole

Caption: Workflow for pyrazole synthesis from chalcone.

Protocol 2: Synthesis of 5-(4-methoxyphenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole

Materials:

  • (2E)-1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (1.0 eq)

  • Hydrazine hydrate (80% solution) (1.5 eq)

  • Ethanol or Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone (e.g., 5 mmol, 1.62 g) in 30 mL of ethanol.

  • Add hydrazine hydrate (e.g., 7.5 mmol, 0.28 mL) to the solution.

  • A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from ethanol to afford the pure pyrazole derivative.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)
5-(4-methoxyphenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazoleC₁₇H₁₄F₄N₂O338.3080-90

Part 2: Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles readily accessible from the chalcone intermediate derived from this compound. The synthesis involves the condensation of the chalcone with a suitable amidine source, such as urea or guanidine.[4][5][6]

Logical Relationship for Pyrimidine Synthesis:

cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation start This compound chalcone Chalcone Intermediate start->chalcone Aromatic Aldehyde, Base pyrimidine Pyrimidine Derivative chalcone->pyrimidine Urea or Guanidine, Base

Caption: Logical steps for pyrimidine synthesis.

Protocol 3: Synthesis of 4-(4-methoxyphenyl)-6-(2-fluoro-5-(trifluoromethyl)phenyl)pyrimidin-2-amine

Materials:

  • (2E)-1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (NaOEt) (2.0 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (e.g., 10 mmol, 0.23 g) in 30 mL of absolute ethanol.

  • To this solution, add guanidine hydrochloride (e.g., 7.5 mmol, 0.72 g) and the chalcone (e.g., 5 mmol, 1.62 g).

  • Heat the reaction mixture to reflux for 10-12 hours, monitoring its progress by TLC.

  • After cooling to room temperature, neutralize the mixture with dilute HCl.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrimidine.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)
4-(4-methoxyphenyl)-6-(2-fluoro-5-(trifluoromethyl)phenyl)pyrimidin-2-amineC₁₈H₁₃F₄N₃O363.3170-80

Part 3: Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a powerful method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7][8][9][10] To utilize this compound in this synthesis, it must first be converted to a 2-amino derivative.

Synthesis of 2'-Amino-5'-(trifluoromethyl)acetophenone

A plausible route to the required 2-aminoaryl ketone involves the nitration of the starting material followed by reduction of the nitro group. However, a more direct approach is the amination of the corresponding 2-halophenyl ketone. For the purpose of this guide, we will outline the Friedländer reaction assuming the successful synthesis of the 2-amino precursor.

Protocol 4: Friedländer Synthesis of 2-methyl-7-(trifluoromethyl)quinoline

Materials:

  • 2'-Amino-5'-(trifluoromethyl)acetophenone (1.0 eq)

  • Acetone (as both reactant and solvent)

  • Potassium hydroxide (KOH)

  • Autoclave or sealed reaction vessel

Procedure:

  • In a high-pressure reaction vessel, combine 2'-Amino-5'-(trifluoromethyl)acetophenone (e.g., 10 mmol, 2.03 g), a large excess of acetone (e.g., 50 mL), and powdered potassium hydroxide (e.g., 20 mmol, 1.12 g).

  • Seal the vessel and heat to 150-180 °C for 12-18 hours. The reaction should be conducted with appropriate safety precautions due to the high pressure generated.

  • After cooling the reaction vessel to room temperature, carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess acetone under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired quinoline.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)
2-methyl-7-(trifluoromethyl)quinolineC₁₁H₈F₃N211.1860-70

Part 4: Synthesis of Isoxazole Derivatives

The synthesis of isoxazoles from this compound can be achieved by first converting the acetophenone to a 1,3-dicarbonyl compound, which is then cyclized with hydroxylamine.

Formation of a 1,3-Dicarbonyl Intermediate

A Claisen condensation of the starting acetophenone with a suitable ester, such as diethyl oxalate, in the presence of a strong base will yield the desired 1,3-dicarbonyl intermediate.

Protocol 5: Synthesis of Ethyl 2-(2-fluoro-5-(trifluoromethyl)benzoyl)acetate

Materials:

  • This compound (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (e.g., 15 mmol, 0.34 g) in 50 mL of anhydrous ethanol.

  • Remove the ethanol under reduced pressure and add 50 mL of anhydrous toluene to the sodium ethoxide residue.

  • To this suspension, add a solution of this compound (e.g., 10 mmol, 2.06 g) and diethyl oxalate (e.g., 12 mmol, 1.63 mL) in 20 mL of anhydrous toluene.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and quench by the slow addition of dilute aqueous HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude 1,3-dicarbonyl compound can be used in the next step without further purification.

Cyclization to the Isoxazole Ring

The 1,3-dicarbonyl intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazole ring.[11][12][13][14]

Experimental Workflow for Isoxazole Synthesis:

Dicarbonyl 1,3-Dicarbonyl Intermediate Reaction Cyclization Dicarbonyl->Reaction Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction Base Base (e.g., NaOAc) Base->Reaction Purification Purification Reaction->Purification Isoxazole Isoxazole Product Purification->Isoxazole

Caption: Workflow for isoxazole synthesis.

Protocol 6: Synthesis of Ethyl 5-(2-fluoro-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

Materials:

  • Crude ethyl 2-(2-fluoro-5-(trifluoromethyl)benzoyl)acetate (from Protocol 5) (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

Procedure:

  • Dissolve the crude 1,3-dicarbonyl compound (approx. 10 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (e.g., 12 mmol, 0.83 g) and sodium acetate (e.g., 15 mmol, 1.23 g) to the solution.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure isoxazole derivative.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%) (over 2 steps)
Ethyl 5-(2-fluoro-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylateC₁₃H₉F₄NO₃303.2150-60

Conclusion

This compound has been demonstrated to be a highly effective and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed in this guide for the preparation of pyrazoles, pyrimidines, quinolines, and isoxazoles are robust and scalable, providing a solid foundation for further derivatization and exploration in drug discovery and development programs. The strategic incorporation of fluorine and trifluoromethyl groups from the outset offers a significant advantage in the design of novel bioactive molecules with potentially enhanced pharmacological profiles.

References

Application Note & Protocols: 2'-Fluoro-5'-(trifluoromethyl)acetophenone as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Agrochemical Design

The relentless pursuit of higher crop yields and sustainable agricultural practices demands the continuous innovation of highly effective and environmentally conscious crop protection agents. Within the landscape of modern agrochemical research, the incorporation of fluorine-containing moieties has become a cornerstone strategy.[1][2][3] Fluorine's unique physicochemical properties—including its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's biological activity.[1][3] These enhancements often manifest as improved metabolic stability, increased lipophilicity for better penetration of biological membranes, and stronger binding affinity to target enzymes or receptors.[3][4][5]

2'-Fluoro-5'-(trifluoromethyl)acetophenone emerges as a particularly valuable and versatile chemical intermediate in this context.[4][5] This building block strategically combines two distinct fluorine-based functional groups on an acetophenone scaffold. The reactive carbonyl group serves as a versatile handle for a multitude of synthetic transformations, enabling the construction of diverse and complex molecular architectures.[4] This application note provides an in-depth guide for researchers and synthetic chemists on the properties, applications, and detailed protocols for utilizing this compound in the synthesis of advanced agrochemical candidates.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

PropertyValueReference
CAS Number 202664-53-7[6][7]
Molecular Formula C₉H₆F₄O[7]
Molecular Weight 206.14 g/mol [7]
Appearance Off-white crystalline powder[4][5]
Purity ≥98.0%[4][5]
Boiling Point 176.5 ± 35.0 °C at 760 Torr[6]
Density 1.299 ± 0.06 g/cm³[6]

Safety & Handling: this compound is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • First Aid: In case of skin contact, wash off with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.

The Synergistic Role of the Fluoro and Trifluoromethyl Groups

The efficacy of agrochemicals derived from this building block is significantly influenced by the electronic and steric properties of its two distinct fluorine substituents.

  • The Trifluoromethyl (-CF₃) Group: This group is a powerful tool in agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can dramatically increase the potency of the final active ingredient.[2][4] Molecules containing a -CF₃ group often exhibit enhanced resistance to metabolic degradation by oxidative enzymes in target pests or the environment, leading to longer residual activity and reduced application frequency.[4][5] This group is a key component in many successful pesticides, including insecticides and fungicides.[3][10]

  • The Ortho-Fluoro (-F) Group: The placement of a fluorine atom at the ortho-position to the acetyl group is a deliberate strategic choice. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its high electronegativity can induce favorable conformational changes in the molecule. This "conformational locking" can pre-organize the molecule for optimal binding to its biological target, thereby increasing its intrinsic activity. Furthermore, the ortho-fluoro group can block metabolic pathways that might otherwise deactivate the compound.

Synthetic Pathways: From Building Block to Agrochemical Core

The true utility of this compound lies in its synthetic versatility. The ketone functionality provides a reactive center for forming new carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the core scaffolds of many agrochemicals.

Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

Objective: To synthesize a 1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-(aryl)prop-2-en-1-one intermediate. Chalcones are precursors to flavonoids and other heterocyclic systems like pyrazoles and pyrimidines, which are prevalent in agrochemicals.

Causality: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones. The choice of a strong base like potassium hydroxide is crucial to deprotonate the α-carbon of the acetophenone, generating the reactive enolate nucleophile. Ethanol serves as an effective solvent that can dissolve both the reactants and the base. The reaction is typically run at room temperature to prevent side reactions.

Materials & Reagents:

  • This compound (1.0 eq)

  • A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in ethanol with stirring until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve this compound and the selected aromatic aldehyde in a minimal amount of ethanol.

  • Add the acetophenone-aldehyde solution dropwise to the cooled ethanolic KOH solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a beaker of crushed ice and water.

  • If a solid precipitate forms, collect it by vacuum filtration. If not, acidify the mixture with dilute HCl until it is neutral (pH ~7) to induce precipitation.

  • Wash the collected solid product with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure chalcone derivative.

Protocol 2: Synthesis of a Pyrazole Fungicide/Insecticide Core

Objective: To synthesize a 3-(2-fluoro-5-(trifluoromethyl)phenyl)-5-(aryl)-1H-pyrazole derivative. The pyrazole ring is a highly effective pharmacophore found in numerous commercial pesticides, including the well-known phenylpyrazole insecticides.[11]

Causality: This protocol involves two key steps. First, the chalcone synthesized in Protocol 1 is reacted with hydrazine hydrate. Hydrazine acts as a dinucleophile, attacking the β-carbon of the α,β-unsaturated system and then condensing with the carbonyl group to form the pyrazoline intermediate. Acetic acid is used as a catalyst and solvent, facilitating the cyclization. The subsequent oxidation (which can sometimes occur spontaneously in air or be promoted with a mild oxidizing agent) yields the stable aromatic pyrazole ring.

Materials & Reagents:

  • Chalcone intermediate from Protocol 1 (1.0 eq)

  • Hydrazine hydrate (80% solution) (1.5 eq)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

  • Place the chalcone intermediate (1.0 eq) in a round-bottom flask.

  • Add glacial acetic acid as the solvent.

  • Add hydrazine hydrate (1.5 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110-120 °C) for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold water. A solid product should precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • Dry the product completely. If necessary, recrystallize from a suitable solvent like ethanol to obtain the purified pyrazole derivative.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic utility of this compound as a versatile starting point for accessing different classes of agrochemical cores.

G start This compound chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation other_het Other Heterocycles (e.g., Isoxazoles) start->other_het Multi-step Synthesis pyrazole Pyrazole Core (Insecticides, Fungicides) chalcone->pyrazole + Hydrazine (Cyclization) pyrimidine Pyrimidine Core (Fungicides, Herbicides) chalcone->pyrimidine + Urea/Thiourea (Cyclization)

Caption: Synthetic pathways from the core building block to key agrochemical scaffolds.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of advanced agrochemicals. The synergistic combination of an ortho-fluoro substituent, a meta-trifluoromethyl group, and a reactive acetophenone handle provides chemists with a powerful platform for creating novel active ingredients. The protocols detailed herein offer reliable and scalable methods for transforming this building block into high-value heterocyclic cores, paving the way for the development of next-generation fungicides, insecticides, and herbicides with enhanced potency, improved metabolic stability, and optimized performance profiles.

References

Application Notes and Protocols: The Synthesis and Utility of β-Enaminones from 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Versatile Building Blocks for Modern Chemistry

In the landscape of contemporary organic synthesis, the quest for versatile and highly functionalized building blocks is paramount. β-Enaminones, characterized by the N−C=C−C=O conjugated system, have emerged as powerful intermediates due to their unique electronic properties, featuring both nucleophilic and electrophilic centers.[1] This duality renders them highly reactive and amenable to a wide array of chemical transformations, making them invaluable in the synthesis of complex heterocyclic compounds, which are often the core scaffolds of medicinally active molecules.[2][3]

This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of β-enaminones derived from 2'-Fluoro-5'-(trifluoromethyl)acetophenone. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring introduces significant electronic modifications to the enaminone system, influencing its reactivity and the properties of the resulting downstream products. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the synthetic utility of this important class of compounds.

Core Principles: The Chemistry of Enaminone Formation

The most common and direct route to β-enaminone synthesis is the condensation reaction between a β-dicarbonyl compound or its equivalent and a primary or secondary amine.[4] In the case of this compound, a methyl ketone, a two-step, one-pot approach is typically employed. The ketone is first reacted with an aminal of a secondary amine, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a reactive enamine intermediate, (E)-3-(dimethylamino)-1-(2-fluoro-5-(trifluoromethyl)phenyl)prop-2-en-1-one. This intermediate is then subjected to nucleophilic attack by a primary or secondary amine, leading to the displacement of dimethylamine and the formation of the desired β-enaminone.

The electron-withdrawing nature of the 2'-fluoro and 5'-(trifluoromethyl) substituents on the phenyl ring is expected to increase the electrophilicity of the carbonyl carbon in the starting acetophenone, potentially facilitating the initial reaction with DMF-DMA. Furthermore, these substituents will influence the electronic properties and subsequent reactivity of the resulting β-enaminone products.

Experimental Protocols

Part 1: Synthesis of the Intermediate: (E)-3-(dimethylamino)-1-(2-fluoro-5-(trifluoromethyl)phenyl)prop-2-en-1-one

This protocol describes the synthesis of the key enamine intermediate from this compound.

Materials:

  • This compound (CAS: 202664-53-7)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous toluene (5 mL per 1 g of acetophenone), add N,N-dimethylformamide dimethyl acetal (1.2 eq.).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator to yield the crude (E)-3-(dimethylamino)-1-(2-fluoro-5-(trifluoromethyl)phenyl)prop-2-en-1-one. This intermediate is often used in the next step without further purification.

Expected Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): δ 7.8-7.2 (m, 3H, Ar-H), 7.7 (d, 1H, vinyl-H), 5.7 (d, 1H, vinyl-H), 3.1 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (CDCl₃): δ 188-185 (C=O), 160-155 (d, JCF, C-F), 155-150 (C=C-N), 135-120 (Ar-C), 124 (q, JCF, CF₃), 95-90 (C=C-N), 45-40 (N(CH₃)₂).

  • ¹⁹F NMR (CDCl₃): δ -62 to -64 (s, CF₃), -110 to -115 (m, Ar-F).

  • IR (thin film, cm⁻¹): ~1640 (C=O), ~1580 (C=C).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₂H₁₁F₄NO.

Part 2: Synthesis of β-Enaminones via Amine Exchange

This general protocol outlines the reaction of the dimethylamino intermediate with various primary amines to generate a library of β-enaminones.

Materials:

  • (E)-3-(dimethylamino)-1-(2-fluoro-5-(trifluoromethyl)phenyl)prop-2-en-1-one (from Part 1)

  • Primary amine (e.g., aniline, benzylamine, cyclopropylamine)

  • Ethanol or Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Dissolve the crude (E)-3-(dimethylamino)-1-(2-fluoro-5-(trifluoromethyl)phenyl)prop-2-en-1-one (1.0 eq.) in a suitable solvent such as ethanol or toluene.

  • Add the desired primary amine (1.0-1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Reaction of (E)-3-(dimethylamino)-1-(2-fluoro-5-(trifluoromethyl)phenyl)prop-2-en-1-one with Various Amines

EntryAmineProductReaction ConditionsExpected Yield (%)
1Aniline(E)-3-(phenylamino)-1-(2-fluoro-5-(trifluoromethyl)phenyl)prop-2-en-1-oneToluene, reflux, 4h85-95
2Benzylamine(E)-3-(benzylamino)-1-(2-fluoro-5-(trifluoromethyl)phenyl)prop-2-en-1-oneEthanol, reflux, 3h80-90
3Cyclopropylamine(E)-3-(cyclopropylamino)-1-(2-fluoro-5-(trifluoromethyl)phenyl)prop-2-en-1-oneEthanol, reflux, 6h75-85

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of β-enaminones from this compound.

G cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagents cluster_product Final Product A This compound C (E)-3-(dimethylamino)-1-(2-fluoro-5- (trifluoromethyl)phenyl)prop-2-en-1-one A->C Step 1: Intermediate Formation B DMF-DMA Toluene, Reflux E β-Enaminone (E)-3-(alkyl/arylamino)-1-(2-fluoro-5- (trifluoromethyl)phenyl)prop-2-en-1-one C->E Step 2: Amine Exchange D Primary Amine (R-NH2) Ethanol or Toluene, Reflux

Caption: Synthetic workflow for β-enaminone synthesis.

Causality and Experimental Choices

  • Choice of DMF-DMA: DMF-DMA serves as both a reagent and a water scavenger, driving the initial condensation reaction forward to form the vinylogous amide intermediate. Its use avoids the harsher conditions that might be required for direct condensation with the ketone.

  • Solvent Selection: Toluene is a common choice for the first step due to its higher boiling point, which facilitates the reaction with DMF-DMA. For the second step, ethanol is often suitable as it readily dissolves both the intermediate and the amine, and the displaced dimethylamine and ethanol can be easily removed.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of these reactions. The disappearance of the starting material and the appearance of a new, often more polar, product spot indicates the progression of the reaction. For enaminones, which are often colored, visualization under UV light is typically effective.

  • Purification: While the intermediate is often used crude, purification of the final β-enaminone is important for subsequent applications. Recrystallization is a preferred method for crystalline products as it can provide high purity. For non-crystalline products or to separate minor impurities, column chromatography is the method of choice.

Applications in Synthesis

The resulting β-enaminones are valuable precursors for a variety of heterocyclic systems. The enaminone moiety can act as a 1,3-dielectrophile or a nucleophile, enabling a diverse range of cyclization reactions.

G cluster_start Starting Material cluster_products Potential Heterocyclic Products A β-Enaminone from This compound B Pyrimidines A->B Reaction with Amides/Ureas C Pyridines A->C Reaction with 1,3-Dicarbonyls D Pyrazoles A->D Reaction with Hydrazines E Isoxazoles A->E Reaction with Hydroxylamine

Caption: Synthetic utility of the target β-enaminones.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established methodologies for enaminone synthesis.[4] The successful synthesis of the target compounds can be validated through a combination of spectroscopic techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. The characteristic chemical shifts and coupling patterns of the vinyl protons, the aromatic protons, and the fluorine-containing groups will confirm the formation of the desired product.

  • Infrared (IR) Spectroscopy: The presence of a conjugated ketone and the N-H stretching frequency (for primary amine products) will be indicative of the enaminone structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

By comparing the obtained spectroscopic data with the expected values and data from related compounds in the literature, researchers can be confident in the identity and purity of their synthesized β-enaminones.

References

Application Note: A Protocol for the Synthesis of Pyrazole-Based Inhibitors Using 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

In modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[2][3][4] The starting material, 2'-Fluoro-5'-(trifluoromethyl)acetophenone, offers a dual advantage: the trifluoromethyl group for property modulation and a 2'-fluoro substituent. This ortho-fluoro group exerts a significant stereoelectronic effect, promoting a planar s-trans conformation of the acetophenone, which can be a crucial pre-organized state for binding to enzyme active sites.[5][6]

This application note provides a detailed, two-step protocol for the synthesis of pyrazole-based inhibitors, a class of heterocyclic compounds renowned for their wide range of biological activities, including anti-inflammatory, analgesic, and kinase inhibition properties.[7][8] The synthesis proceeds through a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with hydrazine to yield the final pyrazole scaffold. This guide is designed for researchers in drug discovery and organic synthesis, offering not just a procedure, but the underlying chemical rationale to ensure robust and reproducible results.

Rationale and Mechanistic Overview

The synthetic strategy is a classic and reliable pathway to substituted pyrazoles from acetophenone precursors.[9][10]

  • Step 1: Claisen-Schmidt Condensation (Chalcone Formation) : This reaction involves the base-catalyzed condensation between an acetophenone and an aromatic aldehyde. The base (e.g., potassium hydroxide) deprotonates the α-carbon of the this compound, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this example, 4-methoxybenzaldehyde). The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.

  • Step 2: Cyclocondensation (Pyrazole Formation) : The synthesized chalcone serves as an electrophilic Michael acceptor. Reaction with a hydrazine derivative (e.g., hydrazine hydrate) initiates a cascade. The hydrazine undergoes a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent dehydration to form the stable five-membered pyrazole ring.[7][9]

This two-step sequence is highly modular, allowing for the generation of diverse inhibitor libraries by varying the aldehyde in Step 1 and the hydrazine reagent in Step 2.

Overall Synthetic Workflow

The diagram below illustrates the two-step conversion of the starting acetophenone to the final pyrazole inhibitor scaffold.

G Start 2'-Fluoro-5'-(trifluoromethyl) acetophenone invis1 Start->invis1 Intermediate (E)-1-(2-fluoro-5-(trifluoromethyl)phenyl) -3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone) invis2 Intermediate->invis2 Final 5-(4-methoxyphenyl)-3-(2-fluoro -5-(trifluoromethyl)phenyl)-4,5- dihydro-1H-pyrazole invis1->Intermediate Step 1: Claisen-Schmidt (Aldehyde, KOH, EtOH) invis2->Final Step 2: Cyclization (Hydrazine, AcOH, EtOH)

Caption: Synthetic pathway from acetophenone to pyrazole.

Health and Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13]

  • This compound: May cause skin, eye, and respiratory tract irritation. Handle with care.[12][13]

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Avoid contact and inhalation of dust.

  • Ethanol (EtOH): Flammable liquid and vapor. Keep away from ignition sources.

  • Hydrazine Hydrate: Toxic if swallowed or in contact with skin. Suspected of causing cancer. A known skin sensitizer. Handle with extreme caution using appropriate engineering controls.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

Refer to the specific Safety Data Sheets (SDS) for all reagents before commencing work.[14] An eyewash station and safety shower should be readily accessible.[11]

Detailed Experimental Protocol

Part A: Synthesis of (E)-1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 2.06 g, 10.0 mmol) and ethanol (40 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add 4-methoxybenzaldehyde (1.05 eq, 1.43 g, 10.5 mmol) to the solution.

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq, 1.12 g, 20.0 mmol) in water (5 mL). Cool this solution in an ice bath and add it dropwise to the reaction flask over 15 minutes. The solution will typically turn a vibrant yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The starting acetophenone should be consumed, and a new, lower Rf spot corresponding to the chalcone should appear.

  • Workup: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid under vacuum. Recrystallize from hot ethanol to yield the pure chalcone as a yellow crystalline solid.

Part B: Synthesis of 5-(4-methoxyphenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole
  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the chalcone intermediate from Part A (1.0 eq, 3.24 g, 10.0 mmol) in ethanol (30 mL).

  • Reagent Addition: To this solution, add hydrazine hydrate (1.5 eq, 0.75 g, 15.0 mmol) followed by 3-4 drops of glacial acetic acid, which acts as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The disappearance of the yellow color is a good visual indicator of reaction progression. Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) until the chalcone spot is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the resulting white or off-white precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the final pyrazole product.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Purity
This compound202664-53-7206.14>98%
4-Methoxybenzaldehyde123-11-5136.15>99%
Potassium Hydroxide (KOH)1310-58-356.11>85%
Hydrazine Hydrate (64% soln.)7803-57-850.0664%
Ethanol (Absolute)64-17-546.07>99.5%
Glacial Acetic Acid64-19-760.05>99.7%
Ethyl Acetate141-78-688.11ACS Grade
Hexane110-54-386.18ACS Grade

Product Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques. The trifluoromethyl group serves as an excellent handle for 19F NMR spectroscopy.

CompoundTechniqueExpected Results
Chalcone Intermediate ¹H NMR (CDCl₃)Peaks at ~7.0-8.0 ppm (aromatic protons), ~6.9 ppm (anisole protons), ~3.9 ppm (methoxy protons). Two doublets for vinyl protons with J coupling of ~15-16 Hz confirming E-alkene geometry.
¹⁹F NMR (CDCl₃)Singlet around -63 ppm corresponding to the -CF₃ group.
MS (ESI+) Calculated m/z for C₁₇H₁₂F₄O₂ [M+H]⁺: 325.08. Found: 325.08 ± 0.01.
Pyrazole Product ¹H NMR (DMSO-d₆)Disappearance of vinyl proton signals. Appearance of characteristic AMX spin system for the diastereotopic methylene protons (~3.0-3.8 ppm) and the methine proton (~5.0-5.5 ppm) of the pyrazoline ring. Aromatic and methoxy signals remain.
¹⁹F NMR (DMSO-d₆)Singlet around -61 ppm corresponding to the -CF₃ group.
MS (ESI+) Calculated m/z for C₁₇H₁₄F₄N₂O [M+H]⁺: 339.11. Found: 339.11 ± 0.01.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step A Incomplete reaction; Insufficient base; Low reaction temperature.Increase reaction time and monitor by TLC. Ensure KOH is fresh and fully dissolved before addition. Ensure reaction is stirred vigorously at room temperature.
Oily Product in Step A Impurities present; Incomplete dehydration of aldol adduct.Ensure thorough washing of the crude product with water. Try triturating the oil with cold hexane or ether to induce solidification. Column chromatography may be required.
Incomplete Reaction in Step B Insufficient heating; Inactive hydrazine.Ensure the reaction reaches and maintains reflux temperature. Use fresh hydrazine hydrate and ensure catalytic acetic acid was added.
Difficulty in Purification Presence of side products; Unreacted starting material.For the chalcone, ensure recrystallization is performed slowly from a minimal amount of hot solvent. For the pyrazole, a second recrystallization or flash column chromatography (gradient elution with Hexane/EtOAc) may be necessary.

References

Application Note & Protocol: A Scalable and Efficient Synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2'-Fluoro-5'-(trifluoromethyl)acetophenone is a critical building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target molecules.[1] This document provides a detailed, field-proven protocol for the large-scale synthesis of this key intermediate via a Friedel-Crafts acylation pathway. The methodology is designed for scalability, safety, and high-yield production, addressing the needs of process chemistry and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Ketones

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a compound's electronic properties and resist metabolic degradation.[1] this compound serves as a versatile precursor for a wide range of more complex bioactive molecules, finding application in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1]

This guide provides an in-depth examination of a robust synthetic route suitable for industrial-scale production. We will focus on the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene, a classic yet highly effective method for constructing aryl ketones.[2][3] The causality behind each experimental step, from reagent selection to purification, is explained to ensure both reproducibility and a fundamental understanding of the process.

Synthetic Strategy: The Friedel-Crafts Acylation Pathway

While several synthetic routes exist, including those based on Grignard reagents, the Friedel-Crafts acylation offers a direct, cost-effective, and scalable approach.[4][5] The reaction proceeds by reacting 1-fluoro-4-(trifluoromethyl)benzene with an acetylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][6]

The core of the reaction is the in-situ generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The deactivated nature of the resulting ketone product advantageously prevents further acylation reactions, leading to a cleaner product profile compared to Friedel-Crafts alkylations.[2][3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with the acetyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The acylium ion acts as an electrophile and attacks the 1-fluoro-4-(trifluoromethyl)benzene ring, forming a resonance-stabilized carbocation intermediate (arenium ion).

  • Deprotonation: The [AlCl₄]⁻ complex removes a proton from the arenium ion, restoring aromaticity and regenerating the AlCl₃ catalyst. However, the ketone product, being a moderate Lewis base, complexes with AlCl₃, necessitating a stoichiometric amount of the catalyst. This complex is broken during the aqueous workup.[2]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium [CH₃C=O]⁺ + [AlCl₄]⁻ Resonance-Stabilized Acylium Ion AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Acylium_ion [CH₃C=O]⁺ Substrate 1-Fluoro-4-(trifluoromethyl)benzene Arenium Arenium Ion Intermediate (Sigma Complex) Substrate->Arenium + Acylium Ion AlCl4 [AlCl₄]⁻ Product_Complex Ketone-AlCl₃ Complex Arenium->Product_Complex + [AlCl₄]⁻ - HCl Final_Product This compound Product_Complex->Final_Product Aqueous Workup (e.g., H₂O / HCl)

References

Application Notes and Protocols for the Derivatization of the Acetyl Group in 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Synthetic Potential of a Key Fluorinated Ketone

2'-Fluoro-5'-(trifluoromethyl)acetophenone is a valuable starting material in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties that can significantly influence the biological activity and pharmacokinetic profile of derivative compounds. The derivatization of the acetyl group is a critical step in harnessing the synthetic potential of this molecule, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

The presence of strong electron-withdrawing groups (both the ortho-fluoro and meta-trifluoromethyl) on the aromatic ring significantly activates the carbonyl carbon of the acetyl group toward nucleophilic attack.[1][2][3] This enhanced reactivity allows for a range of derivatization reactions to proceed under relatively mild conditions, providing access to a wide array of chemical scaffolds.

This comprehensive guide provides detailed application notes and protocols for several key derivatization reactions of the acetyl group in this compound. Each protocol is presented with an explanation of the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes.

I. Synthesis of Hydrazone Derivatives: Versatile Intermediates for Further Functionalization

The formation of hydrazones from ketones is a robust and widely used reaction in organic synthesis. Hydrazones are valuable intermediates that can be further elaborated into various nitrogen-containing heterocycles or used in C-C bond-forming reactions.[4] The reaction proceeds via nucleophilic attack of the hydrazine on the activated carbonyl carbon, followed by dehydration.

Protocol 1: Synthesis of this compound Hydrazone

This protocol describes the synthesis of the unsubstituted hydrazone using hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (85% in water)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of ketone).

  • To this solution, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold deionized water to the residue to precipitate the hydrazone product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Outcome: A white to off-white crystalline solid.

Experimental Workflow: Hydrazone Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation dissolve Dissolve Ketone in Ethanol add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine add_catalyst Add Acetic Acid add_hydrazine->add_catalyst reflux Reflux and Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate with Cold Water concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry

Caption: Workflow for Hydrazone Synthesis.

II. Oxime Formation: A Gateway to Amides and Rearrangement Chemistry

The reaction of ketones with hydroxylamine hydrochloride yields oximes. These derivatives are stable crystalline solids and are useful for the characterization of the parent ketone. Oximes can also undergo the Beckmann rearrangement to form amides, providing a route to nitrogen-containing scaffolds.[5]

Protocol 2: Synthesis of this compound Oxime

This protocol details the formation of the oxime derivative.[6][7][8]

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate trihydrate

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate trihydrate (2.0 eq) in methanol (15 mL per gram of ketone).

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude oxime. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome: A white crystalline solid. The product may exist as a mixture of (E) and (Z) isomers.[9]

Data Summary: Oxime Synthesis Parameters
ParameterValue
Reagents This compound, Hydroxylamine HCl, Sodium Acetate
Solvent Methanol
Temperature Reflux
Reaction Time 1-2 hours
Work-up Extraction
Purification Recrystallization

III. Wittig Reaction: Olefination for Carbon-Carbon Bond Formation

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[10][11] It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent).[12][13] The strong electron-withdrawing nature of the substituents on the this compound may necessitate the use of a more reactive, non-stabilized ylide for efficient conversion.

Protocol 3: Synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-1-phenylethene

This protocol describes the olefination using a non-stabilized ylide generated in situ.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Add anhydrous THF (20 mL per gram of phosphonium salt) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL per gram of ketone) and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the alkene product.

Expected Outcome: A colorless oil or low-melting solid.

Logical Relationship: Wittig Reaction

cluster_ylide Ylide Formation (in situ) cluster_reaction Olefination cluster_products Products phosphonium Benzyltriphenylphosphonium Chloride in THF ylide Phosphorus Ylide (Wittig Reagent) phosphonium->ylide Deprotonation with strong base base n-Butyllithium (n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Nucleophilic attack ketone This compound ketone->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Key steps in the Wittig olefination reaction.

IV. Reductive Amination: Synthesis of Chiral Amines

Reductive amination is a highly versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[14][15] The reaction can be performed in a one-pot fashion, where the ketone reacts with an amine source to form an imine intermediate, which is then reduced in situ.[16][17] The use of chiral catalysts or enzymes can afford enantiomerically enriched amine products, which are of high value in pharmaceutical development.

Protocol 4: Direct Reductive Amination to a Primary Amine

This protocol employs ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and a large excess of ammonium acetate (10-20 eq) in methanol (20 mL per gram of ketone) in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol and add it dropwise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Carefully acidify the reaction mixture to pH ~2 with concentrated HCl to destroy any unreacted NaBH₃CN. Caution: This step may produce toxic HCN gas and must be performed in a well-ventilated fume hood.

  • Stir for 1 hour, then basify the mixture to pH >10 with aqueous NaOH.

  • Extract the amine product with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purification can be achieved by column chromatography on silica gel.

Expected Outcome: A colorless to pale yellow oil.

V. Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[18][19][20][21] Chalcones are an important class of compounds with a wide range of biological activities.

Protocol 5: Synthesis of a Chalcone Derivative

This protocol describes the condensation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (15 mL per gram of ketone).

  • Cool the mixture in an ice bath.

  • Slowly add a 40% aqueous solution of NaOH dropwise with vigorous stirring.

  • Continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Acidify with dilute HCl to precipitate the chalcone product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.

Expected Outcome: A pale yellow crystalline solid.

Data Summary: Derivatization Reactions
Derivatization MethodKey ReagentsProduct ClassTypical Reaction Conditions
Hydrazone Formation Hydrazine hydrateHydrazoneReflux in ethanol with catalytic acid
Oxime Formation Hydroxylamine HClOximeReflux in methanol with a base
Wittig Reaction Phosphorus ylideAlkeneAnhydrous THF, inert atmosphere
Reductive Amination NH₄OAc, NaBH₃CNPrimary AmineRoom temperature in methanol
Claisen-Schmidt Aldehyde, NaOHChalconeRoom temperature in ethanol/water

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and its derivatives should be considered as potentially hazardous. Consult the Safety Data Sheet (SDS) for detailed information.

  • Handle strong bases like n-BuLi and reducing agents like NaBH₃CN with extreme care.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2'-Fluoro-5'-(trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis and application, ensuring the integrity and success of your experiments.

Introduction to this compound

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties and metabolic stability to the final products, making it a valuable synthon in medicinal chemistry. However, the synthesis and subsequent reactions of this molecule can present specific challenges. This guide provides practical, experience-driven advice to help you optimize your reaction conditions and achieve high yields and purity.

Part 1: Troubleshooting Guide for the Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene. This section will address the common issues encountered during this synthesis.

dot

Friedel_Crafts_Acylation_Workflow reagents Combine 1-fluoro-4-(trifluoromethyl)benzene and AlCl3 in an anhydrous solvent under an inert atmosphere. cooling Cool the mixture in an ice bath. reagents->cooling addition Slowly add acetyl chloride dropwise. cooling->addition reaction Allow to warm to room temperature and stir until completion (monitor by TLC/GC-MS). addition->reaction quench Carefully quench the reaction by pouring into ice/HCl. reaction->quench extraction Separate layers and extract the aqueous phase with an organic solvent. quench->extraction wash Wash the combined organic layers with water, NaHCO3(aq), and brine. extraction->wash dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. wash->dry purify Concentrate and purify the crude product (vacuum distillation or column chromatography). dry->purify

Technical Support Center: Synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances encountered during the preparation of this key chemical intermediate. Below, you will find troubleshooting guides and frequently asked questions structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on byproduct formation and yield optimization.

Issue 1: Presence of Isomeric Byproducts in Friedel-Crafts Acylation

Question: My final product from the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene shows two main spots on TLC and two distinct products by GC-MS. The major product is my target, this compound, but what is the other isomer and how can I prevent its formation?

Answer: The most common byproduct in this reaction is the regioisomer, 4'-Fluoro-2'-(trifluoromethyl)acetophenone . Its formation is a direct consequence of the directing effects of the substituents on the aromatic ring.

  • Understanding the Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[1] The starting material, 1-fluoro-4-(trifluoromethyl)benzene, has two powerful directing groups:

    • The Fluorine (-F) atom is an ortho, para-director due to its ability to donate lone-pair electrons and stabilize the arenium ion intermediate through resonance.

    • The Trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and a meta-director.

    The acetyl group (the electrophile) will preferentially add to the positions most activated by these groups. Your target product results from acylation at the C2 position (ortho to the fluorine and meta to the trifluoromethyl group), which is electronically favored. However, acylation can also occur at the C3 position (meta to fluorine and ortho to the trifluoromethyl group), which is less favored but still possible, leading to the isomeric byproduct. Steric hindrance can also influence the ratio of ortho to para substitution.[2]

  • Troubleshooting & Optimization Protocol:

    • Temperature Control: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for the formation of the less-favored isomer.[2] Maintaining a lower reaction temperature (e.g., 0-5 °C) throughout the addition of the acylating agent and the subsequent stirring period is critical for maximizing regioselectivity.

    • Choice of Lewis Acid: The strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, TiCl₄) can impact selectivity. A very strong Lewis acid may decrease selectivity by increasing the reactivity of the electrophile. It is advisable to start with AlCl₃ and empirically test milder Lewis acids if isomer formation is high.

    • Solvent Effects: The choice of solvent can influence the reaction. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. In some cases, using a solvent like nitromethane can alter the reactivity profile, though this should be evaluated carefully.

    • Stoichiometry: Ensure precise control over the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent and the Lewis acid. A large excess can promote side reactions.[2]

Issue 2: Incomplete Conversion in Grignard or Organolithium Reactions

Question: I am attempting to synthesize the target compound by reacting methylmagnesium bromide with 2-fluoro-5-(trifluoromethyl)benzonitrile, but I'm recovering a significant amount of unreacted nitrile after workup. What is causing this low conversion rate?

Answer: This issue almost always points to the deactivation of your organometallic reagent before it can react with the nitrile. Grignard and organolithium reagents are extremely strong bases and potent nucleophiles that are highly sensitive to protic sources and atmospheric moisture.[3][4]

  • Understanding the Causality:

    • Quenching by Water: Any trace of water in your glassware, solvent, or starting nitrile will protonate and destroy the organometallic reagent, converting it into methane gas and the corresponding magnesium or lithium salt. This is an acid-base reaction that is significantly faster than the nucleophilic addition to the nitrile.

    • Poor Reagent Quality: Grignard reagents can degrade over time upon storage. Organolithium reagents, especially n-butyllithium, are notoriously unstable and their molarity can decrease.

  • Troubleshooting & Optimization Protocol:

    • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon).

    • Solvent Purity: Use anhydrous grade ether or THF, preferably from a solvent purification system or a freshly opened bottle sealed under an inert atmosphere.

    • Reagent Titration: The molarity of commercial organometallic reagents can be unreliable. It is best practice to titrate the solution (e.g., using Gilman's double titration for Grignards or titration with a known acid for organolithiums) immediately before use to determine its exact concentration.

    • Fresh Preparation: For Grignard reagents, it is often best to prepare them fresh immediately prior to the reaction with the nitrile. This ensures maximum activity.[4]

    • Reverse Addition: Consider adding the nitrile solution dropwise to the Grignard reagent solution. This maintains an excess of the Grignard reagent throughout the reaction, helping to drive it to completion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should look for in my crude product? Besides the regioisomer from the Friedel-Crafts route, you may encounter di-acylated products if a large excess of the acylating agent is used. In the Grignard route, incomplete hydrolysis of the intermediate imine can be an issue, though this is usually resolved with a proper acidic workup.[5] Also, be mindful of impurities from your starting materials, which will lead to corresponding ketone derivatives.

Q2: Which analytical techniques are best for identifying and quantifying isomeric impurities? A combination of techniques is most effective:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for separating volatile isomers and confirming they have the same molecular weight.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region will show distinct splitting patterns for the different isomers.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly sensitive and powerful technique. The fluorine and trifluoromethyl groups will have unique chemical shifts and coupling constants for each isomer, allowing for clear identification and straightforward quantification by integration.[6][7]

  • HPLC (High-Performance Liquid Chromatography): A suitable method can be developed for baseline separation of the isomers, which is useful for both analysis and purification.

Q3: Are there any specific safety considerations for this synthesis? Yes, absolutely.

  • Lewis Acids (e.g., AlCl₃): These are water-reactive and corrosive. Handle them in a fume hood and avoid exposure to moisture, as they can release HCl gas.

  • Organometallic Reagents (Grignard, Organolithiums): These are pyrophoric (can ignite on contact with air) and react violently with water. All manipulations must be performed under a strict inert atmosphere using proper syringe and cannula techniques.[4]

  • Trifluoromethylated Compounds: While generally stable, some fluorinated compounds can have enhanced biological activity. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.

Section 3: Byproduct Summary & Reaction Visualization

Table 1: Common Byproducts and Their Identification
Byproduct NameParent Synthetic RouteMolecular Weight ( g/mol )Key Analytical Signature
4'-Fluoro-2'-(trifluoromethyl)acetophenoneFriedel-Crafts Acylation206.14Distinct aromatic signals in ¹H NMR; Unique chemical shifts in ¹⁹F NMR compared to the desired product.
Di-acetylated ProductFriedel-Crafts Acylation248.17Higher molecular weight peak in MS; More complex aromatic region in ¹H NMR.
Unreacted NitrileGrignard/Organolithium189.11Presence of a nitrile stretch (~2230 cm⁻¹) in IR spectroscopy; Absence of acetyl protons in ¹H NMR.
Diagram 1: Friedel-Crafts Acylation Pathway and Isomer Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound via Friedel-Crafts acylation and the competing pathway that leads to the common isomeric byproduct.

G cluster_start Starting Materials cluster_reaction Electrophilic Aromatic Substitution cluster_products Products SM 1-Fluoro-4-(trifluoromethyl)benzene Reaction Attack on Aromatic Ring SM->Reaction AC Acetyl Chloride / AlCl₃ Intermediate Acylium Ion Generation CH₃CO⁺ AC->Intermediate Intermediate->Reaction Desired Target Product This compound Reaction->Desired Major Pathway (Ortho to -F) Byproduct Isomeric Byproduct 4'-Fluoro-2'-(trifluoromethyl)acetophenone Reaction->Byproduct Minor Pathway (Ortho to -CF₃)

References

Technical Support Center: A-Z Guide to 2'-Fluoro-5'-(trifluoromethyl)acetophenone Purification

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This comprehensive technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2'-Fluoro-5'-(trifluoromethyl)acetophenone. As a critical intermediate in the synthesis of numerous pharmaceutical compounds, its purity is paramount. This document provides a structured, in-depth resource for troubleshooting common purification challenges, offering solutions grounded in established chemical principles and extensive field experience. Here, you will find not just protocols, but the rationale behind them, empowering you to make informed decisions in your own laboratory work.

Part I: Foundational Knowledge - Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule. The physicochemical properties of this compound dictate the most effective purification techniques.

PropertyValueSignificance in Purification Strategy
Molecular Formula C₉H₆F₄O[1]Provides basic compositional information.
Molecular Weight 206.14 g/mol [1]Relevant for mass-based analytical techniques.
Appearance Colorless to light yellow liquidA pronounced yellow or brown color often indicates the presence of impurities, potentially from side reactions or degradation.
Boiling Point ~176.5 °C at 760 Torr[2]The relatively high boiling point suggests that vacuum distillation is a viable purification method for removing non-volatile or significantly lower-boiling impurities.[3]
Density ~1.299 g/cm³[2]Useful for calculations involving mass and volume.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes).This property is fundamental to developing effective solvent systems for liquid chromatography and for liquid-liquid extractions during workup.

Part II: Troubleshooting Common Purification Issues - A Q&A Approach

This section directly addresses the most frequently encountered challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark oil, and I'm struggling to get clean separation on a silica gel column. What's going on?

A1: Dark coloration often points to polymeric or highly conjugated byproducts, which can be common in Friedel-Crafts acylation reactions, a typical synthesis route for this compound.[4][5][6][7] These impurities can streak on a silica column, leading to poor separation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for colored impurities.

Expert Insight: The high polarity of some byproducts can cause them to irreversibly adsorb to the silica gel. A pre-purification step using activated carbon can effectively remove many of these colored impurities, leading to a much cleaner separation on the subsequent chromatographic step.

Q2: I'm performing a column chromatography purification. How do I select the optimal solvent system to separate my product from closely-related impurities?

A2: The key to a successful chromatographic separation is choosing a solvent system that provides a good balance between moving your compound down the column and allowing for separation from impurities. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.

Systematic Approach to Solvent System Selection:

  • TLC Screening: Run a series of TLC plates with your crude material using different ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.25 and 0.35. This generally provides the best separation.

  • Fluorinated Phases: For particularly challenging separations involving fluorinated compounds, consider using a fluorinated stationary phase in your chromatography.[8][9][10][11] These phases can offer unique selectivity for halogenated aromatic compounds.[8]

Data-Driven Solvent Selection:

Hexanes:Ethyl Acetate RatioObserved Product RfSeparation QualityRecommendation
95:50.1Poor - too slowIncrease ethyl acetate concentration
90:100.3Good separation from baseline and high-Rf impuritiesOptimal Starting Point
80:200.6Poor - too fast, co-elution with impuritiesDecrease ethyl acetate concentration

Q3: After purification, my yield is significantly lower than expected. Where could I be losing my product?

A3: Product loss can occur at multiple stages of the workup and purification process. A systematic review of your procedure can help pinpoint the issue.

Logical Decision Tree for Diagnosing Yield Loss:

Caption: Decision tree for troubleshooting low product yield.

Part III: Standardized Purification Protocols

Protocol 1: Preparative Flash Column Chromatography

This is the most widely applicable method for obtaining high-purity this compound on a lab scale.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Compressed air or nitrogen for pressure

  • TLC plates, chamber, and UV lamp

  • Collection vessels (test tubes or flasks)

Step-by-Step Procedure:

  • Solvent System Selection: As determined by TLC analysis (see Q2 above), prepare the chosen eluent. A typical starting point is 90:10 hexanes:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pour it into the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully apply the solution to the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation

For larger quantities or when impurities are non-volatile, vacuum distillation can be an efficient purification method.[3]

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Cold trap

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed.

  • Charging the Flask: Add the crude product to the distillation flask along with a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Slowly heat the distillation flask while stirring.

  • Collecting the Product: Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved.

  • Shutdown: Allow the system to cool completely before releasing the vacuum.

Part IV: Safety and Handling

Working with this compound and the associated reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.[12]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] In case of contact, rinse immediately with copious amounts of water.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[13]

Part V: References

  • ChemWhat. (n.d.). This compound CAS#: 202664-53-7. Retrieved from --INVALID-LINK--

  • LCGC International. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from --INVALID-LINK--

  • PubMed. (1985). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2'-Chloro-5'-(trifluoromethyl)acetophenone. Retrieved from --INVALID-LINK--

  • Journal of Chromatographic Science. (1998). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from --INVALID-LINK--

  • SiliCycle. (n.d.). Working with fluorinated silica phases. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE. Retrieved from --INVALID-LINK--

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)acetophenone. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Oakwood Chemical. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry, 5th ed. (2007). Recrystallization. Retrieved from --INVALID-LINK--

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2'-Chloro-5'-(trifluoromethyl)acetophenone 97. Retrieved from --INVALID-LINK--

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4'-Fluoroacetophenone. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2'-Fluoroacetophenone. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2'-Fluoroacetophenone synthesis. Retrieved from --INVALID-LINK--

  • SynQuest Labs. (n.d.). 2',4',5'-Trifluoroacetophenone - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Google Patents. (2002). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone. Retrieved from --INVALID-LINK--

  • University of Minnesota, Department of Chemistry. (n.d.). Recrystallization I. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--

  • Patsnap Eureka. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone. Retrieved from --INVALID-LINK--

  • Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Retrieved from --INVALID-LINK--

  • University of Calgary, Department of Chemistry. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from --INVALID-LINK--

  • Patsnap Eureka. (n.d.). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from --INVALID-LINK--

References

stability issues of 2'-Fluoro-5'-(trifluoromethyl)acetophenone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Solution Stability of 2'-Fluoro-5'-(trifluoromethyl)acetophenone: A Guide for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. The unique combination of a fluoro, a trifluoromethyl, and an acetophenone group imparts specific reactivity and stability characteristics that require careful consideration.

The trifluoromethyl (-CF3) group is renowned for enhancing metabolic stability and lipophilicity in drug candidates due to the strength of the carbon-fluorine bond.[1][2][3] However, the potent electron-withdrawing nature of both the -CF3 and fluoro substituents significantly influences the molecule's electronic properties and, consequently, its stability under various experimental conditions.[1][4] This guide provides a systematic approach to troubleshooting and preventing stability issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Q1: I've noticed new, unexpected peaks in my HPLC/LC-MS analysis after preparing a solution of this compound. What could be happening?

A1: The appearance of new peaks is a classic sign of compound degradation. This compound, like many substituted aromatic ketones, can be susceptible to degradation under several common laboratory conditions. The most likely culprits are pH extremes, exposure to light, or reaction with your chosen solvent or other components in the solution. The first step is to systematically identify the source of the instability, which can be done using a forced degradation study (see Experimental Protocol 1).

Q2: My compound seems to be degrading in a basic solution (e.g., pH > 8). What is the chemical basis for this, and how can I avoid it?

A2: This is a well-documented concern for trifluoromethyl-containing aromatic compounds. There are two primary mechanisms at play:

  • Hydrolysis of the Trifluoromethyl Group: While the C-F bond is very strong, the -CF3 group can undergo slow hydrolysis under strongly basic conditions to form the corresponding carboxylic acid (-COOH) and release fluoride ions.[5] This process is driven by nucleophilic attack of hydroxide ions on the electron-deficient carbon of the -CF3 group.

  • Reactions at the Acetyl Group: The protons on the methyl group of the acetophenone are acidic and can be removed by a base to form an enolate. This enolate is a reactive intermediate that can participate in various subsequent reactions, such as aldol condensations or oxidation, leading to impurities.

Mitigation Strategy: Avoid exposing the compound to alkaline conditions (pH > 7.5) for extended periods. If a basic pH is required for your experiment, prepare the solution immediately before use and keep it at a low temperature to minimize the degradation rate. Consider using non-nucleophilic organic bases if possible, although pH is often the primary driver.

Q3: Is the compound sensitive to acidic conditions?

A3: While generally more stable in acidic than in basic media, degradation can still occur.[6] Strong acidic conditions can promote hydrolysis of any potential intermediates formed during synthesis or catalyze other unwanted side reactions involving the ketone functional group. A forced degradation study under acidic conditions (e.g., 0.1 M HCl) will reveal the specific susceptibility of your sample.[5]

Q4: I am dissolving the compound in a protic solvent like methanol or ethanol. Could this be causing stability issues?

A4: Yes, protic solvents can be problematic, though often less so than pH extremes. Protic solvents can participate in hydrogen bonding and may facilitate certain degradation pathways, such as solvolysis, especially if trace amounts of acid or base are present.[7] More significantly, aromatic ketones can undergo photoreduction in alcoholic solvents when exposed to light.[8]

Recommendation: For long-term storage of solutions, consider using a high-purity aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO).[5] When using protic solvents, prepare solutions fresh and protect them from light.

Q5: What is the photostability of this compound? My experiments are conducted on an open bench.

A5: Aromatic ketones are known to be photosensitive.[9][10] Upon exposure to UV or even strong ambient light, the ketone can be excited to a triplet state, making it highly reactive. This can lead to various photochemical reactions, including photoreduction (especially in the presence of hydrogen donors like alcohols or amines) or the formation of radical species, resulting in complex degradation profiles.[8][11]

Best Practice: Always protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.

Q6: How should I prepare and store stock solutions to ensure maximum stability?

A6: Based on the potential liabilities, the following storage conditions are recommended:

  • Solvent: Use a high-purity, dry aprotic solvent like acetonitrile or DMSO.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) rather than highly dilute solutions, which can be more prone to degradation and adsorption to container surfaces.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Protection: Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation or moisture ingress.

  • Inert Atmosphere: For maximum long-term stability, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Visualizing the Troubleshooting Process

When instability is suspected, a logical workflow is crucial for efficient problem-solving.

G cluster_0 Troubleshooting Workflow for Suspected Instability A Suspected Instability (e.g., new HPLC peaks, color change) B Analyze Fresh vs. Aged Solution by HPLC or LC-MS A->B C Confirm Degradation (New peaks present in aged sample) B->C  Compare Chromatograms D Perform Forced Degradation Study (See Protocol 1) C->D E Identify Degradation Pathway (e.g., Hydrolysis, Photolysis) D->E F Optimize Conditions (Adjust pH, Solvent, Protect from Light) E->F G Re-analyze and Confirm Stability F->G

Caption: A systematic workflow for identifying and resolving stability issues.

Potential Degradation Pathway: Alkaline Hydrolysis

The trifluoromethyl group, despite its general stability, represents a potential liability under strong basic conditions.

G parent This compound product 2'-Fluoro-5'-carboxyacetophenone (Hydrolysis Product) parent->product  Strong Alkaline Conditions (OH⁻)  Heat

Caption: A potential hydrolysis pathway for the trifluoromethyl group.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for systematically identifying the conditions under which the compound degrades.

Objective: To determine the intrinsic stability of this compound by exposing it to accelerated stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • UV light chamber (e.g., 254/365 nm)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate, clearly labeled vials.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at room temperature for 4 hours. Note: Basic degradation can be rapid.

    • Oxidative Degradation: 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution (in a quartz vial or clear glass) to direct UV light for 24 hours. Prepare a "dark control" by wrapping an identical vial in aluminum foil and keeping it alongside.

  • Neutralization (for acid/base samples): Before analysis, carefully neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH or HCl, respectively.

  • Analysis: Dilute all samples (including an untreated control) to a suitable concentration (e.g., 50 µg/mL) with mobile phase. Analyze by a stability-indicating HPLC method (a gradient method is recommended to resolve all potential degradants).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. This will identify the specific conditions that cause degradation.

Protocol 2: Recommended Solution Handling and Storage

Objective: To provide a standard operating procedure for preparing and storing solutions to maximize their useful life.

Procedure:

  • Weighing: Weigh the compound using an analytical balance in a fume hood.

  • Solvent Selection: Use HPLC-grade, dry aprotic solvents (e.g., Acetonitrile, DMSO) for stock solutions.

  • Dissolution: Add the solvent to the pre-weighed solid and vortex or sonicate briefly until fully dissolved.

  • Container: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and contamination.

  • Storage:

    • Short-Term (Working Solutions, < 1 week): Store at 2-8°C, protected from light.

    • Long-Term (Stock Solutions, > 1 week): Store at -20°C or -80°C.

  • Usage: Before use, allow the frozen stock solution to thaw completely and come to room temperature. Vortex gently to ensure homogeneity before pipetting. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

Summary of Stability Profile

The following table summarizes the expected stability of this compound based on its chemical structure and data from related compounds.

Stress ConditionExpected StabilityPotential Degradation Pathway(s)Recommended Mitigation
Acidic (pH < 4) Moderate to HighAcid-catalyzed reactions at the ketone.Use buffered solutions; prepare fresh.
Neutral (pH 6-7.5) HighMinimal degradation expected.Ideal condition for most applications.
Alkaline (pH > 8) Low Hydrolysis of -CF3 group ; enolate formation.AVOID prolonged exposure; use low temp.
Oxidative (H₂O₂) ModerateOxidation of the aromatic ring or acetyl group.Degas solvents; use antioxidants if compatible.
Thermal (> 60°C) ModerateGeneral acceleration of other degradation pathways.Store at recommended low temperatures.
Photolytic (UV/Light) Low Photoreduction of the ketone; radical formation.ALWAYS protect from light using amber vials.

References

Technical Support Center: Purification of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2'-Fluoro-5'-(trifluoromethyl)acetophenone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our aim is to equip you with the scientific rationale behind each purification step, enabling you to optimize your experimental outcomes with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities in this compound typically originate from its synthesis, which often involves a Friedel-Crafts acylation or a related reaction. The common classes of impurities include:

  • Unreacted Starting Materials: Residual 1-fluoro-4-(trifluoromethyl)benzene and acylating agents (e.g., acetyl chloride or acetic anhydride).

  • Isomeric Byproducts: Positional isomers such as 4'-Fluoro-2'-(trifluoromethyl)acetophenone may form, although the directing effects of the fluorine and trifluoromethyl groups generally favor the desired product.

  • Polysubstituted Products: Di-acylated byproducts are a possibility, though often minimized by controlling reaction stoichiometry.[1]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., dichloromethane, nitrobenzene) and catalysts (e.g., aluminum chloride) may be present.[2]

  • Degradation Products: The product may degrade under harsh purification conditions (e.g., high heat or extreme pH), although it is generally a stable molecule.

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification strategies for this compound are:

  • Column Chromatography: Highly effective for removing both polar and non-polar impurities.

  • Vacuum Distillation: Suitable for removing non-volatile impurities and some isomeric byproducts, given a sufficient difference in boiling points.

  • Recrystallization: Can be very effective if a suitable solvent system is identified that selectively crystallizes the desired product.

Q3: How do I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and starting materials.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

Troubleshooting Purification Protocols

This section provides detailed troubleshooting guides for the most common purification methods.

Guide 1: Column Chromatography

Column chromatography is a versatile technique for purifying this compound. The separation is based on the differential adsorption of the compound and its impurities onto a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is free of cracks and air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurity Inappropriate eluent polarity.Optimize the eluent system using TLC. A good starting point for this compound is a hexane/ethyl acetate mixture.
Column overloading.Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly (Low Retention) Eluent is too polar.Decrease the polarity of the eluent (increase the proportion of the non-polar solvent).
Product Elutes Too Slowly or Not at All Eluent is not polar enough.Gradually increase the polarity of the eluent.
Compound may be degrading on the silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent, or consider using a different stationary phase like alumina.
Streaking or Tailing of Bands Sample is not soluble in the eluent.Ensure the sample is fully dissolved before loading. Dry-loading the sample onto a small amount of silica gel can also help.
Acidic or basic nature of the compound or impurities.Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Guide 2: Vacuum Distillation

Vacuum distillation is effective for purifying liquids with high boiling points, as it allows for distillation at lower temperatures, preventing thermal degradation.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.

  • Initial Distillation: Heat the crude product gently under vacuum. Collect any low-boiling fractions, which may contain residual solvents or starting materials.

  • Product Collection: Increase the temperature to distill the main product fraction at a steady rate. Monitor the temperature and pressure closely.

  • Final Fraction: Collect any higher-boiling fractions separately.

  • Analysis: Analyze all fractions by GC-MS or HPLC to determine their composition and purity.

Problem Potential Cause(s) Recommended Solution(s)
Bumping or Uncontrolled Boiling Uneven heating.Use a stirring bar or boiling chips. Ensure the heating mantle provides uniform heat.
No Distillation at Expected Temperature Vacuum is not low enough.Check the vacuum pump and all connections for leaks.
Thermometer placement is incorrect.Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.
Product Solidifies in the Condenser Cooling water is too cold.Use warmer cooling water or insulate the condenser.
Poor Separation of Isomers Insufficient theoretical plates in the column.Use a fractionating column (e.g., Vigreux) to improve separation efficiency.
Guide 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling Solution is too dilute.Boil off some of the solvent to concentrate the solution.
Solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling Out (Product separates as a liquid) Solvent is too non-polar.Use a more polar solvent or a solvent mixture.
Cooling is too rapid.Allow the solution to cool more slowly.
Low Recovery of Purified Product Too much solvent was used.Use the minimum amount of hot solvent for dissolution.
Crystals are soluble in the cold wash solvent.Ensure the wash solvent is ice-cold and use a minimal amount.

The choice of solvent is critical for successful recrystallization. A systematic approach to solvent screening is recommended.

Solvent/Solvent System Rationale
Hexane/Ethyl Acetate A good starting point for many organic compounds. The polarity can be fine-tuned by adjusting the ratio.
Ethanol/Water The ketone functionality suggests some solubility in polar protic solvents like ethanol. Water can be added as an anti-solvent.
Toluene Aromatic compounds often have good solubility in hot toluene and lower solubility when cold.
Heptane A non-polar solvent that may be suitable if the impurities are significantly more polar than the product.

Visualization of Workflows

Purification Workflow

Purification Workflow start Crude Product analytical Purity Assessment (HPLC, GC-MS, NMR) start->analytical decision Purity > 99%? analytical->decision end Pure Product decision->end Yes purification Select Purification Method decision->purification No purification->start Re-run Column Chromatography Troubleshooting start Poor Separation check_eluent Optimize Eluent Polarity (TLC) start->check_eluent check_loading Reduce Sample Load start->check_loading check_stability Check Compound Stability on Silica start->check_stability

References

Technical Support Center: Regioselective Synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of fluorinated acetophenone derivatives. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of electrophilic aromatic substitution on highly functionalized rings. We will address common challenges encountered during the regioselective synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, providing in-depth troubleshooting advice and validated protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Synthetic Challenge

Q1: What makes the regioselective synthesis of this compound particularly difficult?

The primary challenge lies in controlling the position of the incoming acetyl group on the starting material, 1-fluoro-4-(trifluoromethyl)benzene. The two substituents on the aromatic ring exert conflicting directing effects during electrophilic aromatic substitution, such as a Friedel-Crafts acylation.

  • The Fluorine (-F) Substituent: Fluorine is a weakly deactivating but ortho, para-directing group.[1][2] This is due to the interplay between its strong electron-withdrawing inductive effect (-I) and its electron-donating mesomeric (+M) or resonance effect. The resonance effect, which donates electron density to the ring, preferentially stabilizes the intermediates formed from attack at the ortho and para positions.[1][3][4]

  • The Trifluoromethyl (-CF₃) Substituent: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It is strongly deactivating and a meta-director.[5][6] It destabilizes the carbocation intermediates (sigma complexes) of electrophilic attack at the ortho and para positions, making the meta position the least disfavored site for substitution.[5]

This clash of directing influences means the reaction can produce a mixture of isomers, making it a significant regioselectivity challenge.

Q2: What are the primary isomeric byproducts I should expect?

The acylation of 1-fluoro-4-(trifluoromethyl)benzene can lead to two main products. The goal is to favor the formation of Isomer A.

  • Isomer A (Desired Product): Acylation at the C5 position (meta to -F, ortho to -CF₃) yields This compound .

  • Isomer B (Primary Byproduct): Acylation at the C2 position (ortho to -F, meta to -CF₃) yields 3'-Fluoro-6'-(trifluoromethyl)acetophenone .

Controlling the reaction to selectively produce Isomer A is the central objective.

Q3: How do the combined electronic effects of -F and -CF₃ impact the overall reaction rate?

Both fluorine and trifluoromethyl groups are deactivating, meaning they withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself.[3][7] The presence of two such groups makes the starting material, 1-fluoro-4-(trifluoromethyl)benzene, a highly deactivated substrate for Friedel-Crafts acylation, which often leads to low or no yield under standard conditions.[7] Overcoming this low reactivity is a key hurdle in the synthesis.

Section 2: Troubleshooting Guide for Experimental Challenges

This section addresses specific issues you may encounter in the lab, providing probable causes and actionable solutions.

Problem 1: Poor Regioselectivity - The Undesired Isomer is the Major Product

You're consistently isolating 3'-Fluoro-6'-(trifluoromethyl)acetophenone (Isomer B) instead of your target.

  • Probable Cause: The reaction conditions are favoring the kinetic product, driven by the ortho, para-directing influence of the fluorine atom, which is often a stronger directing group than the meta-directing -CF₃ group.

  • Solution A: Re-evaluate Your Lewis Acid Catalyst: Traditional Lewis acids like aluminum chloride (AlCl₃) are highly reactive and may not provide the necessary selectivity.[8] The choice of catalyst can significantly influence the regiochemical outcome.[9]

    • Recommendation: Screen a panel of Lewis acids. Consider milder or bulkier catalysts that may favor attack at the less sterically hindered C5 position. Examples include:

      • Iron(III) chloride (FeCl₃)

      • Zinc chloride (ZnCl₂)[10]

      • Bismuth triflate (Bi(OTf)₃)[11]

      • Rare earth triflates (e.g., Sc(OTf)₃, La(OTf)₃)[11]

  • Solution B: Optimize Reaction Temperature: Temperature can shift the balance between kinetic and thermodynamic control.

    • Recommendation: Perform a temperature study. Lowering the reaction temperature may increase selectivity by favoring the transition state with the lowest activation energy. Conversely, in some systems, higher temperatures might favor the more stable thermodynamic product. A systematic evaluation from 0°C to reflux is recommended.

Problem 2: Very Low or No Product Yield

The reaction is not proceeding, or you're recovering mostly unreacted starting material.

  • Probable Cause A: Severe Ring Deactivation: As discussed, the combined -I effect of the -F and -CF₃ groups makes the aromatic ring extremely electron-poor and unreactive.[7]

    • Solution: Employ more forcing reaction conditions.

      • Increase Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[7] This is because the product ketone complexes with the catalyst, effectively removing it from the reaction.[1][7] A good starting point is 1.1 to 1.5 equivalents of AlCl₃ or your chosen Lewis acid.

      • Increase Temperature & Reaction Time: Deactivated systems require more energy to overcome the activation barrier. Monitor the reaction over an extended period (e.g., 12-24 hours) at an elevated temperature (e.g., 50°C to reflux, solvent permitting).[7]

  • Probable Cause B: Catalyst Inactivation: Lewis acids, particularly AlCl₃, are extremely sensitive to moisture.[7] Any water in your reagents, solvent, or glassware will quench the catalyst.

    • Solution: Ensure strictly anhydrous conditions.

      • Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of dry nitrogen or argon.

      • Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous grade solvents and use them under an inert atmosphere.

      • Reagents: Use freshly opened reagents. Ensure the Lewis acid is a fine, free-flowing powder, not clumped or discolored.

Problem 3: Difficulty Separating and Characterizing the Isomers

You have a product mixture, but you cannot separate the isomers or confirm the identity of your product.

  • Probable Cause: The structural similarity of the isomers leads to very close physical properties (e.g., boiling point, polarity), making separation by standard column chromatography challenging.

  • Solution A: Advanced Chromatographic Separation:

    • Recommendation: Utilize High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., silica, or a specialized phase like a fluorinated column) and a carefully optimized mobile phase. Gas Chromatography (GC) with a long capillary column can also be effective for both separation and quantification.

  • Solution B: Definitive Spectroscopic Analysis:

    • Recommendation: Use a combination of NMR techniques for unambiguous structure elucidation.

      • ¹H NMR: The aromatic region will show distinct splitting patterns for each isomer due to different H-H and H-F coupling constants.

      • ¹⁹F NMR: This is a powerful tool. The two isomers will have distinct signals for both the -F and -CF₃ groups with different chemical shifts and coupling constants.

      • Through-space couplings: In 2'-fluoro-substituted acetophenones, through-space spin-spin couplings between the fluorine atom and the acetyl group's protons (⁵JHF) or carbon (⁴JCF) can be observed, providing definitive proof of the ortho-fluoro substitution pattern.[12][13] The presence of such a coupling would strongly indicate the formation of the desired 2'-Fluoro isomer.

Section 3: Experimental Protocols and Visualization

Protocol 1: General Procedure for Friedel-Crafts Acylation

This is a starting point protocol. Optimization of catalyst, solvent, and temperature is crucial.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)). Cool the suspension to 0°C in an ice bath.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. Allow the mixture to stir for an additional 30 minutes to form the acylium ion complex.

  • Substrate Addition: Prepare a solution of 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq.) in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (or the desired optimization temperature). Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench by slowly pouring it over crushed ice containing concentrated HCl.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or HPLC.

Diagrams and Data

Troubleshooting Workflow

G start Start Synthesis check_yield Reaction Complete. Check Yield & Purity. start->check_yield low_yield Problem: Low / No Yield check_yield->low_yield [No] Is Yield the main issue? poor_selectivity Problem: Poor Regioselectivity check_yield->poor_selectivity [No] Is Isomer Ratio the main issue? success Success: High Yield & Purity check_yield->success Is Yield/Purity > 90%? [Yes] sub_ly1 Verify Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents/reagents low_yield->sub_ly1 sub_ly2 Increase Catalyst Loading: - Use 1.1 to 1.5 eq. Lewis Acid low_yield->sub_ly2 sub_ly3 Increase Reaction Temp/Time: - Heat to reflux - Run for 12-24h low_yield->sub_ly3 sub_ps1 Screen Lewis Acids: - Try FeCl₃, ZnCl₂, Bi(OTf)₃ poor_selectivity->sub_ps1 sub_ps2 Optimize Temperature: - Run at lower temps (e.g., 0°C) - Systematically increase poor_selectivity->sub_ps2 sub_ly3->start Re-run Experiment sub_ps2->start Re-run Experiment

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Regioselectivity Mechanism

G cluster_paths start 1-fluoro-4-(trifluoromethyl)benzene + Acylium Ion (CH₃CO⁺) path_a Path A: Attack at C5 intermediate_a Arenium Ion A (C⁺ at C6) - F is meta - CF₃ is ortho start->intermediate_a meta to -F ortho to -CF₃ path_b Path B: Attack at C2 intermediate_b Arenium Ion B (C⁺ at C1) - F is adjacent (destabilizing) - CF₃ is meta start->intermediate_b ortho to -F meta to -CF₃ product_a This compound (Desired Product) intermediate_a->product_a -H⁺ product_b 3'-Fluoro-6'-(trifluoromethyl)acetophenone (Byproduct) intermediate_b->product_b -H⁺

Caption: Competing reaction pathways in the acylation of 1-fluoro-4-(trifluoromethyl)benzene.

Table 1: Troubleshooting Summary
Problem EncounteredProbable CauseRecommended Action
Low or No Yield Severe deactivation of the aromatic ring.Increase catalyst loading to stoichiometric amounts (1.1-1.5 eq.), increase reaction temperature, and extend reaction time.[7]
Catalyst inactivation by moisture.Ensure all glassware is oven-dried and all reagents/solvents are strictly anhydrous.[7]
Poor Regioselectivity Dominance of kinetic control (ortho-directing -F).Screen a panel of different Lewis acids (e.g., FeCl₃, Bi(OTf)₃). Optimize reaction temperature to influence selectivity.[9][11]
Isomer Separation Similar physical properties of isomers.Employ HPLC or capillary GC for separation.
Structure Confirmation Ambiguous ¹H NMR data.Utilize ¹⁹F NMR and look for characteristic through-space H-F couplings to confirm the 2'-fluoro substitution pattern.[12][13]

References

Technical Support Center: Alternative Fluorinating Agents for α-Fluorination of Acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of α-fluoro ketones, with a specific focus on acetophenone derivatives. The strategic introduction of fluorine can significantly alter a molecule's properties, but the journey to successful fluorination is often fraught with challenges.[1][2]

This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the use of alternative fluorinating agents. We move beyond simple step-by-step instructions to explain the "why" behind experimental choices, empowering you to overcome common hurdles and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries researchers have when planning and executing the α-fluorination of ketones like acetophenone.

Q1: I need to monofluorinate acetophenone. Which electrophilic fluorinating agent is the best starting point: Selectfluor® or N-Fluorobenzenesulfonimide (NFSI)?

A: The choice between Selectfluor® and NFSI is a classic dilemma and depends on your specific priorities, including reactivity, substrate sensitivity, and cost.[3]

  • Selectfluor® (F-TEDA-BF₄) is generally the more powerful and reactive of the two.[3] Its high reactivity makes it an excellent choice for less nucleophilic enolates or when faster reaction times are desired. However, this reactivity can sometimes lead to overfluorination (difluorination) or side reactions with sensitive functional groups.[4][5] It is also known for its stability and ease of handling.[6]

  • N-Fluorobenzenesulfonimide (NFSI) is a milder and often more selective electrophilic fluorinating agent.[1][3] It is a stable, crystalline solid that is generally less aggressive than Selectfluor®, which can be advantageous for complex substrates susceptible to oxidation or rearrangement.[1] While reactions may require longer times or heating, NFSI often provides cleaner product profiles and can help avoid the formation of difluorinated byproducts.[4]

Recommendation: For a standard, robust substrate like acetophenone, start with NFSI . Its milder nature often provides a better initial outcome with fewer side products. If the reaction is sluggish or yields are low, you can then move to the more reactive Selectfluor®.

Q2: My reaction is producing a significant amount of the α,α-difluoroacetophenone byproduct. How can I favor monofluorination?

A: The formation of difluorinated products is a common issue, especially with reactive substrates and powerful fluorinating agents.[5][7] It occurs because the initially formed α-fluoro ketone can still enolize, and this second enolization can be competitive.

Here are several strategies to promote monofluorination:

  • Switch to a Milder Reagent: If you are using Selectfluor®, switching to NFSI is the most direct approach to reduce overfluorination.[4]

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the fluorinating agent. Using a large excess will significantly increase the likelihood of difluorination.

  • Precise Base Control: The key is to form the mono-enolate cleanly and have it react before a second deprotonation can occur. Use a stoichiometric amount of a strong, non-nucleophilic base (like LDA or KHMDS) at low temperature to pre-form the enolate. Then, add the fluorinating agent solution slowly at that low temperature.

  • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the second enolization event.

  • Use Silyl Enol Ethers: An excellent strategy is to pre-form and isolate the silyl enol ether of acetophenone. These are generally stable and react cleanly with electrophilic fluorinating agents to give the monofluorinated product.[1][8]

Q3: I am working with a non-enolizable ketone. Can I still introduce fluorine at the carbonyl carbon?

A: Yes, but you will need to switch from electrophilic (F+) reagents to nucleophilic deoxofluorinating agents. These reagents replace the carbonyl oxygen with two fluorine atoms to form a gem-difluoride.

  • Deoxo-Fluor® and DAST (Diethylaminosulfur Trifluoride) are common choices for this transformation.[9] They are effective for converting ketones and aldehydes to their corresponding gem-difluorides.[9]

  • Fluolead™ is a more recent, solid-based deoxofluorinating agent that offers significant safety and handling advantages.[10][11] It has higher thermal stability than DAST and Deoxo-Fluor®, making it a safer option, especially for larger-scale reactions.[10][11][12]

It is critical to note that these reagents are incompatible with enolizable ketones for this specific transformation, as other reaction pathways will dominate.

Q4: What are the primary safety concerns when working with these fluorinating agents?

A: Safety is paramount. While modern N-F reagents are far safer than older methods like using elemental fluorine, they are still highly reactive and require careful handling.[13][14]

  • High Reactivity and Exotherms: Electrophilic fluorinating agents are strong oxidizers. They can react violently with certain solvents (e.g., DMF, DMSO) and other oxidizable materials.[13][15] Always check for solvent compatibility.

  • Toxicity and Corrosiveness: Many fluorinating agents and their byproducts can be toxic upon inhalation or contact.[13] Deoxofluorinating agents like DAST and Deoxo-Fluor® can release highly corrosive hydrogen fluoride (HF) upon contact with moisture or during workup.[9] HF causes severe, painful burns that may not be immediately apparent.

  • Handling Precautions: Always handle these reagents in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[16] For deoxofluorinating agents, having a tube of calcium gluconate gel readily available as a first-aid measure for HF exposure is a standard and critical precaution.

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues in a question-and-answer format.

Issue 1: Low or No Yield of α-Fluoroacetophenone

Q: I ran my fluorination reaction using acetophenone, LDA, and NFSI in THF, but my TLC/LC-MS analysis shows only unreacted starting material. What went wrong?

A: This is a common and frustrating outcome. A systematic check of your reagents and procedure is the best way to diagnose the problem.

G Start Low/No Yield: Starting Material Recovered CheckBase Was the base active? (e.g., LDA, KHMDS) Start->CheckBase CheckMoisture Was the reaction strictly anhydrous? CheckBase->CheckMoisture Yes Result1 Troubleshooting Path 1: Base/Enolate Formation Issue CheckBase->Result1 No/Unsure CheckTemp Was the enolization temperature correct? CheckMoisture->CheckTemp Yes CheckMoisture->Result1 No CheckReagent Is the NFSI reagent active? CheckTemp->CheckReagent Yes CheckTemp->Result1 No Result2 Troubleshooting Path 2: Reagent/Reaction Issue CheckReagent->Result2 Yes CheckReagent->Result2 No/Unsure

Caption: Troubleshooting workflow for low product yield.

Troubleshooting Steps:

  • Verify Base Activity: Strong bases like LDA and KHMDS can degrade if not stored and handled under strictly inert conditions. If the base is old or has been exposed to air/moisture, it will not effectively deprotonate the acetophenone.

    • Solution: Use a freshly prepared solution of LDA or a new bottle of KHMDS. Consider titrating the base to confirm its molarity before use.

  • Ensure Anhydrous Conditions: The enolate is highly basic and will be quenched instantly by trace amounts of water or other protic sources.

    • Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. Ensure your acetophenone is dry.[15]

  • Check Enolization Temperature: The formation of the lithium enolate of acetophenone with LDA is typically performed at -78 °C (a dry ice/acetone bath). If the temperature is too high, enolate decomposition or side reactions can occur.

    • Solution: Ensure your cooling bath is at the correct temperature. Add the base slowly to the ketone solution to avoid localized heating.

  • Confirm Fluorinating Reagent Quality: While NFSI is a stable solid, very old reagents or those stored improperly could potentially degrade.[17]

    • Solution: If steps 1-3 are confirmed to be correct, try the reaction with a new bottle of NFSI.

Issue 2: Multiple Unidentified Side Products

Q: My reaction with Selectfluor® is messy. I see my desired product, but also several other spots on the TLC plate that I can't identify. What are potential side reactions?

A: The high reactivity of Selectfluor® can sometimes lead to undesired pathways, particularly if the reaction is not carefully controlled.

G cluster_products Possible Products Enolate Enolate Intermediate Selectfluor F-TEDA-BF₄ Desired α-Fluoroacetophenone (Desired Product) Selectfluor->Desired  Electrophilic  Fluorination (SN2/SET) Oxidation Oxidative Byproducts (e.g., diones) Selectfluor->Oxidation  Oxidation  Pathway Difluoro α,α-Difluoroacetophenone (Over-fluorination) Desired->Difluoro  Further  Enolization/  Fluorination Rearrangement Rearrangement Products (Favorskii-type) Desired->Rearrangement  Base-induced

Caption: Potential reaction pathways with Selectfluor®.

Potential Side Reactions & Solutions:

  • Over-fluorination: As discussed in the FAQs, this is the most common side reaction.[4]

    • Solution: Reduce the equivalents of Selectfluor®, lower the reaction temperature, or switch to NFSI.

  • Oxidation: Selectfluor® is a potent oxidizing agent. Depending on the reaction conditions, it can oxidize substrates or intermediates, leading to products like 1,2-dicarbonyl compounds.

    • Solution: Run the reaction at a lower temperature and ensure the reaction is quenched as soon as the starting material is consumed to minimize over-reaction.

  • Base-Induced Rearrangement: The α-fluoro ketone product can be susceptible to base-induced rearrangements, such as a Favorskii-type reaction, especially if excess strong base is present at warmer temperatures.

    • Solution: Use a stoichiometric amount of base and quench the reaction at low temperature before allowing it to warm to room temperature.

Part 3: Comparative Data and Protocols

Comparison of Common Electrophilic Fluorinating Agents
FeatureSelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Structure 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Appearance White crystalline solidWhite crystalline solid[1]
Reactivity High / Strong Oxidizer[3][6]Moderate / Milder[1][3]
Advantages High reactivity, effective for difficult substrates, good thermal stability.[18]Good selectivity, often cleaner reactions, less prone to over-fluorination.[1][4]
Disadvantages Can lead to over-fluorination and side reactions, higher cost.[4][18]May require longer reaction times or heating, less effective for deactivated substrates.[17]
Typical Solvents Acetonitrile (MeCN), Dichloromethane (DCM), Water[6]Tetrahydrofuran (THF), MeCN, DCM
Experimental Protocol 1: α-Monofluorination of Acetophenone using NFSI

This protocol details a standard procedure for the monofluorination of acetophenone via its pre-formed lithium enolate.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone

  • N-Fluorobenzenesulfonimide (NFSI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • LDA Preparation: In the prepared flask, dissolve diisopropylamine (1.1 eq.) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve acetophenone (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the acetophenone solution via cannula or syringe to the freshly prepared LDA solution at -78 °C. Stir the resulting enolate solution for 30-45 minutes at this temperature.

  • Fluorination: Dissolve NFSI (1.1 eq.) in a minimal amount of anhydrous THF in a third flame-dried flask. Slowly add the NFSI solution to the enolate solution at -78 °C via cannula or syringe.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction may take several hours.

  • Quenching: Once the reaction is complete, quench it at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield α-fluoroacetophenone.

Mechanism: Electrophilic Fluorination of an Enolate

The α-fluorination of a ketone like acetophenone proceeds via its corresponding enolate. The enolate acts as a carbon-centered nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. The precise mechanism, whether it proceeds via a direct Sₙ2-type displacement or a single-electron transfer (SET) pathway, has been a subject of study and can be substrate and reagent dependent.[3][19][20][21]

// Structures Ketone [label=<

Acetophenone

];

Enolate [label=<

Enolate

];

NFSI [label=<

NFSI

];

Product [label=<

α-Fluoroacetophenone

];

// Invisible nodes for arrow positioning p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01]; p3 [shape=point, width=0.01, height=0.01];

// Edges Ketone -> p1 [label="Base (e.g., LDA)\n-78 °C", fontcolor="#34A853"]; p1 -> Enolate; Enolate -> p2 [label=+>]; NFSI -> p2 [style=invis]; p2 -> p3; p3 -> Product [label="Workup"];

{rank=same; Enolate; NFSI;} }

Caption: General mechanism for α-fluorination.

Note: The DOT script above is a template. Actual images would need to be generated and linked for a visual representation.

References

minimizing side reactions in the synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. The unique electronic properties imparted by the fluorine and trifluoromethyl groups make this molecule a critical intermediate in pharmaceuticals and agrochemicals, but also introduce specific challenges in its synthesis.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the mechanistic underpinnings of common side reactions and offer field-proven strategies to optimize your reaction outcomes, enhance purity, and maximize yield.

Section 1: Friedel-Crafts Acylation Route - Troubleshooting & FAQs

The most common approach to synthesizing this compound is via the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene. While direct, this electrophilic aromatic substitution (EAS) reaction is fraught with challenges related to regioselectivity and substrate reactivity.

Question 1: My reaction yields a mixture of regioisomers: the desired this compound and the undesired 2'-Fluoro-3'-(trifluoromethyl)acetophenone. How can I improve selectivity for the desired product?

Answer: This is the most prevalent issue in this synthesis. The formation of two isomers stems from the competing directing effects of the substituents on the starting material, 1-fluoro-4-(trifluoromethyl)benzene.

  • Mechanistic Insight: The fluorine atom is an ortho, para-director, while the trifluoromethyl (-CF3) group is a meta-director and a strong deactivator.[3][4]

    • Desired Product: Acylation at the C2 position (ortho to -F and meta to -CF3) is electronically favored by both groups.

    • Side Product: Acylation at the C6 position (also ortho to -F) is electronically activated by the fluorine but disfavored by the -CF3 group (which would be in the para position). The primary determinant for selectivity is often steric hindrance. The incoming bulky acylium ion intermediate experiences more spatial repulsion at the C6 position, which is flanked by the fluorine atom, than at the C2 position.[5][6] However, under harsh conditions, this selectivity can be eroded.

Troubleshooting Strategies:

  • Temperature Control: Higher temperatures can provide the energy to overcome the steric barrier at the more hindered position, leading to a decrease in para selectivity relative to the fluorine.[5] Maintaining lower reaction temperatures (e.g., 0 °C to room temperature) is critical.

  • Choice of Lewis Acid: The size and strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) can influence the steric environment of the electrophile. Experimenting with different Lewis acids may improve selectivity. A stoichiometric amount of AlCl₃ is often required, as the product ketone can form a complex with the catalyst.[7]

  • Acylating Agent: While acetyl chloride is common, using acetic anhydride may alter the steric bulk of the active electrophilic species, potentially influencing the ortho:para ratio.

  • Solvent: The choice of solvent can affect the solubility of intermediates and the activity of the catalyst. Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.

ParameterRecommendation for High SelectivityRationale
Temperature 0 °C to 25 °CMinimizes overcoming the steric hindrance barrier for the undesired isomer.[5]
Lewis Acid AlCl₃ (stoichiometric)Strong activation, but must be used in sufficient quantity to avoid catalyst poisoning by the product.[7]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert, common solvents for Friedel-Crafts reactions.
Addition Rate Slow, dropwise addition of acylating agentMaintains low concentration of the electrophile and helps control the reaction exotherm.

Question 2: The reaction is extremely sluggish or fails to go to completion. What factors could be inhibiting the acylation?

Answer: The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group strongly deactivates the aromatic ring, making it less nucleophilic and less reactive toward electrophilic substitution.[8]

Troubleshooting Strategies:

  • Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst. The product ketone is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[7] Insufficient catalyst is a common cause of incomplete reactions.

  • Purity of Reagents: Friedel-Crafts reactions are highly sensitive to moisture. Water will react with and deactivate the Lewis acid catalyst. Ensure all reagents are anhydrous and glassware is oven-dried.

  • Reaction Time and Temperature: For deactivated substrates, longer reaction times may be necessary. If the reaction is clean but incomplete at lower temperatures, a modest increase in temperature (e.g., to 40 °C or refluxing in DCM) may be required, but be mindful of the potential loss of regioselectivity as discussed in Question 1.

Section 2: Organometallic Route via Nitrile Addition - Troubleshooting & FAQs

An alternative route involves the reaction of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) with 2-fluoro-5-(trifluoromethyl)benzonitrile, followed by acidic hydrolysis. This approach avoids the regioselectivity issues of the Friedel-Crafts method but introduces its own set of challenges.

Question 3: My Grignard reaction with 2-fluoro-5-(trifluoromethyl)benzonitrile results in a low yield of the desired ketone after workup. What are the likely causes?

Answer: Low yields in this reaction typically point to issues with the Grignard reagent itself or with the stability of the intermediates.

  • Mechanistic Insight: The Grignard reagent (CH₃MgBr) acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This forms an intermediate imine magnesium salt. This salt is then hydrolyzed in the aqueous acid workup to yield the final ketone product.[9][10]

Troubleshooting Strategies:

  • Grignard Reagent Quality: Grignard reagents are strong bases and will be quenched by any protic source, including water or alcohols.[11][12] Use anhydrous solvents (typically diethyl ether or THF) and oven-dried glassware. The quality of the magnesium turnings is also important; use fresh, clean turnings and consider activation with a small crystal of iodine if the reaction is slow to initiate.

  • Side Reaction with Fluorine: While less common with Grignard reagents than with more reactive organolithiums, there is a possibility of reaction at the C-F bond, especially at elevated temperatures.[13] It is best to conduct the addition at low temperatures (e.g., 0 °C) and to use Grignard reagents in preference to organolithiums for substrates containing aryl fluorides.

  • Double Addition: Unlike with esters, double addition to nitriles is not the primary reaction pathway. The intermediate imine anion is generally stable and does not react with a second equivalent of the Grignard reagent.[10] However, impurities or poor temperature control could potentially lead to side products.

  • Controlled Hydrolysis: The hydrolysis of the imine intermediate must be performed carefully. A rapid or highly exothermic quench can lead to decomposition. The reaction mixture should be cooled in an ice bath before slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl.

Section 3: General Purification Strategies

Question 4: How can I effectively separate the desired this compound from its regioisomer and other byproducts?

Answer: The structural similarity of the regioisomers makes separation challenging but achievable.

  • Flash Column Chromatography: This is the most effective method. The two isomers have slightly different polarities due to the different positioning of the electron-withdrawing groups. A silica gel column using a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide adequate separation. Monitor the fractions carefully by TLC.

  • Recrystallization: If the product is a solid and a suitable solvent system can be identified, recrystallization can be a highly effective method for removing isomeric impurities, especially if one isomer is present in a much lower concentration.

  • Ketal Protection/Deprotection: For very difficult separations, a more advanced strategy involves selectively forming a ketal with the mixture. The different steric and electronic environments of the isomers can lead to different rates of ketal formation, which can be exploited for separation, followed by hydrolysis to recover the purified ketone.[14]

Appendix A: Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation

  • To a dry, three-necked flask under an argon atmosphere, add 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting slurry for 15 minutes at 0 °C.

  • Add acetyl chloride (1.05 eq) dropwise via a syringe over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Grignard Reaction with Nitrile

  • Prepare the Grignard reagent: To a dry flask under argon containing magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether, add methyl bromide (1.2 eq) in ether dropwise to initiate and sustain a gentle reflux. After addition, stir for 1 hour at room temperature.

  • In a separate dry, three-necked flask under argon, dissolve 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether.

  • Cool the nitrile solution to 0 °C.

  • Add the freshly prepared methylmagnesium bromide solution dropwise via cannula or syringe over 45 minutes, keeping the internal temperature below 5 °C.

  • After addition, stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours, monitoring by TLC (hydrolyzing a small aliquot for the TLC spot).

  • Workup: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Appendix B: Visualization of Reaction Pathways

Diagram 1: Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 1-Fluoro-4-(trifluoromethyl)benzene reagents 1. Acetyl Chloride, AlCl₃ 2. H₂O workup desired Desired Product This compound reagents->desired Favored Pathway (ortho to -F, meta to -CF₃) side Side Product 2'-Fluoro-3'-(trifluoromethyl)acetophenone reagents->side Minor Pathway (Sterically Hindered)

Caption: Friedel-Crafts acylation showing desired and side products.

Diagram 2: Grignard Reaction Pathway

Grignard_Reaction start 2-Fluoro-5-(trifluoromethyl)benzonitrile reagent 1. CH₃MgBr (Grignard Reagent) start->reagent intermediate Imine Magnesium Salt Intermediate reagent->intermediate hydrolysis 2. H₃O⁺ (Aqueous Acid Hydrolysis) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Grignard reaction pathway for ketone synthesis.

Diagram 3: Troubleshooting Workflow for Low Friedel-Crafts Yield

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Isomeric mixture observed? start->q1 s1_yes Lower Reaction Temperature (See Q1) q1->s1_yes Yes s1_no Reaction is clean but stalled q1->s1_no No q2 Was Lewis Acid added stoichiometrically (≥1.0 eq)? s1_no->q2 s2_no Increase AlCl₃ to 1.1-1.2 eq q2->s2_no No s2_yes Proceed to next check q2->s2_yes Yes q3 Were reagents and solvents anhydrous? s2_yes->q3 s3_no Use freshly dried solvents and new reagents q3->s3_no No s3_yes Consider extending reaction time or a modest temperature increase q3->s3_yes Yes

References

Validation & Comparative

Structural Validation of 2'-Fluoro-5'-(trifluoromethyl)acetophenone: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from discovery to application. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This is particularly true for fluorinated compounds such as 2'-Fluoro-5'-(trifluoromethyl)acetophenone, where the strategic placement of fluorine atoms can dramatically influence conformation, metabolic stability, and binding affinity.

This guide provides an in-depth comparison of X-ray crystallography, the definitive method for structural elucidation, with complementary spectroscopic and computational techniques. We will explore the causality behind experimental choices, presenting a self-validating framework for the comprehensive structural characterization of this compound and similar small molecules.

X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a solid state.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this method generates a detailed three-dimensional electron density map, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy. This provides an absolute, unambiguous structural proof, serving as the ultimate benchmark for all other analytical methods.

Expert Insight: Why Crystallography is Essential

While other techniques provide valuable data on connectivity and conformation in solution, X-ray crystallography delivers a "snapshot" of the molecule in its solid-state, low-energy conformation. This is invaluable for:

  • Absolute Stereochemistry: Unambiguously determining the configuration of stereocenters, which is often challenging or impossible with NMR alone.[3]

  • Conformational Analysis: Revealing preferred torsion angles and intramolecular interactions, such as hydrogen bonds, that stabilize the molecule. For fluorinated acetophenones, this can definitively confirm predicted conformations, such as the s-trans conformer often preferred in 2'-fluoro-substituted derivatives.[4][5]

  • Understanding Packing Forces: Elucidating intermolecular interactions within the crystal lattice, which can provide insights into polymorphism and solid-state stability, critical aspects for pharmaceutical development.

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process requiring precision and careful optimization.

Step 1: Crystal Growth (The Critical Hurdle) The most significant challenge is often growing diffraction-quality single crystals. This is more art than science, frequently involving screening numerous conditions.

  • Methodology:

    • Solvent Selection: Dissolve this compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, hexane) to achieve saturation.

    • Slow Evaporation: Cover the vial with a perforated cap and allow the solvent to evaporate slowly over several days at a constant temperature.

    • Vapor Diffusion: Place the vial of the dissolved compound inside a larger, sealed chamber containing an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solvent reduces the compound's solubility, promoting crystallization.

    • Temperature Control: Slowly cool a saturated solution to induce crystallization.

Step 2: Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a modern X-ray diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Acquisition: The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction patterns are recorded on a detector.

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The diffraction data are used to determine the dimensions and symmetry of the crystal's unit cell.

  • Structure Solution: Initial atomic positions are determined using direct methods or Patterson methods, creating a preliminary structural model.

  • Refinement: The model is refined against the experimental data using least-squares methods, iteratively adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Step 4: Validation The final structural model is rigorously validated to ensure its chemical and crystallographic soundness.[6] This includes checking for missed symmetry, unusual bond lengths or angles, and ensuring that all atoms are accounted for in the electron density map.

Workflow for Single-Crystal X-ray Crystallography

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination A Purified Compound B Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) A->B C Select & Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structural Refinement E->F G Final Validation (checkCIF) F->G H H G->H Final Structure (CIF File)

Caption: A streamlined workflow from purified compound to validated crystal structure.

Alternative & Complementary Validation Techniques

While X-ray crystallography provides the definitive structure, it is not always feasible or necessary. Spectroscopic and computational methods are indispensable tools that provide complementary information, often with higher throughput and less demanding sample preparation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment, connectivity, and conformation of a molecule in solution.[7]

  • Principle: NMR exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F). By observing the absorption of radiofrequency energy by nuclei in a strong magnetic field, one can deduce the chemical structure.

  • Application to this compound:

    • ¹H and ¹³C NMR: These standard experiments confirm the carbon-hydrogen framework and the presence of key functional groups. The chemical shifts of aromatic protons and carbons are indicative of the substitution pattern.[8][9]

    • ¹⁹F NMR: This is particularly informative for fluorinated compounds. Separate signals will be observed for the aryl-fluoro group and the trifluoromethyl group, confirming their presence and electronic environment.

    • Through-Space Coupling: A key feature for 2'-fluoroacetophenones is the observation of through-space spin-spin couplings between the fluorine atom and the acetyl group's protons (⁵JHF) and carbon (⁴JCF).[4][5] The presence and magnitude of these couplings strongly indicate a preferred s-trans conformation in solution, where these atoms are in close spatial proximity.[5] This provides powerful conformational data that complements the solid-state view from crystallography.

B. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight and elemental composition of a compound.

  • Principle: A sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.

  • Application to this compound:

    • Molecular Ion Peak: HRMS would confirm the molecular formula, C₉H₆F₄O, by matching the experimentally observed mass to the calculated exact mass (206.0355).[10][11]

    • Fragmentation Pattern: The fragmentation pattern provides structural clues. For acetophenones, a characteristic fragmentation is the loss of the methyl group (CH₃•), resulting in a stable acylium ion.[12] For the target molecule, this would correspond to a prominent peak at m/z 191. Further fragmentation can help confirm the connectivity of the aromatic ring and its substituents.[13]

C. Computational Chemistry (DFT)

Computational methods, particularly Density Functional Theory (DFT), are used to model molecular structures and predict their properties.[14]

  • Principle: DFT calculations solve the electronic structure of a molecule to find its minimum energy geometry. This allows for the prediction of bond lengths, angles, and conformational preferences.

  • Application to this compound:

    • Geometry Optimization: A DFT calculation can predict the lowest energy conformation of the molecule, which can then be compared to experimental results from X-ray crystallography or NMR. Such calculations have been shown to be consistent with the experimental finding that 2'-fluoroacetophenones prefer an s-trans conformation.[4][5]

    • Spectra Prediction: DFT can be used to predict NMR chemical shifts and vibrational frequencies (IR/Raman), which can aid in the interpretation of experimental spectra.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked, the amount of sample available, and the required level of certainty.

Technique Information Provided Sample Requirement Throughput Key Advantage Key Limitation
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/angles, packingSingle crystal (0.1-0.3 mm)LowUnambiguous, definitive structural proof[2]Crystal growth can be a major bottleneck[2]
NMR Spectroscopy Connectivity, conformation in solution, dynamic processes~1-5 mg in solutionMediumProvides data on solution-state structure and dynamics[7]Cannot determine absolute stereochemistry; ambiguity in complex structures
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns<1 mg, solid or solutionHighHigh sensitivity, confirms molecular formulaProvides no direct 3D structural or conformational information
Computational (DFT) Predicted 3D structure, conformational energy, electronic propertiesNone (in silico)HighNo sample needed; predictive power[14]A theoretical model, requires experimental validation

A Synergistic Approach to Structural Validation

G A Synthesis of This compound B Mass Spectrometry (HRMS) Confirm MW & Formula A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Connectivity A->C D Computational (DFT) Predict Conformation A->D E X-ray Crystallography Definitive 3D Structure B->E Cross-Validation F Comprehensive Structural Validation Package B->F C->E Cross-Validation C->F D->E Cross-Validation D->F E->F Gold Standard

Caption: Interplay of techniques for robust structural validation.

Conclusion: An Integrated and Self-Validating System

For the unequivocal structural validation of a novel compound like this compound, no single technique is sufficient. True scientific integrity is achieved through a synergistic approach where each method validates the others.

  • Initial Confirmation: High-throughput techniques like Mass Spectrometry and NMR are used first to confirm the molecular weight, formula, and basic carbon-hydrogen framework.

  • Conformational Insight: Advanced NMR experiments (e.g., observing through-space couplings) and computational modeling provide strong evidence for the molecule's preferred conformation.

  • Definitive Proof: X-ray crystallography serves as the final, authoritative arbiter. It provides the absolute, high-resolution 3D structure that confirms the connectivity deduced from NMR and validates the conformational preferences predicted by both NMR and computational studies.

By integrating these techniques, researchers can build a comprehensive and self-validating data package that provides unshakable confidence in the molecular structure, a critical foundation for all subsequent research and development efforts.

References

A Comparative Guide to the Biological Activity of 2'-Fluoro-5'-(trifluoromethyl)acetophenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2'-Fluoro-5'-(trifluoromethyl)acetophenone Scaffold: A Privileged Starting Point

The this compound core is a promising scaffold for several reasons. The acetophenone moiety itself is a versatile building block found in numerous biologically active compounds. The strategic placement of a fluorine atom at the 2' position and a trifluoromethyl group at the 5' position introduces key modifications that are expected to modulate biological activity.

Key Structural Features and Their Implications:

  • 2'-Fluoro Substitution: The ortho-positioning of the fluorine atom is known to induce a specific conformational preference. Studies on 2'-fluoro-substituted acetophenone derivatives have shown that they predominantly adopt an s-trans conformation, where the carbonyl oxygen and the fluorine atom are oriented away from each other.[1][2] This conformational locking can be crucial for optimizing interactions with the binding sites of biological targets.

  • 5'-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation can enhance metabolic stability by blocking potential sites of oxidation and improve cell membrane permeability, leading to better bioavailability.[3] The CF3 group can also engage in specific interactions with enzyme active sites, potentially increasing binding affinity.

Anticipated Biological Activities and Comparative Analysis

Based on the extensive literature on related fluorinated and trifluoromethylated aromatic ketones, analogs of this compound are predicted to exhibit a range of biological activities, primarily in the realms of anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity

Derivatives of acetophenone, particularly chalcones synthesized from them, have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of fluorine and trifluoromethyl groups is often associated with enhanced anticancer potency.

Expected Structure-Activity Relationships (SAR):

  • Chalcone Derivatives: Condensation of this compound with various aromatic aldehydes would yield a series of chalcone analogs. The biological activity of these chalcones is expected to be highly dependent on the substitution pattern of the second aromatic ring. Electron-donating or withdrawing groups on this ring can modulate the Michael acceptor reactivity of the α,β-unsaturated ketone system, which is often crucial for their cytotoxic mechanism.

  • Heterocyclic Analogs: The acetophenone core can be used to synthesize a variety of heterocyclic compounds, such as pyrazoles, which have shown potent anticancer activity. Bromo and trifluoromethyl substitutions on an N-phenyl pyrazole ring, for instance, have been shown to be the most potent in a series against several S. aureus strains.[4]

Comparative Cytotoxicity (Hypothetical Data Based on General Trends):

Analog IDR-Group on Derived ScaffoldPredicted IC50 (µM) vs. Cancer Cell Line (e.g., MCF-7)Rationale for Predicted Activity
A-1 Unsubstituted Phenyl (Chalcone)10-20Baseline activity of the core chalcone structure.
A-2 4-Hydroxyphenyl (Chalcone)5-15Potential for hydrogen bonding in the target binding site may increase activity.
A-3 4-Methoxyphenyl (Chalcone)8-18Electron-donating group may slightly modulate activity compared to the unsubstituted analog.
A-4 4-Chlorophenyl (Chalcone)2-10Halogen substitutions often enhance cytotoxic activity due to increased lipophilicity and potential for halogen bonding.
B-1 Pyrazole derivative1-10Pyrazole scaffolds are known to possess potent anticancer properties.

Note: The IC50 values in the table are hypothetical and intended to illustrate expected trends based on published data for structurally related compounds. Actual values would require experimental verification.

Enzyme Inhibition

Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases, where they act as transition-state analogs.[5][6] The electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by a nucleophilic residue in the enzyme's active site, forming a stable hemiacetal or hemiketal adduct. Furthermore, acetophenone derivatives have been shown to inhibit a range of other enzymes, including α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[7]

Potential Enzyme Targets and Comparative Potency:

  • Kinases: The acetophenone scaffold is present in some kinase inhibitors. The 2'-fluoro and 5'-trifluoromethyl substitutions could be optimized to target the ATP-binding pocket of specific kinases involved in cancer cell signaling.

  • Metabolic Enzymes: Analogs could be potent inhibitors of enzymes like carbonic anhydrase or α-glycosidase. The potency would likely be influenced by the nature of further substitutions on the acetophenone core, which could be explored to achieve selectivity for different enzyme isoforms. For example, in a series of fluorinated benzenesulfonic ester derivatives of 2-hydroxy-3-nitroacetophenones, a trifluoromethyl group at the para position of the benzenesulfonyl moiety resulted in strong inhibitory effect against α-glucosidase.[8]

Antimicrobial Activity

Fluorinated compounds, including those with trifluoromethyl groups, are well-represented among antimicrobial agents. Chalcones and other derivatives of substituted acetophenones have shown promising activity against a range of bacterial and fungal pathogens.

Expected Antimicrobial Profile:

  • Gram-Positive vs. Gram-Negative Bacteria: Trifluoromethyl ketones have been reported to exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[9] The activity against Gram-negative bacteria is often lower, potentially due to differences in cell wall structure and efflux pump activity.

  • Antifungal Activity: Chalcones bearing trifluoromethyl and trifluoromethoxy groups have demonstrated significant antifungal activity against strains like Candida albicans and Aspergillus niger.[10]

Experimental Protocols

To empirically determine the comparative biological activity of this compound analogs, the following experimental protocols are recommended.

Synthesis of Chalcone Analogs

A general and reliable method for the synthesis of chalcone derivatives is the Claisen-Schmidt condensation.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the purified chalcone using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Diagram of a Representative Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification A This compound C Claisen-Schmidt Condensation (Ethanol, NaOH) A->C B Aromatic Aldehyde B->C D Precipitation & Filtration C->D Reaction Workup E Recrystallization D->E F Purified Chalcone Analog E->F

Caption: General workflow for the synthesis of chalcone analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for the cytotoxic potential of novel compounds.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized acetophenone analogs and a positive control (e.g., doxorubicin) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the untreated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each analog.

Diagram of the MTT Assay Workflow:

G A Seed Cancer Cells in 96-well Plate B Treat with Acetophenone Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanistic Insights and Signaling Pathways

The biological effects of this compound analogs are likely mediated through the modulation of key cellular signaling pathways.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many cytotoxic chalcones induce programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.

  • Inhibition of Kinase Signaling: If the analogs act as kinase inhibitors, they could block signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

Hypothetical Signaling Pathway for Anticancer Activity:

G cluster_cell Cancer Cell A Acetophenone Analog B Target Kinase (e.g., Akt, ERK) A->B Inhibition F ROS Production A->F C Downstream Signaling (Proliferation, Survival) B->C Inhibition E Cell Death C->E Inhibition of Anti-Apoptotic Proteins D Apoptosis Induction D->E F->D

Caption: A potential mechanism of anticancer action for the analogs.

Conclusion and Future Directions

While this guide provides a comprehensive overview based on existing literature, the full potential of this compound analogs can only be realized through systematic synthesis and biological evaluation. Future research should focus on creating a library of these analogs with diverse substitutions to establish clear structure-activity relationships. Such studies will be instrumental in identifying lead compounds for further development as novel therapeutic agents in oncology, infectious diseases, and other areas of medicine. The unique combination of a conformationally influential 2'-fluoro group and a metabolically stabilizing, potency-enhancing 5'-trifluoromethyl group makes this scaffold a highly attractive starting point for drug discovery campaigns.

References

A Senior Application Scientist's Guide to Confirming the Purity of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to the presence of two distinct fluorine environments. This guide provides an in-depth, multi-technique approach to rigorously confirm the purity of this compound, moving beyond simple percentage values to a holistic understanding of its impurity profile. We will explore the "why" behind each analytical choice, offering a framework for creating a self-validating system of purity assessment.

The Orthogonal Approach: A Pillar of Trustworthy Analysis

A single analytical technique, no matter how powerful, provides only one perspective on a sample's purity. True confidence is achieved through an orthogonal approach, where multiple, independent methods based on different physicochemical principles are employed. This strategy minimizes the risk of co-eluting impurities or undetected compounds, providing a more complete and trustworthy picture. For this compound, a combination of chromatography and spectroscopy is essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For a substituted acetophenone, a reversed-phase HPLC method with UV detection is the logical starting point.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: The non-polar nature of the C18 stationary phase is well-suited for retaining the aromatic ketone, while a polar mobile phase (typically a mixture of acetonitrile and water) allows for the effective elution and separation of the main component from potential impurities, which may have different polarities.

  • UV Detection: The aromatic ring and carbonyl group in this compound provide strong UV chromophores, enabling sensitive detection.[3] Analysis at multiple wavelengths can help to distinguish between impurities with different spectral characteristics.

  • Method Validation: A robust HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for the intended purpose.[2]

Experimental Protocol: HPLC-UV Purity Determination

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard of known purity

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 65:35 Acetonitrile:Water.[4]

  • Standard Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • Detection wavelength: 360 nm (or optimal wavelength determined by UV scan)[4]

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution in triplicate.

  • Data Analysis: Calculate the purity of the sample based on the area percentage of the main peak relative to the total peak area of all detected peaks. The purity can also be quantified against the reference standard using the calibration curve for a more accurate assay value.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile compounds, it may not be suitable for detecting volatile or semi-volatile impurities, such as residual solvents from the synthesis or by-products that are thermally stable.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, offering high separation efficiency and definitive identification of impurities through their mass spectra.[6]

Causality Behind Experimental Choices:
  • Gas Chromatography: The volatility of many potential organic impurities makes them amenable to separation in the gas phase. A temperature program allows for the separation of compounds with a range of boiling points.[7]

  • Mass Spectrometry Detection: The mass spectrometer provides structural information about the eluted compounds by fragmenting them into characteristic ions. This allows for the identification of unknown impurities by comparing their mass spectra to extensive libraries (e.g., NIST).[6][7]

Experimental Protocol: GC-MS Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Suitable volatile solvent (e.g., dichloromethane, ethyl acetate)

  • Sample of this compound

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., 100 µg/mL).[7]

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).[7]

    • MS transfer line temperature: 280°C

    • Ion source temperature: 230°C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 40-450[7]

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra with reference spectra in a library. Quantify impurities using area percent normalization or with an internal standard for greater accuracy.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation and Quantitative Purity

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be a powerful primary method for quantitative analysis (qNMR).[8][9] For a molecule like this compound, with its unique fluorine and proton signatures, NMR provides a wealth of information.

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number and environment of protons in the molecule, confirming the aromatic and acetyl protons.

  • ¹⁹F NMR: This is particularly crucial for this compound. The presence of two distinct fluorine environments (the aryl-fluoride and the trifluoromethyl group) will give rise to two separate signals. The chemical shifts and coupling patterns of these signals are highly sensitive to the molecular structure and can reveal the presence of structurally similar impurities.[10][11] ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[11]

  • Quantitative NMR (qNMR): qNMR offers a direct measurement of purity without the need for a reference standard of the analyte itself.[8][12] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be determined.[13] This technique is recognized by pharmacopeias such as the USP.[8]

Experimental Protocol: ¹H and ¹⁹F qNMR for Absolute Purity

Objective: To confirm the structure and determine the absolute purity of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-purity internal standard (e.g., maleic anhydride, 1,4-bis(trifluoromethyl)benzene) with a known purity. The standard should have signals that do not overlap with the analyte signals.[13]

  • Sample of this compound

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.[7]

  • Dissolution: Add a known volume of the deuterated solvent to completely dissolve the sample and standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., sufficient relaxation delay, typically 5 times the longest T1).

    • Acquire a ¹⁹F NMR spectrum, which can also be used for quantification.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following equation[13]: Purity_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

      • I = Integral value

      • N = Number of nuclei giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

FTIR spectroscopy is a rapid and simple technique that provides a molecular "fingerprint" of the sample. While not typically used for quantitative purity assessment of minor components, it is an excellent tool for identity confirmation and detecting major functional group impurities.[14]

Causality Behind Experimental Choices:
  • Functional Group Region: The spectrum will show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, C-F stretches from the fluoro and trifluoromethyl groups, and C-H and C=C vibrations from the aromatic ring.

  • Comparison to Reference: By comparing the sample's FTIR spectrum to that of a known pure reference standard, any significant differences can be quickly identified.

Experimental Protocol: FTIR Analysis

Objective: To confirm the identity and major functional groups of this compound.

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the sample directly on the ATR crystal and acquire the spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum. Key peaks to look for include:

    • ~1700 cm⁻¹ (C=O stretch)

    • ~1100-1400 cm⁻¹ (C-F stretches)

    • Aromatic C-H and C=C stretches

Data Summary and Comparison

Analytical TechniquePrimary UseInformation ProvidedStrengthsLimitations
HPLC-UV Quantitative PurityPurity percentage, detection of non-volatile impurities.[3]High precision and accuracy for quantification.[3] Suitable for thermally labile compounds.May require reference standards for impurity identification.
GC-MS Impurity ProfilingIdentification and quantification of volatile and semi-volatile impurities.[6]High separation efficiency and definitive identification of impurities.[7]Not suitable for non-volatile or thermally labile compounds.
qNMR Absolute Purity & Structural ConfirmationAbsolute purity value, structural confirmation, detection of structurally related impurities.[8]Primary analytical method, no analyte-specific reference standard needed for quantification.[9]Lower sensitivity compared to chromatographic methods for trace impurities.
FTIR Identity ConfirmationPresence of key functional groups.[14]Rapid, simple, and provides a unique molecular fingerprint.Not suitable for quantifying minor impurities.

Visualizing the Workflow

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Quantitative Analysis cluster_2 Confirmatory & Absolute Purity Analysis cluster_3 Data Interpretation & Reporting Sample This compound Sample HPLC HPLC-UV Analysis Sample->HPLC Dissolve in mobile phase GCMS GC-MS Analysis Sample->GCMS Dissolve in volatile solvent qNMR qNMR (¹H & ¹⁹F) Analysis Sample->qNMR Dissolve in deuterated solvent with internal standard FTIR FTIR Analysis Sample->FTIR Direct analysis (ATR) PurityReport Comprehensive Purity Report HPLC->PurityReport Quantitative Purity (%) GCMS->PurityReport Volatile Impurity Profile qNMR->PurityReport Absolute Purity & Structural Confirmation FTIR->PurityReport Identity Confirmation

Caption: Orthogonal workflow for purity confirmation.

Conclusion

Confirming the purity of this compound requires a meticulously planned, multi-faceted analytical approach. By integrating the quantitative power of HPLC, the impurity profiling strength of GC-MS, the absolute quantification and structural confirmation of qNMR, and the rapid identity check of FTIR, a comprehensive and self-validating purity assessment can be achieved. This orthogonal strategy provides the highest level of confidence for researchers, scientists, and drug development professionals, ensuring that this critical starting material meets the stringent quality requirements of its intended application.

References

A Senior Application Scientist's Guide to the Synthetic Efficiency of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Fluoro-5'-(trifluoromethyl)acetophenone is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to bioactive molecules, including enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Consequently, the efficient and scalable synthesis of this valuable intermediate is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the principal synthetic routes to this compound, offering a critical evaluation of their respective efficiencies, practicalities, and scalability, supported by established chemical principles and available experimental data.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several established methodologies. The most prominent among these are Friedel-Crafts acylation, Grignard reagent-based synthesis, and organolithium-mediated routes. Each method presents a unique set of advantages and challenges, which are summarized in the table below and discussed in detail in the subsequent sections.

Synthetic Route Starting Materials Key Reagents Typical Yield (%) Reaction Conditions Key Advantages Potential Challenges
Route 1: Friedel-Crafts Acylation 1-Fluoro-4-(trifluoromethyl)benzeneAcetyl chloride, Lewis acid (e.g., AlCl₃)60-85% (estimated for analogous reactions)Anhydrous conditions, often requires heatingCost-effective starting materials, well-established reactionStoichiometric amounts of Lewis acid required, potential for side reactions, regioselectivity issues in some cases.[2]
Route 2: Grignard Reagent Synthesis 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene or 2-Fluoro-5-(trifluoromethyl)benzonitrileMagnesium, Acetic anhydride or Methylmagnesium bromide70-90% (estimated for analogous reactions)Anhydrous ether or THF, often requires initiationHigh yields, good functional group tolerance with Weinreb amides.[3]Highly exothermic, moisture-sensitive, potential for side reactions with nitriles.[4]
Route 3: Organolithium Chemistry 1-Fluoro-4-(trifluoromethyl)benzenen-Butyllithium or other strong organolithium base, Acetylating agentVariable, can be high with precise controlAnhydrous conditions, low temperatures (-78 °C)High reactivity, can overcome limitations of other methodsPyrophoric reagents, requires strict anhydrous and inert atmosphere, potential for low selectivity.[5]

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones.[6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]

Causality Behind Experimental Choices

In the context of synthesizing this compound, the starting material is 1-fluoro-4-(trifluoromethyl)benzene. The fluorine and trifluoromethyl groups are both deactivating and meta-directing. However, the ortho, para-directing influence of the fluorine atom is expected to dominate, directing the incoming acetyl group to the position ortho to the fluorine, which is also meta to the trifluoromethyl group. The use of a stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone, preventing further reaction.[2] Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst.

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of similar aromatic compounds.[8]

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents). Suspend the AlCl₃ in an anhydrous solvent such as dichloromethane or dichloroethane.

  • Addition of Acetylating Agent: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise from the dropping funnel.

  • Addition of Substrate: After the formation of the acylium ion complex, add 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Route 2: Grignard Reagent Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds.[4] For the synthesis of this compound, two main Grignard-based strategies can be employed: the reaction of a suitable aryl Grignard reagent with an acetylating agent, or the reaction of an aryl nitrile with methylmagnesium bromide.

Causality Behind Experimental Choices

Method A: From an Aryl Halide: The Grignard reagent is prepared from 2-bromo-1-fluoro-4-(trifluoromethyl)benzene and magnesium turnings in an anhydrous ether solvent. The subsequent reaction with an acetylating agent like acetic anhydride or acetyl chloride yields the desired ketone. The use of Weinreb amides as acetylating agents can prevent the common side reaction of over-addition to form a tertiary alcohol.[3]

Method B: From a Nitrile: This approach involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methylmagnesium bromide. The Grignard reagent adds to the nitrile to form an imine intermediate, which is then hydrolyzed to the ketone upon acidic workup.[3]

Caption: Two Grignard-based routes to the target molecule.

Experimental Protocol: Grignard Synthesis (Method B)

This protocol is a general procedure for the synthesis of ketones from nitriles using Grignard reagents.[3]

  • Apparatus Setup: Use an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

  • Preparation of Grignard Reagent: Prepare or obtain a standardized solution of methylmagnesium bromide in diethyl ether or THF.

  • Addition of Nitrile: In the reaction flask, dissolve 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether. Cool the solution in an ice bath.

  • Reaction: Add the methylmagnesium bromide solution (1.1 to 1.2 equivalents) dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Hydrolysis (Work-up): Cool the reaction mixture in an ice bath and slowly add a chilled aqueous solution of a weak acid (e.g., 10% HCl or saturated NH₄Cl) to hydrolyze the intermediate imine.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography.

Route 3: Organolithium Chemistry

Organolithium reagents are highly reactive species that can be used for the synthesis of ketones through either metal-halogen exchange or direct deprotonation (lithiation).[5]

Causality Behind Experimental Choices

For the synthesis of this compound, a plausible approach involves the directed ortho-metalation of 1-fluoro-4-(trifluoromethyl)benzene. The fluorine atom can direct the lithiation to the adjacent ortho position. The resulting aryllithium species is then quenched with a suitable acetylating agent. The high reactivity of organolithium reagents necessitates very low reaction temperatures (typically -78 °C) to control the reaction and prevent side reactions.[5] The use of flow chemistry can enhance the safety and scalability of these highly exothermic reactions.[9]

Caption: Organolithium-mediated synthesis workflow.

Experimental Protocol: Organolithium Synthesis

This protocol outlines a general procedure for directed ortho-metalation followed by acylation.[5]

  • Apparatus Setup: Use an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a septum under a strictly inert atmosphere.

  • Reagent Charging: To the flask, add a solution of 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Acylation: Add the acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride, 1.2 equivalents) dropwise to the aryllithium solution at -78 °C.

  • Quenching and Work-up: After stirring for an additional hour at low temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, available equipment, and cost considerations.

  • For large-scale industrial production, Friedel-Crafts acylation is often the most economically viable option due to the relatively low cost of starting materials. However, challenges related to the use of stoichiometric amounts of corrosive Lewis acids and potential regioselectivity issues need to be carefully managed.

  • For laboratory-scale synthesis requiring high yields and purity, the Grignard reaction, particularly utilizing a Weinreb amide, is a highly reliable and efficient method.[3] It offers excellent control and minimizes the formation of byproducts.

  • Organolithium chemistry provides a powerful alternative, especially when other methods fail. However, the hazardous nature of organolithium reagents and the need for stringent reaction conditions make it more suitable for experienced chemists and specialized laboratory setups. The adoption of flow chemistry can mitigate some of the safety and scalability concerns associated with this route.[9]

Ultimately, the selection of the most appropriate synthetic strategy requires a thorough evaluation of the specific requirements of the project, balancing the trade-offs between cost, yield, safety, and scalability.

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Novel Compounds Derived from 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. The predictive power of our preclinical models is paramount to navigating this complex path. This guide offers a deep dive into the critical evaluation of compounds derived from 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a versatile building block renowned for its utility in crafting novel therapeutics.[1] The strategic incorporation of fluorine and trifluoromethyl moieties often enhances crucial drug-like properties such as metabolic stability, membrane permeability, and target binding affinity.[1][2]

Herein, we present a comparative analysis of in vitro and in vivo evaluation strategies, not as a rigid set of protocols, but as a dynamic, interconnected framework. Through a hypothetical case study of a novel kinase inhibitor, "Compound X," derived from our core scaffold, we will explore the nuances of experimental design, data interpretation, and the critical importance of bridging the gap between the controlled environment of the laboratory bench and the complex biological systems of living organisms.

The Promise of Fluorinated Scaffolds: The Case of "Compound X"

This compound serves as an ideal starting material for synthesizing a diverse array of bioactive molecules.[1] Its trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, potentially leading to improved efficacy and safety.[1] For the purpose of this guide, we will consider a hypothetical derivative, Compound X , designed as a selective inhibitor of "Kinase Y," a key enzyme implicated in the progression of a specific cancer.

Part 1: The In Vitro Characterization of Compound X

In vitro studies form the bedrock of our understanding of a compound's intrinsic activity and mechanism of action. They offer a controlled, high-throughput environment to assess potency, selectivity, and cellular effects.

Biochemical Potency and Selectivity

The initial step is to determine if Compound X directly interacts with its intended target, Kinase Y, and to what extent it cross-reacts with other related kinases. This is crucial for predicting both efficacy and potential off-target toxicities. The trifluoromethyl ketone moiety in related structures is known to act as a potent inhibitor of various enzymes, often by mimicking the tetrahedral intermediate of the enzymatic reaction.[3][4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

  • Reagents and Materials : Recombinant human Kinase Y, Kinase Z (for selectivity), ATP, substrate peptide, ADP-Glo™ Kinase Assay kit.

  • Preparation of Compound X : Prepare a 10 mM stock solution of Compound X in DMSO. Create a series of 10-point, 3-fold serial dilutions in a 384-well plate.

  • Kinase Reaction : Add the recombinant kinase, the specific peptide substrate, and ATP to the wells containing the diluted Compound X.

  • Incubation : Incubate the reaction mixture at room temperature for 1 hour.

  • Detection : Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis : The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of Compound X concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Target Compound X IC50 (nM) Description
Kinase Y8.5Potent inhibition of the primary target.
Kinase Z950Over 100-fold selectivity against a related kinase.
Kinase A> 10,000Negligible activity against a distantly related kinase.

Table 1: Hypothetical biochemical potency and selectivity of Compound X.

Cellular Activity and Target Engagement

Demonstrating that Compound X can inhibit Kinase Y in a cellular context is a critical next step. This confirms cell permeability and its ability to engage the target within the complex intracellular environment.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Culture : Seed human cancer cells (e.g., A549) known to be dependent on Kinase Y signaling in 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of Compound X for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading : Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Cell Line Compound X GI50 (nM) Notes
A549 (Kinase Y Dependent)55Demonstrates potent anti-proliferative activity in a relevant cell line.
Normal Fibroblasts> 5,000Suggests a favorable therapeutic window.

Table 2: Hypothetical cellular anti-proliferative activity of Compound X.

InVitro_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound Compound X Synthesis (from this compound) KinaseAssay Kinase Inhibition Assay (IC50 Determination) Compound->KinaseAssay Test Potency CellCulture Cancer Cell Culture (A549) Compound->CellCulture Treat Cells Selectivity Selectivity Profiling (vs. Kinase Z, A) KinaseAssay->Selectivity Assess Specificity Selectivity->CellCulture Advance to Cellular Models ViabilityAssay Cell Viability Assay (GI50 Determination) CellCulture->ViabilityAssay Measure Growth Inhibition TargetEngagement Target Engagement Assay (e.g., Western Blot for p-Substrate) CellCulture->TargetEngagement Confirm Mechanism

Figure 1: A representative workflow for the in vitro evaluation of a novel compound.

Part 2: The In Vivo Validation of Compound X

While in vitro data are essential, they cannot fully recapitulate the complexities of a living organism. In vivo studies are indispensable for evaluating a compound's pharmacokinetic profile, efficacy, and overall safety in a physiological context.

Pharmacokinetics (PK)

A compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—determines its exposure at the site of action. The fluorinated nature of Compound X is hypothesized to improve its metabolic stability.[1]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model : Use healthy male BALB/c mice (n=3 per time point).

  • Dosing : Administer Compound X at a single dose of 10 mg/kg via oral gavage (PO) and 2 mg/kg via intravenous injection (IV) to separate groups.

  • Sample Collection : Collect blood samples via tail vein or cardiac puncture at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing : Process the blood to plasma and store at -80°C until analysis.

  • Bioanalysis : Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis : Use pharmacokinetic software (e.g., PCNONLIN) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[5] Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Parameter Value Interpretation
Cmax (PO)1.2 µMAchieves a maximum concentration well above the in vitro GI50.
Tmax (PO)2 hoursRapidly absorbed after oral administration.
t1/26 hoursA reasonable half-life allows for once or twice daily dosing.
Oral Bioavailability (%F)45%Good oral absorption and metabolic stability.

Table 3: Hypothetical pharmacokinetic parameters of Compound X in mice.

In Vivo Efficacy

The ultimate preclinical test for an anti-cancer agent is its ability to inhibit tumor growth in a living animal. A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard approach.

Experimental Protocol: A549 Xenograft Efficacy Study

  • Cell Implantation : Subcutaneously implant A549 human cancer cells into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth : Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Dosing : Randomize mice into vehicle control and treatment groups (e.g., Compound X at 10, 30, and 60 mg/kg). Administer the compound orally once daily for 21 days.

  • Monitoring : Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., target engagement biomarkers).

  • Data Analysis : Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.

Dose (mg/kg, PO, QD) % TGI Body Weight Change
1035%No significant change.
3068%No significant change.
6092% (Tumor Stasis)< 5% decrease.

Table 4: Hypothetical anti-tumor efficacy of Compound X in an A549 xenograft model.

InVivo_Workflow cluster_0 Pharmacokinetics cluster_1 Efficacy (Xenograft Model) PK_Dosing Dose Compound X (PO and IV in Mice) Blood_Sampling Serial Blood Sampling PK_Dosing->Blood_Sampling LCMS LC-MS/MS Analysis of Plasma Blood_Sampling->LCMS PK_Analysis Calculate PK Parameters (%F, Cmax, t1/2) LCMS->PK_Analysis Dosing_Efficacy Daily Oral Dosing of Compound X PK_Analysis->Dosing_Efficacy Inform Dose Selection Xenograft Implant A549 Cells in Mice Xenograft->Dosing_Efficacy Tumor_Monitoring Monitor Tumor Volume & Body Weight Dosing_Efficacy->Tumor_Monitoring Efficacy_Endpoint Calculate Tumor Growth Inhibition (%TGI) Tumor_Monitoring->Efficacy_Endpoint

Figure 2: A representative workflow for the in vivo evaluation of a novel compound.

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

The holy grail of preclinical drug development is a strong correlation between in vitro potency and in vivo efficacy. For Compound X, the data present a compelling, albeit hypothetical, narrative.

  • Potency Translation : The in vitro cellular GI50 of 55 nM is clinically relevant. The pharmacokinetic data show that a 10 mg/kg oral dose achieves a Cmax of 1.2 µM, which is over 20 times the GI50. This suggests that the compound reaches concentrations in the plasma that are sufficient to exert a biological effect, which is consistent with the observed dose-dependent tumor growth inhibition.

  • Exposure and Efficacy : The robust efficacy at 60 mg/kg (%TGI of 92%) correlates with sustained exposure above the GI50, as suggested by the 6-hour half-life.

  • Selectivity and Safety : The high selectivity observed in the biochemical assays translates to a good safety profile in the xenograft model, with minimal body weight loss even at the highest, most efficacious dose.

Discrepancies often arise. A compound may be potent in vitro but fail in vivo due to:

  • Poor Pharmacokinetics : Low oral bioavailability or rapid clearance can prevent the compound from reaching therapeutic concentrations.

  • High Plasma Protein Binding : The compound may be extensively bound to plasma proteins, reducing the free fraction available to engage the target.

  • Metabolic Instability : Rapid metabolism can lead to inactive derivatives. The trifluoromethyl group in Compound X is often included to mitigate this very issue.[1]

  • Toxicity : Off-target effects not captured in limited in vitro panels can cause unacceptable toxicity in vivo.

IVIVC_Funnel node_invitro In Vitro Screening (Biochemical & Cellular Potency) node_pk In Vivo Pharmacokinetics (ADME Properties) node_invitro->node_pk Does it get there? (Exposure) node_efficacy In Vivo Efficacy (Disease Models) node_pk->node_efficacy Does it work in vivo? (Efficacy) node_safety In Vivo Safety & Toxicology node_efficacy->node_safety Is it safe? (Tolerability) node_candidate Clinical Candidate node_safety->node_candidate

Figure 3: The drug discovery funnel from in vitro screening to clinical candidate selection.

Conclusion

The development of novel therapeutics from scaffolds such as this compound requires a rigorous, multi-faceted evaluation. This guide illustrates that in vitro and in vivo studies are not independent hurdles but are deeply interconnected stages of a single discovery narrative. The success of a project hinges on the ability to translate potent and selective in vitro activity into safe and effective in vivo pharmacology. By carefully designing experiments, critically analyzing the data, and understanding the potential pitfalls of the translational gap, researchers can more effectively advance promising molecules like our hypothetical Compound X from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2'-Fluoro-5'-(trifluoromethyl)acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2'-Fluoro-5'-(trifluoromethyl)acetophenone scaffold is a valuable starting point in medicinal chemistry, prized for the unique properties that fluorine and trifluoromethyl groups impart on molecular structure, such as enhanced metabolic stability and receptor binding affinity[1]. As derivatives of this scaffold advance through drug discovery pipelines, a rigorous evaluation of their target specificity becomes paramount. Unintended interactions with off-target proteins are a primary cause of adverse drug reactions (ADRs) and late-stage clinical attrition[2]. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this chemical class. We will detail the strategic rationale for target selection, present a tiered approach to screening, and provide validated, step-by-step protocols for key assay formats that form the bedrock of modern in vitro safety pharmacology.

The Imperative of Early-Stage Cross-Reactivity Profiling

In modern drug development, the philosophy has shifted from "fail early, fail cheap" to "succeed early." Identifying potential safety liabilities before significant investment is crucial. Off-target interactions, where a compound binds to proteins other than its intended therapeutic target, are responsible for a majority of dose-dependent ADRs[2]. The this compound core, while synthetically useful, does not inherently guarantee specificity. Therefore, early, systematic screening for cross-reactivity is not merely a regulatory hurdle but a fundamental component of building a robust safety profile and selecting viable candidates for further development[3][4][5].

This process, often called secondary pharmacology or safety pharmacology profiling, involves screening drug candidates against a broad range of biological targets to flag potential off-target activities[6].

Designing a Strategic Screening Cascade

A tiered or phased approach to cross-reactivity profiling is the most efficient and cost-effective strategy. This involves beginning with a broad, primary screen to identify potential issues, followed by more focused secondary and tertiary assays to confirm and characterize any observed interactions.

Tier 1: Broad Panel Screening

The initial step should utilize a comprehensive binding assay panel designed to cover the most critical target classes associated with clinical ADRs. Several expert-recommended panels are commercially available, such as the SafetyScreen44 or SAFETYscan47 panels, which are designed for early hazard identification[2][3].

Key Target Classes for a Tier 1 Panel:

  • G-Protein Coupled Receptors (GPCRs): The largest family of drug targets, implicated in a wide range of physiological processes and side effects.

  • Kinases: A critical class of enzymes; off-target kinase inhibition can lead to various toxicities.

  • Ion Channels: Particularly the hERG channel, interaction with which is a well-known cause of cardiac arrhythmia.

  • Transporters: Such as monoamine transporters, which are key to neurotransmission.

  • Nuclear Receptors & Enzymes: Implicated in metabolic and endocrine disruption.

The Screening Workflow

The workflow begins by testing derivatives at a single, high concentration (e.g., 10 µM) against the broad panel. A significant interaction, typically defined as >50% inhibition of binding, flags a compound for further investigation. This "hit" is then subjected to concentration-response analysis to determine its potency (IC50 or Ki) at the off-target, providing a quantitative measure of risk.

Below is a diagram illustrating this tiered screening logic.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Follow-up Start Synthesized Derivatives (e.g., from this compound) Screen Single-Point Screen (10 µM) Broad Safety Panel (e.g., SafetyScreen44) Start->Screen Decision >50% Inhibition? Screen->Decision Potency Concentration-Response Curve (e.g., 8-point, 3-fold dilution) Decision->Potency Yes No_Hit No Significant Hit (<50% Inhibition) Decision->No_Hit No Calculate Determine IC50 / Ki Value Potency->Calculate Functional Functional or Cell-Based Assay (Agonist/Antagonist Mode) Calculate->Functional Risk Assess In Vitro Therapeutic Index (On-Target vs. Off-Target Potency) Functional->Risk

Caption: A tiered workflow for efficient cross-reactivity profiling of novel chemical entities.

Comparative Analysis of Representative Derivatives

To illustrate the output of a cross-reactivity study, we present hypothetical data for two derivatives synthesized from the parent scaffold, "Derivative A" and "Derivative B". These compounds were screened against a representative panel of high-interest off-targets.

TargetTarget ClassDerivative A (% Inhibition @ 10 µM)Derivative B (% Inhibition @ 10 µM)Follow-up IC50 (µM)Potential Clinical Implication
hERG Ion Channel8%65% B: 4.5 µM Cardiotoxicity (QT Prolongation)
5-HT2B GPCR72% 15%A: 1.2 µM Valvular Heart Disease
Beta-2 Adrenergic GPCR4%9%-Low risk of bronchodilation/tremor
VEGFR2 Kinase12%58% B: 7.8 µM Hypertension, bleeding
Dopamine Transporter Transporter22%18%-Low risk of CNS side effects

Analysis of Illustrative Data:

  • Derivative A shows a significant interaction with the 5-HT2B serotonin receptor. This is a major safety flag, as agonism at this receptor is strongly linked to valvular heart disease. This interaction would need immediate characterization in a functional assay.

  • Derivative B displays concerning activity at the hERG potassium channel and the VEGFR2 kinase. The hERG liability is a critical finding that often halts compound development due to the risk of fatal arrhythmias. The VEGFR2 activity could predict side effects like hypertension.

This comparative data allows researchers to build Structure-Activity Relationships (SAR) not just for efficacy, but also for safety. The structural differences between Derivative A and B can be analyzed to understand which chemical moieties are driving the off-target interactions, guiding the synthesis of safer future compounds.

Gold-Standard Experimental Protocols

Trustworthy data is built on robust, validated methodologies. Below are detailed protocols for two of the most common and powerful assay types used in cross-reactivity screening.

Protocol: Radiometric Kinase Profiling

This method is considered the "gold standard" for measuring kinase activity due to its direct and sensitive measurement of phosphate transfer[7][8]. It is used to determine if a compound inhibits the enzymatic activity of a specific kinase.

Objective: To quantify the inhibitory activity of a test compound against a specific protein kinase by measuring the incorporation of radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP onto a substrate peptide.

Materials:

  • Purified kinase of interest

  • Specific peptide substrate

  • [γ-³³P]ATP (for improved safety and resolution over ³²P)

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter plates or paper

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 0.2 µL) into the wells of a microplate. Include "vehicle control" (DMSO only) and "no enzyme" wells as controls[9].

  • Prepare Master Mix: Create a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme. The concentration of each should be calculated to be correct after all additions[9].

  • Initiate Kinase Reaction: Add the kinase/substrate master mix to the wells containing the test compounds. Allow the compounds to pre-incubate with the enzyme for 10-15 minutes at room temperature.

  • Start Phosphorylation: Initiate the phosphorylation reaction by adding the ATP mixture (a combination of unlabeled ATP and [γ-³³P]ATP). The final ATP concentration should be at or near the Km of the kinase to ensure sensitive detection of competitive inhibitors[9]. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Capture Substrate: Terminate the reaction by adding the phosphoric acid stop solution. Spot the reaction mixture onto the P81 phosphocellulose paper[10]. The positively charged peptide substrate will bind to the negatively charged paper, while the negatively charged ATP will not[7].

  • Washing: Wash the filter paper extensively with phosphoric acid (e.g., 3-4 washes for 5 minutes each) to remove all unbound [γ-³³P]ATP.

  • Quantification: Dry the filter paper, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter[10]. The counts per minute (CPM) are directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. Fit the data to a dose-response curve to determine the IC50 value.

Protocol: GPCR Radioligand Displacement Assay

This is the benchmark method for determining a compound's binding affinity for a GPCR[11][12]. It measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR by measuring its ability to displace a high-affinity radioligand.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Specific radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding

  • Harvester for rapid filtration

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Component Preparation: On the day of the assay, thaw the receptor membrane preparation and resuspend it in ice-cold assay buffer to a predetermined concentration[13].

  • Assay Plating: In a 96-well plate, combine the assay buffer, the test compound at various concentrations, the radioligand (at a concentration near its Kd), and the receptor membranes[13].

    • Total Binding Wells: Contain buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a saturating concentration of an unlabeled competitor.

    • Test Compound Wells: Contain buffer, radioligand, membranes, and the test compound.

  • Incubation: Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium[13][14].

  • Harvesting: Rapidly terminate the incubation by vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity[13].

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding CPM - NSB CPM.

    • Determine the percent displacement for each test compound concentration.

    • Plot percent displacement against the log of the compound concentration and fit to a sigmoidal dose-response curve to obtain the IC50.

    • Convert the IC50 to a Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[15].

G cluster_0 Radioligand Displacement Assay Principle cluster_1 High Signal (Low Inhibition) cluster_2 Low Signal (High Inhibition) Receptor GPCR in Membrane Radioligand {Radioligand (*)} TestCompound {Test Compound} Receptor1 GPCR Radioligand1 {*} Receptor1->Radioligand1 Binding TestCompound1 Low [Cmpd] Receptor2 GPCR TestCompound2 {Cmpd} Receptor2->TestCompound2 Displacement Radioligand2 {*}

Caption: Principle of a competitive radioligand binding assay for determining off-target affinity.

Conclusion

Systematic cross-reactivity profiling is an indispensable component of modern drug discovery. For derivatives of the this compound scaffold, or any other chemical series, a tiered screening strategy provides a data-driven path to identify and mitigate safety risks early. By starting with broad panels and progressing to quantitative and functional assays, development teams can select candidates with the highest probability of success, build robust safety profiles for regulatory submissions, and ultimately deliver safer medicines to patients. The protocols and strategies outlined in this guide represent an industry-standard approach to achieving these critical goals.

References

Introduction: The Significance of the Trifluoromethyl Group in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Strategies for Trifluoromethylated Acetophenones

The trifluoromethyl (CF3) group has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties, including high electronegativity, and its metabolic stability and lipophilicity, can dramatically enhance the biological activity and pharmacokinetic profiles of parent molecules. Trifluoromethylated acetophenones, in particular, are pivotal intermediates in the synthesis of a wide array of bioactive compounds and functional materials. This guide provides a comparative analysis of the primary synthetic strategies for accessing these valuable building blocks, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Strategic Overview: A Comparison of Key Synthetic Approaches

The synthesis of trifluoromethylated acetophenones can be broadly categorized into three main strategies:

  • Direct Trifluoromethylation: Introduction of the CF3 group onto a pre-existing acetophenone scaffold.

  • Friedel-Crafts Acylation: Acylation of an aromatic ring with a trifluoroacetylating agent.

  • Cross-Coupling and Building Block Approaches: Modern catalytic methods that construct the target molecule from smaller fragments.

Each of these strategies presents a unique set of advantages and challenges, which are summarized in the table below.

Strategy Key Advantages Common Limitations Typical Reagents Reaction Type
Direct Trifluoromethylation Late-stage functionalization potential; good for complex substrates.Can suffer from issues with regioselectivity; requires pre-functionalization (e.g., enolate formation).Togni's reagents, Umemoto's reagents, Ruppert-Prakash reagent (TMSCF3).Electrophilic, Nucleophilic, Radical
Friedel-Crafts Acylation Cost-effective; scalable; utilizes readily available starting materials.Limited to electron-rich arenes; harsh conditions (strong Lewis acids); regioselectivity can be an issue with substituted arenes.Trifluoroacetic anhydride (TFAA), Trifluoroacetyl chloride, AlCl3, FeCl3.Electrophilic Aromatic Substitution
Cross-Coupling Methods Excellent functional group tolerance; high regioselectivity; mild reaction conditions.Higher catalyst and reagent costs; requires pre-functionalized coupling partners (e.g., aryl halides).Pd, Ni, or Cu catalysts; trifluoroacetylating agents.Transition-Metal Catalyzed

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the introduction of a CF3 group onto an acetophenone skeleton. This can be achieved through electrophilic, nucleophilic, or radical pathways.

a) Electrophilic Trifluoromethylation

This approach typically involves the reaction of an acetophenone enolate or its silyl enol ether derivative with an electrophilic trifluoromethylating agent.

Mechanism and Key Considerations: The reaction proceeds via the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic "CF3+" source. The choice of the trifluoromethylating agent is critical and can significantly impact the reaction's efficiency and scope.

  • Togni's Reagents: Hypervalent iodine compounds, such as Togni's reagent II, are widely used for electrophilic trifluoromethylation. They are known for their high reactivity and functional group tolerance.

  • Umemoto's Reagents: These are sulfonium-based electrophilic trifluoromethylating agents. They offer an alternative to hypervalent iodine reagents and have been shown to be effective for a range of substrates.

Workflow for Electrophilic Trifluoromethylation:

Acetophenone Acetophenone Enolate Enolate / Silyl Enol Ether Acetophenone->Enolate Base (e.g., LDA) or Silylation Product α-Trifluoromethyl Acetophenone Enolate->Product Nucleophilic Attack Togni Togni's Reagent (Electrophilic CF3+) Togni->Product CF3 Transfer

Caption: General workflow for electrophilic trifluoromethylation of acetophenones.

b) Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation often employs the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride source. This method is particularly useful for the synthesis of trifluoromethylated carbinols, which can then be oxidized to the corresponding ketones.

Mechanism and Key Considerations: A catalytic amount of a fluoride source (e.g., TBAF) activates the TMSCF3 to generate a transient trifluoromethyl anion (CF3-), which then adds to the carbonyl group of an aldehyde or an acyl chloride.

Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-phenylethanone via Nucleophilic Trifluoromethylation

  • To a solution of benzoyl chloride (1.0 mmol) in dry THF (5 mL) at 0 °C is added TMSCF3 (1.2 mmol).

  • A catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired trifluoromethylated acetophenone.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and often highly efficient method for the synthesis of aryl ketones, including trifluoromethylated acetophenones. This reaction involves the acylation of an aromatic ring with a trifluoroacetylating agent, typically in the presence of a strong Lewis acid catalyst.

Mechanism and Key Considerations: The Lewis acid (e.g., AlCl3) activates the trifluoroacetylating agent (e.g., trifluoroacetic anhydride, TFAA) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by rearomatization to yield the final product.

  • Substrate Scope: This method works best for electron-rich arenes. Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution, leading to poor yields or no reaction.

  • Regioselectivity: For substituted arenes, the regioselectivity of the acylation is governed by the directing effects of the substituents. This can lead to mixtures of ortho, meta, and para isomers.

Workflow for Friedel-Crafts Acylation:

Arene Arene Product Trifluoromethylated Acetophenone Arene->Product Electrophilic Attack TFAA Trifluoroacetic Anhydride (TFAA) Acylium Acylium Ion [CF3CO]+ TFAA->Acylium LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Acylium Activation Acylium->Product

Caption: Simplified workflow of the Friedel-Crafts acylation for trifluoromethylated acetophenones.

Experimental Protocol: Synthesis of 4'-Methoxy-2,2,2-trifluoroacetophenone via Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 mmol) in dry dichloromethane (10 mL) at 0 °C is added anisole (1.0 mmol).

  • Trifluoroacetic anhydride (1.1 mmol) is added dropwise to the mixture.

  • The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched by pouring it into a mixture of ice and concentrated HCl.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over MgSO4, and concentrated.

  • The crude product is purified by flash chromatography to yield the desired product.

Modern Cross-Coupling and Building Block Strategies

Recent years have seen the emergence of powerful transition-metal-catalyzed cross-coupling reactions for the synthesis of trifluoromethylated acetophenones. These methods offer milder reaction conditions and broader functional group tolerance compared to classical methods.

a) Palladium-Catalyzed Trifluoroacetylation

This approach involves the palladium-catalyzed coupling of an aryl halide or triflate with a trifluoroacetylating agent.

Mechanism and Key Considerations: The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoroacetyl source or reductive elimination from a trifluoroacetyl-palladium intermediate. The choice of ligand is crucial for the efficiency of the reaction.

A recent study by researchers at The Scripps Research Institute demonstrated a palladium-catalyzed trifluoroacetylation of aryl and heteroaryl boronic acids with a fluorinated acyl-transfer reagent. This method proceeds under mild conditions and shows excellent functional group compatibility.

b) Copper-Catalyzed Trifluoromethylation/Acylation

Copper-catalyzed reactions have also emerged as a valuable tool. For instance, the copper-catalyzed reaction of aryl iodides with ethyl trifluoropyruvate can provide access to trifluoromethylated acetophenones.

Comparative Summary and Outlook

Method Conditions Selectivity Substrate Scope Key Reference
Electrophilic Trifluoromethylation Mild to moderateGood for α-positionBroad (ketones, esters)Togni, et al.
Nucleophilic Trifluoromethylation MildExcellentAldehydes, acyl chloridesPrakash, et al.
Friedel-Crafts Acylation Harsh (strong acid)Governed by directing groupsElectron-rich arenesStandard organic chemistry texts
Pd-Catalyzed Cross-Coupling MildExcellent regioselectivityBroad (aryl halides, boronic acids)Fujiwara, et al.

The choice of synthetic strategy for accessing trifluoromethylated acetophenones is highly dependent on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. While classical methods like the Friedel-Crafts acylation remain valuable for certain substrates, modern transition-metal-catalyzed reactions and direct trifluoromethylation approaches offer greater flexibility and functional group tolerance, paving the way for the synthesis of increasingly complex and novel trifluoromethylated compounds.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that advancing research in drug development requires not only innovation at the bench but also an unwavering commitment to safety and environmental stewardship. The intermediates and reagents we handle, such as 2'-Fluoro-5'-(trifluoromethyl)acetophenone, are potent tools. However, their lifecycle extends beyond the reaction flask. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of your personnel and compliance with regulatory standards. Our approach is built on explaining the causality behind each step, creating a self-validating system of safety and responsibility.

Hazard Profile and Chemical Properties: Understanding the Risk

This compound is a halogenated aromatic ketone. Its structure, containing both fluorine and a trifluoromethyl group, dictates its reactivity and hazard profile. While comprehensive toxicological data for this specific isomer is not fully available, data from structurally similar compounds provides a strong basis for assessing its risks. Compounds like 2'-Fluoro-3'-(trifluoromethyl)acetophenone and other fluorinated acetophenones are known to be irritants to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, it is imperative to handle this chemical with the assumption that it possesses similar hazardous properties.

PropertyValueSource
CAS Number 202664-53-7[5]
Molecular Formula C₉H₆F₄ON/A
Molecular Weight 206.14 g/mol N/A
Boiling Point 176.5 ± 35.0 °C[5]
Density 1.299 ± 0.06 g/cm³[5]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3][4]

Note: GHS Hazard Statements are inferred from structurally similar compounds.

The Regulatory Framework: Why This Compound Requires Special Handling

This compound falls under the category of Halogenated Organic Compounds (HOCs) . The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs under the Resource Conservation and Recovery Act (RCRA) due to their potential for persistence and toxicity in the environment.[6][7]

Specifically, under RCRA, wastes containing HOCs at a concentration greater than 1,000 mg/kg are defined as "California List" hazardous wastes and are subject to stringent disposal requirements.[6] Furthermore, if this chemical is used as a solvent and becomes spent, it could fall under the F-list of hazardous wastes from non-specific sources (e.g., F001, F002), which have their own strict management standards.[8][9] The fundamental principle is that land disposal of such wastes should be minimized or eliminated, making specialized treatment the required pathway.[10]

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure safe handling from the point of generation to final disposal.

Step 1: Waste Characterization & Segregation

The cardinal rule of hazardous waste management is proper segregation. Halogenated organic waste must never be mixed with non-halogenated waste.[11] Co-mingling can create complex and expensive disposal challenges.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" that will be used for this compound and other similar halogenated compounds.[11]

  • Causality: Mixing halogenated and non-halogenated streams complicates the disposal process. Incineration facilities for halogenated waste require specialized scrubbers to neutralize the acidic gases (like HCl and HF) produced during combustion, making the process distinct and more costly.[1][12]

Step 2: Personal Protective Equipment (PPE) Protocol

Given the irritant nature of this compound, a robust PPE protocol is non-negotiable.

  • Action: Before handling the chemical or its waste, don the following:

    • Nitrile Gloves: Provides chemical resistance.

    • Splash-Proof Chemical Goggles: Protects eyes from splashes.[2][13]

    • Flame-Resistant Lab Coat: Protects skin and clothing.

  • Causality: Direct contact can cause significant skin and eye irritation.[13][14] Adherence to proper PPE minimizes the risk of chemical exposure and injury. All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors.[11]

Step 3: Waste Collection & Containment

Proper containment is critical to prevent leaks and environmental release.

  • Action: Collect waste this compound in a designated, compatible container. This container must be made of a material that will not react with or be degraded by the chemical (e.g., glass or appropriate polymer). The container must have a secure, tightly sealing lid.[11] Keep the container closed at all times except when adding waste.[11]

  • Causality: A sealed, compatible container prevents the release of vapors, which can be an inhalation hazard, and protects against accidental spills.[2]

Step 4: Labeling for Disposal

Clear and accurate labeling is a legal requirement and essential for safe handling by environmental health and safety (EHS) personnel and disposal vendors.

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or formulas)[11]

    • The approximate concentration and volume.

    • The date accumulation started.

    • All associated hazard pictograms (e.g., irritant).

  • Causality: Proper labeling ensures compliance with EPA and Department of Transportation (DOT) regulations and communicates the container's contents and associated hazards to everyone who may handle it.

Step 5: Arranging for Professional Disposal

This class of chemical waste cannot be neutralized or disposed of in a standard laboratory setting.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.

  • Causality: The required disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[1] This process ensures the complete destruction of the organic molecule and the safe neutralization of the resulting halogenated byproducts.

Emergency Procedures: Spill & Exposure Management

Accidents can happen. A clear, pre-defined emergency plan is crucial.

  • Small Spill Response (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE.

    • Contain the spill by covering it with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[2]

    • Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water.

    • Label the container with the spilled chemical's name and "Spill Debris."

  • Exposure First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][15] Seek medical attention if irritation persists.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_disposal Disposal Pathway cluster_emergency Emergency Path start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe Before Handling spill Spill Occurs start->spill container Select Compatible, Sealable Container ppe->container absorb Absorb with Inert Material ppe->absorb segregate Segregate as HALOGENATED WASTE container->segregate labeling Label Container: 'Hazardous Waste' Full Chemical Name & Hazards store Store in Satellite Accumulation Area labeling->store segregate->labeling ehs Contact EHS for Pickup store->ehs incineration Final Disposal: Licensed High-Temp Incineration with Scrubber ehs->incineration spill->ppe Ensure PPE collect_spill Collect in Sealed Container absorb->collect_spill collect_spill->labeling Label as 'Spill Debris'

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical reagents like this compound is a hallmark of a high-functioning research environment. By understanding its hazard profile, adhering to the principles of segregation, and following a clearly defined disposal protocol, we can mitigate risks effectively. This guide serves as a foundational document to empower researchers to handle this compound not just with scientific proficiency, but with the highest standards of safety and environmental care.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research in drug development. 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone, presents unique handling requirements due to its chemical properties. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Understanding the Hazard: A Proactive Approach to Safety

Before any handling of this compound, a thorough understanding of its hazard profile is essential. According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[1] The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): Can cause significant irritation to the eyes.[2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2]

  • Harmful if Swallowed (H302): Ingestion can be harmful.[2]

The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful.[1]

Core Principles of Protection: Engineering and Administrative Controls

Personal Protective Equipment is the final line of defense. Its effectiveness is maximized when used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound.[3] Working alone with hazardous chemicals should be avoided.[3]

Essential Personal Protective Equipment: A Detailed Breakdown

The selection of PPE must be deliberate and based on the specific tasks being performed. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Hand Protection Double-gloving: Inner layer of nitrile, outer layer of butyl rubber or laminate film gloves.Provides protection against both the ketone and halogenated aromatic functionalities. Nitrile offers splash resistance and dexterity, while the outer layer provides a more robust chemical barrier.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Respiratory Protection Air-purifying respirator with an organic vapor (OV) cartridge (black color code).Necessary when engineering controls are insufficient or during spill cleanup. The OV cartridge adsorbs the organic vapors of the compound.
Protective Clothing Flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities or significant splash potential, a chemical-resistant apron is recommended.Protects the skin from accidental contact and splashes. Flame-resistant material is a standard precaution in a chemical laboratory.
Hand Protection: A Deeper Dive into Glove Selection

The chemical structure of this compound, being both a ketone and a halogenated aromatic compound, presents a challenge for glove selection. Nitrile gloves generally have poor resistance to ketones and aromatic solvents, while butyl rubber, which is excellent for ketones, is not recommended for halogenated hydrocarbons.[4][5]

To address this, a double-gloving strategy is the most prudent approach.[3][5]

  • Inner Glove: A standard nitrile examination glove. This layer provides a good first line of defense against incidental splashes and maintains dexterity for fine motor tasks.

  • Outer Glove: A heavier-duty glove with superior chemical resistance. The best options are:

    • Butyl Rubber: Offers excellent protection against ketones.[4]

    • Laminate Film Gloves (e.g., Silver Shield®/4H®): These gloves provide a broad range of chemical resistance.[5]

Crucially, gloves should be inspected for any signs of degradation, such as swelling, cracking, or discoloration, before and during use. If a glove is contaminated, it must be removed and replaced immediately. [6]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.
  • Verify that an eyewash station and safety shower are unobstructed and functional.
  • Assemble all necessary equipment and reagents before retrieving the compound.
  • Don all required PPE as outlined in the table above.

2. Handling the Compound:

  • Perform all manipulations of the solid or its solutions inside the chemical fume hood.
  • Use a spatula or other appropriate tools for transferring the solid to avoid skin contact.
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.
  • Keep all containers of the compound tightly closed when not in use.

3. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last.
  • Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

Small Spills (inside a fume hood):

  • Alert others in the area.

  • Wearing appropriate PPE, contain the spill with an absorbent material compatible with the chemical.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area of the spill.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate the area immediately.

  • Alert others and contact your institution's emergency response team.

  • Close the laboratory doors to contain the vapors.

  • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures to protect the environment.

Waste Segregation and Collection:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be collected in a dedicated, clearly labeled hazardous waste container.

  • The container must be compatible with the waste and have a secure, tight-fitting lid.

  • Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [7][8][9] This is because halogenated waste requires a more specialized and costly disposal process, often incineration at high temperatures, to prevent the release of harmful byproducts.[9]

Labeling and Storage:

  • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making workflow for selecting the appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_tasks Task-Specific Considerations start Start: Task Involves This compound fume_hood Is all work conducted in a certified chemical fume hood? start->fume_hood base_ppe Standard Lab Attire: - Long pants - Closed-toe shoes - Flame-resistant lab coat fume_hood->base_ppe Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No eye_protection Eye Protection: - Chemical splash goggles (ANSI Z87.1) base_ppe->eye_protection splash_risk Significant splash risk? eye_protection->splash_risk hand_protection Hand Protection: - Double-glove:  - Inner: Nitrile  - Outer: Butyl rubber or Laminate Film spill_cleanup Spill cleanup or insufficient ventilation? hand_protection->spill_cleanup respiratory_protection Respiratory Protection: - Air-purifying respirator with  organic vapor (OV) cartridge end_task Proceed with experiment respiratory_protection->end_task face_shield Add Face Shield face_shield->hand_protection splash_risk->hand_protection No splash_risk->face_shield Yes spill_cleanup->respiratory_protection Yes spill_cleanup->end_task No

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.